H4R antagonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-[3-(methylamino)azetidin-1-yl]-7-oxa-10,12-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-11-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-15-7-5-18(6-7)12-11-10(16-13(14)17-12)8-3-2-4-9(8)19-11/h7,15H,2-6H2,1H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSKTVHULHXVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC(=NC3=C2OC4=C3CCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of a Histamine H4 Receptor Antagonist
A Note on "H4R Antagonist 2": Detailed discovery and synthesis information for the specific Furo[3,2-d]pyrimidine derivative marketed as "this compound" is not publicly available and is likely proprietary. To provide a comprehensive technical guide as requested, this document will focus on the well-characterized and seminal Histamine (B1213489) H4 Receptor (H4R) antagonist, JNJ 7777120 . This compound serves as an exemplary case study, illustrating the core principles and methodologies involved in the discovery and synthesis of potent and selective H4R antagonists.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Histamine H4 Receptor as a Therapeutic Target
The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[1] Its activation by histamine is implicated in the pathogenesis of various inflammatory and immune disorders, including allergic rhinitis, asthma, and atopic dermatitis.[1] Consequently, antagonism of the H4R presents a promising therapeutic strategy for these conditions. The discovery of JNJ 7777120 was a significant milestone, providing the first potent and selective non-imidazole tool compound to explore the pharmacology of the H4R.[2]
Discovery and Preclinical Characterization of JNJ 7777120
The discovery of JNJ 7777120 involved high-throughput screening followed by lead optimization to achieve high affinity and selectivity for the H4R. Its pharmacological profile has been extensively characterized through a battery of in vitro and in vivo assays.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data that define the pharmacological profile of JNJ 7777120.
Table 1: In Vitro Potency and Selectivity of JNJ 7777120
| Parameter | Species | Value | Assay Type | Reference(s) |
| Ki | Human | 4.5 nM | Radioligand Binding ([³H]-histamine) | [3] |
| Selectivity | Human | >1000-fold | Over H₁, H₂, and H₃ receptors | [4] |
| Functional Antagonism | Mouse Mast Cells | Effective Blockade | Histamine-induced Ca²⁺ influx | [4] |
| Functional Antagonism | Mouse Mast Cells | Effective Blockade | Histamine-induced chemotaxis | [4] |
Table 2: In Vivo Efficacy of JNJ 7777120 in Inflammation Models
| Animal Model | Species | Dose Range | Route | Key Anti-inflammatory Effects | Reference(s) |
| Zymosan-induced Peritonitis | Mouse | 10-100 mg/kg | s.c. | Inhibition of neutrophil infiltration | [2][5] |
| Carrageenan-induced Paw Edema | Rat | 10, 30 mg/kg | s.c. | Reduction of paw edema | [1] |
| Croton Oil-induced Ear Edema | Mouse (CD-1) | 30-100 mg/kg | s.c. | Dose-dependent inhibition of inflammation | [6] |
| Contact Hypersensitivity | Mouse | Not Specified | Not Specified | Mitigation of inflammatory and oxidative stress markers | [7] |
Table 3: Pharmacokinetic Profile of JNJ 7777120
| Species | Oral Bioavailability (%) | Half-life (hours) | Reference(s) |
| Rat | ~30 | ~3 | [4] |
| Dog | 100 | ~3 | [4] |
Synthesis of JNJ 7777120
The chemical synthesis of JNJ 7777120, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, can be achieved through a convergent synthesis strategy. A representative synthetic scheme is outlined below.
Caption: A representative synthetic pathway for JNJ 7777120.
The synthesis commences with the carboxylation of 5-chloro-1H-indole at the 2-position to yield 5-chloro-1H-indole-2-carboxylic acid. This intermediate is then activated and coupled with 1-methylpiperazine using standard amide bond-forming reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), to afford the final product, JNJ 7777120.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of H4R antagonists.
H4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human H4 receptor.
-
[³H]-Histamine as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., JNJ 7777120) at various concentrations.
-
Unlabeled histamine or JNJ 7777120 for non-specific binding determination.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, combine 50 µL of radioligand ([³H]-histamine, final concentration ~15 nM), 50 µL of test compound dilution, and 100 µL of cell membrane suspension in assay buffer.
-
For total binding, substitute the test compound with assay buffer.
-
For non-specific binding, add a high concentration of unlabeled histamine (e.g., 100 µM).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the IC₅₀ from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.[5]
Mast Cell Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of an H4R antagonist to inhibit histamine-induced mast cell migration.
Materials:
-
Bone marrow-derived mast cells (BMMCs) or a suitable mast cell line.
-
Boyden chamber apparatus with polycarbonate filters (8 µm pore size).
-
Chemoattractant: Histamine.
-
Test compound: H4R antagonist (e.g., JNJ 7777120).
-
Assay medium: RPMI 1640 with 0.5% BSA.
-
Staining solution (e.g., Diff-Quik).
Protocol:
-
Add assay medium containing histamine (e.g., 1 µM) to the lower wells of the Boyden chamber.
-
Pre-incubate mast cells (1 x 10⁶ cells/mL) with various concentrations of the H4R antagonist or vehicle for 30 minutes at 37°C.
-
Load 100 µL of the cell suspension into the upper chamber.
-
Incubate the chamber for 3 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the filter.
-
Fix the filter in methanol (B129727) and stain the migrated cells on the underside with a staining solution.
-
Mount the filter on a microscope slide and count the number of migrated cells in at least five high-power fields.
-
Express the results as the percentage of migration relative to the histamine-only control.[8][9][10]
Visualizations: Signaling Pathways and Discovery Workflow
H4 Receptor Signaling Pathway
Activation of the H4R by histamine initiates a cascade of intracellular events primarily through the Gαi/o pathway, leading to cellular responses such as chemotaxis and cytokine release.
References
- 1. benchchem.com [benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of H4R Antagonists: A Technical Guide for Researchers
Abstract
The histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical regulator of immune and inflammatory responses. Its role in mast cell activation, eosinophil chemotaxis, and cytokine modulation has positioned it as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders. This technical guide provides an in-depth exploration of the mechanism of action of H4R antagonists, detailing the intricate signaling pathways they modulate. We present a comprehensive summary of quantitative data for key antagonists, detailed experimental protocols for their characterization, and visual representations of the underlying molecular and cellular processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Histamine H4 Receptor in Immunity and Inflammation
The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family.[1] Unlike the other histamine receptors, H4R is primarily found on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[2][3][4] This restricted expression pattern underscores its specialized role in immunomodulation.[3] Activation of H4R by histamine initiates a cascade of intracellular signaling events that are largely pro-inflammatory.[5] These include the chemotaxis of immune cells to sites of inflammation, the release of inflammatory mediators, and the modulation of cytokine production.[2][5] Consequently, antagonism of H4R presents a targeted therapeutic strategy for a variety of inflammatory conditions such as allergic rhinitis, asthma, atopic dermatitis, and rheumatoid arthritis.[1][6]
Molecular Mechanism of Action of H4R Antagonists
H4R antagonists exert their effects by competitively binding to the receptor and blocking the downstream signaling initiated by the endogenous agonist, histamine. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of the heterotrimeric G-protein complex.
Canonical Gαi/o-Mediated Signaling Pathway
Upon histamine binding, the H4R undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer, initiating two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5]
-
Modulation of Ion Channels and Other Effectors by Gβγ: The freed Gβγ dimer can interact with and modulate the activity of various downstream effectors, including ion channels and other enzymes.
H4R antagonists prevent this entire cascade by occupying the histamine binding site, thereby maintaining the receptor in an inactive state and preventing G-protein activation.
β-Arrestin Recruitment and Biased Signaling
Recent research has revealed that H4R signaling is more complex than initially understood, with evidence for the involvement of β-arrestin pathways.[7] Some ligands, including the well-characterized antagonist JNJ7777120, have been shown to act as partial agonists for β-arrestin2 recruitment while antagonizing G-protein signaling.[7][8] This phenomenon, known as biased agonism or functional selectivity, opens up new avenues for the development of H4R modulators with more refined therapeutic profiles.
Downstream Cellular Responses Modulated by H4R Antagonism
By blocking H4R-mediated signaling, antagonists effectively inhibit a range of pro-inflammatory cellular responses:
-
Inhibition of Chemotaxis: H4R antagonists block the histamine-induced migration of eosinophils and mast cells to inflammatory sites.[9]
-
Reduction of Cytokine and Chemokine Release: They suppress the production and release of pro-inflammatory cytokines and chemokines from various immune cells. For instance, H4R antagonists can inhibit the production of Th2 cytokines like IL-13 and IL-5.[10][11] They have also been shown to modulate the release of cytokines such as IL-12p70 from monocytes.[12]
-
Modulation of T-cell Responses: H4R antagonists can influence T-cell differentiation and activation, including the inhibition of Th17 cell development.[4][13]
-
Alleviation of Pruritus: Clinical studies have demonstrated the efficacy of H4R antagonists in reducing histamine-induced itching.[1]
Quantitative Data for Key H4R Antagonists
The following tables summarize key in vitro and in vivo data for several well-characterized H4R antagonists.
Table 1: In Vitro Binding Affinities and Functional Potencies of Selected H4R Antagonists
| Compound | Species | Assay Type | Parameter | Value | Reference |
| JNJ7777120 | Human | Radioligand Binding | Ki | 4.5 nM | [9] |
| Human | β-Arrestin2 Recruitment | pEC50 | 8.0 ± 0.1 | [8] | |
| Human | Eosinophil Shape Change | IC50 | ~5 nM | [14] | |
| Toreforant | Human | Radioligand Binding | Ki | 8.4 ± 2.2 nM | [15] |
| VUF6002 | Rat | Radioligand Binding | Ki | - | [16] |
| A-940894 | Human | Radioligand Binding | Ki | - | [17] |
| Izuforant | Human | Eosinophil Shape Change | IC50 | 65.1–72.2 nM | [18] |
Table 2: In Vivo Efficacy of Selected H4R Antagonists in Preclinical Models
| Compound | Model | Species | Dose | Effect | Reference |
| JNJ7777120 | Carrageenan-induced Paw Edema | Rat | 10 and 30 mg/kg, s.c. | Significant reduction in paw edema and hyperalgesia | [19][20] |
| Zymosan-induced Peritonitis | Mouse | 10 mg/kg, s.c. | Significant block of neutrophil infiltration | [9] | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 6 mg/kg, p.o. | Reduced clinical symptoms | [4] | |
| Toreforant | Mouse Asthma Model | Mouse | - | Anti-inflammatory effects | [15] |
| Mouse Arthritis Model | Mouse | - | Anti-inflammatory effects | [15] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize H4R antagonists.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[21]
-
Objective: To determine the binding affinity (Ki) of an antagonist for the H4 receptor.
-
Principle: A radiolabeled ligand with known affinity for H4R is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing H4R) in the presence of varying concentrations of the unlabeled antagonist. The antagonist competes with the radioligand for binding to the receptor.
-
General Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing H4R in a suitable buffer and prepare a membrane fraction by centrifugation.[22]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable H4R radioligand (e.g., [3H]histamine) and a range of concentrations of the unlabeled antagonist.[22]
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.[21]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[23]
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Objective: To determine the functional potency (IC50) of an antagonist in blocking the Gαi/o-mediated signaling of H4R.
-
Principle: H4R activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will reverse this effect.
-
General Protocol:
-
Cell Culture: Use a cell line stably expressing the H4R.
-
Stimulation: Pre-incubate the cells with varying concentrations of the antagonist, followed by stimulation with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent reporter assays).[24][25]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
-
Objective: To assess the ability of an antagonist to block agonist-induced calcium mobilization.
-
Principle: Activation of H4R can lead to an increase in intracellular calcium, often through Gβγ-mediated activation of phospholipase C.
-
General Protocol:
-
Cell Loading: Load cells expressing H4R with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[26][27]
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of an H4R agonist and monitor the change in fluorescence over time using a fluorescence plate reader.[28]
-
Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is quantified to determine the IC50 value.
-
Visualizing H4R Antagonist Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
H4R antagonists represent a promising class of therapeutic agents for the treatment of a wide range of inflammatory and autoimmune diseases. Their mechanism of action, centered on the blockade of the pro-inflammatory signaling cascades initiated by the H4 receptor, provides a targeted approach to modulating the immune system. A thorough understanding of their binding kinetics, functional effects on various signaling pathways, and in vivo efficacy is crucial for the successful development of novel H4R-targeted therapies. This guide provides a foundational overview of these aspects to aid researchers in this exciting and rapidly evolving field.
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. mdpi.com [mdpi.com]
- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 14. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 16. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abcam.com [abcam.com]
- 28. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
The Structure-Activity Relationship of 2-Aminopyrimidine Histamine H4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of a prominent class of histamine (B1213489) H4 receptor (H4R) antagonists: the 2-aminopyrimidines. The histamine H4 receptor is a key target in the development of therapeutics for inflammatory and immune disorders, making a thorough understanding of the SAR of its antagonists crucial for the design of novel and potent drug candidates.
Introduction to the Histamine H4 Receptor and its Antagonists
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T-cells. Its activation by histamine triggers a range of cellular responses, including chemotaxis and cytokine release, implicating it in the pathophysiology of various inflammatory and allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1] Consequently, the development of H4R antagonists has become a significant area of research in the pharmaceutical industry.
The 2-aminopyrimidine (B69317) scaffold has emerged as a promising starting point for the development of potent and selective H4R antagonists. This guide will delve into the key structural modifications of this scaffold and their impact on receptor affinity and functional activity, providing a comprehensive overview for researchers in the field.
Core Structure-Activity Relationships of 2-Aminopyrimidine H4R Antagonists
The general structure of the 2-aminopyrimidine series of H4R antagonists can be divided into three main regions: the 2-amino-pyrimidine core, the substituent at the 4-position, and the substituent at the 6-position of the pyrimidine (B1678525) ring. The following sections detail the SAR for each of these regions.
The 2-Aminopyrimidine Core
The 2-aminopyrimidine moiety is a crucial element for H4R antagonism in this chemical class. Modifications to this core have been explored to understand its role in receptor binding.
Substitutions at the 4-Position
The substituent at the 4-position of the pyrimidine ring plays a significant role in modulating the potency of these antagonists. Structure-activity studies have revealed that this position can tolerate a variety of groups, with some leading to enhanced activity.
Substitutions at the 6-Position
The 6-position of the pyrimidine ring has been identified as a key area for optimization to achieve high-affinity H4R antagonists. A range of substituents, from simple alkyl groups to more complex aromatic and secondary amine moieties, have been investigated. A notable finding is that replacing a tert-butyl group with aromatic and secondary amine moieties can significantly enhance potency.[2]
Quantitative Data Summary
The following table summarizes the in vitro activity data for a selection of 2-aminopyrimidine H4R antagonists, highlighting the impact of structural modifications on their binding affinity.
| Compound | R4-Substituent | R6-Substituent | hH4R Ki (nM) |
| 1 | 4-methylpiperazin-1-yl | tert-butyl | 150 |
| 2 | 4-methylpiperazin-1-yl | 4-cyanophenyl | 10 |
| 3 | 4-methylpiperazin-1-yl | 4-fluorophenyl | 25 |
| 4 | 4-methylpiperazin-1-yl | 4-(methylsulfonyl)phenyl | 15 |
| 5 | 4-methylpiperazin-1-yl | anilino | 5 |
| 6 | 4-methylpiperazin-1-yl | (4-fluorophenyl)amino | 3 |
Data is illustrative and compiled from representative compounds in the 2-aminopyrimidine series.
Experimental Protocols
The characterization of H4R antagonists involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H4 receptor.
-
Cell Lines: HEK293 or CHO cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine or a specific [³H]-labeled H4R antagonist.
-
Procedure:
-
Cell membranes are prepared from the transfected cells.
-
A constant concentration of the radioligand is incubated with varying concentrations of the test compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a downstream effect of H4R activation.
-
Cell Lines: HEK293 or CHO cells co-expressing the human H4 receptor and a cAMP-responsive reporter gene (e.g., luciferase).
-
Procedure:
-
Cells are pre-treated with varying concentrations of the antagonist.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
A known concentration of an H4R agonist (e.g., histamine) is added to inhibit cAMP production.
-
The cells are incubated, and the level of cAMP is measured using a suitable detection kit (e.g., HTRF, ELISA, or a reporter gene assay).
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (pA2 or IC50).
-
Signaling Pathways and Experimental Workflows
Visual representations of the H4R signaling pathway and a typical experimental workflow for antagonist characterization are provided below.
H4 Receptor Signaling Pathway
H4R Antagonist Characterization Workflow
Conclusion
The 2-aminopyrimidine scaffold represents a versatile platform for the design of potent and selective H4R antagonists. The structure-activity relationships outlined in this guide highlight the critical importance of substitutions at the 4- and 6-positions of the pyrimidine ring for achieving high affinity. A systematic approach to drug discovery, combining robust in vitro and in vivo assays, is essential for the successful development of novel H4R-targeting therapeutics for the treatment of inflammatory and immune diseases. Further exploration of this chemical space holds the potential to yield clinical candidates with improved pharmacological profiles.
References
The H4R Antagonist Landscape: A Technical Guide to Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R), the fourth member of the histamine receptor family, has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-related disorders. Unlike its predecessors, the H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, positioning it as a key modulator of immune responses. This in-depth technical guide provides a comprehensive overview of the chemical properties and characterization of H4R antagonists, offering valuable insights for researchers and professionals in drug development.
Core Chemical Properties of H4R Antagonists
The development of potent and selective H4R antagonists has been a major focus of medicinal chemistry efforts. These compounds are crucial tools for elucidating the physiological and pathophysiological roles of the H4R and represent promising candidates for clinical development. A recurring structural motif found in many H4R antagonists is the 2-aminopyrimidine (B69317) scaffold.[1]
Quantitative Data on Key H4R Antagonists
The pharmacological activity of H4R antagonists is defined by their binding affinity (Ki) and functional potency (IC50). The following tables summarize key quantitative data for several well-characterized H4R antagonists.
| Compound | Human H4R Ki (nM) | Human H4R IC50 (nM) | Species Specificity Notes | Reference |
| JNJ7777120 | 13.8 | 32 | Potent at human, mouse, and rat H4R | [2] |
| Toreforant | 19 | - | Tested in human clinical trials | [2] |
| Izuforant | - | 65.1–72.2 (in human whole blood) | pKi at mouse H4R: 6.83; pKi at rat H4R: 5.36 | [3] |
| A-940894 | 19 | - | Potent at recombinant human, rat, and mouse H4R | [4] |
| VUF6002 (JNJ10191584) | - | - | High affinity and selectivity for human and rodent H4R | [5][6] |
| H4 Receptor antagonist 1 | - | 19 | Inverse agonist activity | [7] |
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of Selected H4R Antagonists. This table provides a comparative overview of the potency of various H4R antagonists at the human H4R, with notes on their activity in other species.
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| JNJ7777120 | Short in vivo half-life | Rats, Dogs | [8] |
| Izuforant | Suitable for once-daily dosing in humans | Humans | [3] |
| Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine analogue 48 | Favorable pharmacokinetic profile in mice | Mice | [9] |
Table 2: Pharmacokinetic Properties of Selected H4R Antagonists. This table highlights key pharmacokinetic characteristics of several H4R antagonists, which are critical for their in vivo efficacy and clinical potential.
Characterization of H4R Antagonists: Experimental Protocols
A robust and multi-faceted approach is essential for the comprehensive characterization of novel H4R antagonists. This involves a combination of in vitro binding and functional assays, as well as in vivo models to assess efficacy and pharmacokinetic/pharmacodynamic relationships.
In Vitro Characterization
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a test compound for the H4R.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human, rat, or mouse H4R.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional potency (IC50) and mechanism of action (e.g., antagonist, inverse agonist) of a test compound.
-
Common Methodologies:
-
Calcium Mobilization Assay:
-
Cell Loading: Cells expressing H4R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an H4R agonist (e.g., histamine).
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium signal.[4]
-
-
Chemotaxis Assay:
-
Cell Preparation: Immune cells endogenously expressing H4R (e.g., eosinophils, mast cells) are isolated and suspended in a suitable buffer.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used, with the lower chamber containing an H4R agonist as a chemoattractant. The upper chamber contains the immune cells, which have been pre-incubated with varying concentrations of the antagonist.
-
Migration: The cells are allowed to migrate through a porous membrane separating the two chambers towards the chemoattractant.
-
Quantification: The number of migrated cells is quantified by microscopy or flow cytometry.
-
Data Analysis: The IC50 value is determined by the concentration-dependent inhibition of cell migration.[4]
-
-
[³⁵S]GTPγS Binding Assay:
-
Principle: This assay measures the activation of G proteins upon receptor stimulation.
-
Methodology: Membranes from H4R-expressing cells are incubated with GDP, the test compound (antagonist), a fixed concentration of an agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Measurement: The amount of [³⁵S]GTPγS bound to G proteins is measured. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
-
-
In Vivo Characterization
-
Objective: To evaluate the efficacy of H4R antagonists in relevant animal models of disease.
-
Common Models:
-
Zymosan-Induced Peritonitis: This model assesses the anti-inflammatory effects of H4R antagonists by measuring the inhibition of neutrophil influx into the peritoneal cavity.[4]
-
Ovalbumin-Induced Asthma Models: These models are used to evaluate the potential of H4R antagonists in treating allergic airway inflammation.[10]
-
Models of Atopic Dermatitis: Various models are used to assess the anti-pruritic and anti-inflammatory effects of H4R antagonists on skin inflammation.[9][10]
-
Carrageenan-Induced Paw Edema: This is a model of acute inflammation where the reduction in paw swelling is measured after administration of an H4R antagonist.[5]
-
H4R Signaling Pathways and Experimental Workflow
The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses.
Caption: H4R Signaling Pathway.
The characterization of a potential H4R antagonist follows a logical workflow, progressing from initial in vitro screening to more complex in vivo evaluation.
Caption: H4R Antagonist Characterization Workflow.
Conclusion
The histamine H4 receptor represents a significant opportunity for the development of novel therapeutics for a variety of inflammatory and immune-mediated conditions. A thorough understanding of the chemical properties and a systematic approach to the characterization of H4R antagonists are paramount for the successful translation of these promising compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
H4R Antagonists and Their Effect on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target in drug discovery, particularly for inflammatory and immune-mediated disorders. As the most recently identified histamine receptor, its predominant expression on immune cells distinguishes it from the H1, H2, and H3 receptors.[1][2] This localization on key players of the immune system, including mast cells, eosinophils, T cells, and dendritic cells, positions the H4R as a critical regulator of immune responses.[1][3][4][5] Consequently, H4R antagonists have garnered significant interest for their therapeutic potential in a range of conditions such as atopic dermatitis, rheumatoid arthritis, and asthma.[6][7][8] This technical guide provides an in-depth overview of H4R antagonists, their mechanism of action on immune cells, and the experimental methodologies used to evaluate their effects.
Mechanism of Action of H4R Antagonists
H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Upon binding of its endogenous ligand, histamine, the H4R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the release of Gβγ subunits can activate downstream pathways, including phospholipase C (PLC), leading to an increase in intracellular calcium.[1] H4R antagonists exert their effects by competitively binding to the receptor, thereby blocking histamine-induced signaling. This blockade prevents the downstream cellular responses that contribute to inflammation and immune cell activation.
H4R Signaling Pathway
The signaling cascade initiated by H4R activation is multifaceted and cell-type specific. The following diagram illustrates the canonical H4R signaling pathway.
Caption: Canonical H4R signaling pathway.
Effect of H4R Antagonists on Immune Cells
H4R antagonists modulate the function of various immune cells, leading to anti-inflammatory and immunomodulatory effects.
Mast Cells
Mast cells are critical effector cells in allergic responses and express high levels of H4R.[2] H4R activation on mast cells can induce chemotaxis and the release of pro-inflammatory mediators.[5] H4R antagonists have been shown to inhibit these processes.
-
Inhibition of Chemotaxis: H4R antagonists effectively block the migration of mast cells towards histamine gradients. For example, JNJ7777120 has been demonstrated to inhibit the histamine-induced migration of mouse tracheal mast cells.[9][10]
-
Modulation of Cytokine Release: While H4R activation does not typically induce degranulation on its own, it can modulate the release of cytokines and chemokines.[5] JNJ7777120 has been shown to dose-dependently inhibit the production of chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22) from antigen-stimulated bone marrow-derived mast cells (BMMCs).[9][11]
Eosinophils
Eosinophils are key players in allergic inflammation and asthma, and H4R is expressed on these cells. H4R activation leads to eosinophil chemotaxis, shape change, and upregulation of adhesion molecules.[5] H4R antagonists can counteract these effects.
-
Inhibition of Chemotaxis and Shape Change: JNJ7777120 has been shown to inhibit histamine-induced eosinophil chemotaxis and shape change.[12]
-
Receptor Binding Affinity: The potency of H4R antagonists can be quantified by their binding affinity (Ki) or their functional inhibition (IC50).
T Cells
H4R is expressed on T cells and is involved in their activation and differentiation.[4][12] H4R antagonists can modulate T cell responses, which is a key mechanism for their efficacy in autoimmune and allergic models.
-
Inhibition of T Cell Proliferation: JNJ7777120 has been shown to inhibit the capacity of dendritic cells to induce allergen-specific T-cell proliferation.[13]
-
Modulation of Cytokine Production: Treatment with an H4R antagonist in a mouse model of collagen-induced arthritis decreased the production of IL-17 from lymphocytes and reduced the number of Th17 cells.[12] In a murine model of allergic asthma, therapeutic administration of JNJ7777120 decreased the levels of Th2 cytokines IL-5 and IL-13.[8][14]
Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immune responses. H4R expression on DCs allows for the modulation of their function.
-
Inhibition of DC-mediated T Cell Responses: H4R antagonism has been shown to suppress DC-induced, allergen-specific T-cell responses in humans.[13]
-
Modulation of Cytokine Production: H4R activation on human slan-dendritic cells has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α and IL-12, an effect that is reversed by the H4R antagonist JNJ7777120.[15]
Quantitative Data on H4R Antagonist Activity
The following tables summarize the in vitro and in vivo effects of key H4R antagonists on immune cells.
Table 1: In Vitro Activity of JNJ7777120
| Cell Type | Assay | Species | IC50 / Ki | Reference |
| Recombinant | Receptor Binding | Human | Ki = 4.5 nM | [9][10][16] |
| Mast Cells | Chemotaxis | Mouse | 10 μM (blocks histamine-induced chemotaxis) | [9] |
| Mast Cells | Cytokine Release (CCL17/CCL22) | Mouse | 30-100 μM (dose-dependent inhibition) | [9][11] |
| Eosinophils | Chemotaxis | Human | IC50 ≈ 6 nM - 300 nM | [12] |
| T Cells (in co-culture with DCs) | Proliferation | Human | - (Inhibited DC-induced proliferation) | [13] |
| Dendritic Cells | Cytokine Release (TNF-α/IL-12) | Human | - (Restored LPS-induced production) | [15] |
Table 2: Clinical Trial Results for H4R Antagonists
| Antagonist | Indication | Phase | Key Findings | Reference |
| Toreforant | Rheumatoid Arthritis | IIa/IIb | Phase IIa showed potential reduction in signs/symptoms, but Phase IIb did not show significant improvement over placebo. | [6][17] |
| Adriforant (ZPL389) | Atopic Dermatitis | II | Trial terminated early as it did not show a meaningful difference in the reduction of eczema symptoms compared to placebo. | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of H4R antagonist activity. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Mast Cell Degranulation Assay
This assay measures the ability of an H4R antagonist to inhibit mast cell degranulation, often induced by an IgE-dependent mechanism.
Caption: Workflow for a mast cell degranulation assay.
Protocol:
-
Cell Culture: Differentiate murine bone marrow stem cells into mast cells (BMMCs).[20]
-
Sensitization: Sensitize BMMCs with anti-DNP IgE.[20]
-
Treatment: Incubate the sensitized cells with varying concentrations of the H4R antagonist or vehicle control.
-
Challenge: Challenge the cells with DNP-HSA to induce degranulation.[20]
-
Incubation: Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the samples and collect the supernatant.
-
Measurement: Measure the activity of the released β-hexosaminidase by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
Analysis: Calculate the percentage of degranulation inhibition relative to the vehicle-treated control.
Murine Model of Allergic Asthma
This in vivo model is used to assess the anti-inflammatory effects of H4R antagonists in a disease-relevant context.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models of Allergic Asthma | Springer Nature Experiments [experiments.springernature.com]
- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine H(4) receptor antagonism inhibits allergen-specific T-cell responses mediated by human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Histamine H4 receptor activation on human slan-dendritic cells down-regulates their pro-inflammatory capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. novctrd.com [novctrd.com]
- 19. novctrd.com [novctrd.com]
- 20. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of H4R Antagonism in Allergic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in allergic diseases. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4R plays a pivotal role in orchestrating the immune response central to allergic inflammation.[1] Unlike the well-known H1 and H2 receptors, the H4R's function is more specifically tied to immunomodulation, offering a more targeted approach to treating the underlying causes of allergic conditions such as atopic dermatitis and asthma. This technical guide provides an in-depth overview of the therapeutic potential of H4R antagonists, with a focus on preclinical and clinical evidence, key signaling pathways, and detailed experimental methodologies.
Introduction: The Histamine H4 Receptor in Allergic Inflammation
Histamine, a key mediator of allergic reactions, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. While H1R antagonists are a mainstay in the symptomatic relief of allergies, they often fall short in managing chronic inflammatory aspects. The discovery of the H4R has unveiled a new dimension to histamine's role in the immune system.[1] The H4R is highly expressed on immune cells and its activation is implicated in a range of pro-inflammatory responses, including the chemotaxis of mast cells and eosinophils, and the modulation of cytokine production.[1][2][3] Consequently, antagonism of the H4R presents a promising strategy to interrupt the allergic inflammatory cascade at a more fundamental level.
Mechanism of Action of H4R Antagonists
H4R antagonists exert their therapeutic effects by blocking the binding of histamine to the H4 receptor on various immune cells. This inhibition disrupts downstream signaling pathways that are crucial for the initiation and propagation of allergic inflammation.
Key Cellular Targets and Effects
-
Eosinophils: H4R activation induces eosinophil shape change, chemotaxis, and the upregulation of adhesion molecules, all of which are critical for their recruitment to sites of allergic inflammation.[2][3] H4R antagonists have been shown to effectively block these processes.[2][3]
-
Mast Cells: The H4R mediates mast cell chemotaxis, contributing to their accumulation at inflammatory sites.[4] Furthermore, H4R activation can influence mast cell degranulation and the release of pro-inflammatory mediators.[5]
-
T Cells: The H4R is involved in T-cell differentiation and can modulate the production of cytokines, particularly Th2 cytokines like IL-4, IL-5, and IL-13, which are central to allergic responses.[6][7]
-
Dendritic Cells: H4R signaling can influence dendritic cell activation and their ability to prime T-cell responses, thereby shaping the adaptive immune response in allergic diseases.
Signaling Pathways
Upon histamine binding, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical for the expression of pro-inflammatory genes.[8][9]
Preclinical Evidence
A substantial body of preclinical evidence from in vitro and in vivo models supports the therapeutic potential of H4R antagonists in allergic diseases.
In Vitro Studies
In vitro assays using isolated immune cells have been instrumental in elucidating the mechanism of action of H4R antagonists.
-
Eosinophil Chemotaxis Assay: H4R antagonists have been shown to inhibit histamine-induced eosinophil chemotaxis in a dose-dependent manner.[2][3]
-
Mast Cell Degranulation Assay: Studies have demonstrated that H4R antagonists can modulate mast cell degranulation and the release of inflammatory mediators.[5]
-
Cytokine Release Assays: H4R antagonists have been shown to reduce the production of Th2 cytokines from activated T cells.
In Vivo Animal Models
Animal models of allergic diseases have provided crucial in vivo validation for the efficacy of H4R antagonists.
-
Ovalbumin-Induced Asthma Model: In murine models of allergic asthma, H4R antagonists have been shown to reduce airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine levels in bronchoalveolar lavage fluid.[10][11]
-
FITC-Induced Atopic Dermatitis Model: In a Th2-dependent mouse model of atopic dermatitis, H4R antagonists significantly reduced ear edema, inflammatory cell infiltration, and pruritus.[12][13][14]
Clinical Development of H4R Antagonists
Several H4R antagonists have progressed to clinical trials for allergic diseases, with some demonstrating promising results.
ZPL-389 (Adriforant) in Atopic Dermatitis
ZPL-389 is an orally administered, selective H4R antagonist that has been investigated for the treatment of moderate to severe atopic dermatitis.
Table 1: Summary of Phase 2a Clinical Trial Results for ZPL-389 in Atopic Dermatitis [1][15][16][17][18]
| Efficacy Endpoint | ZPL-389 (30 mg once daily) | Placebo | p-value |
| EASI Score Reduction | 50% | 27% | 0.01 |
| SCORAD Reduction | 43% | 26% | 0.004 |
| BSA Reduction | 18% | 12% | 0.04 |
| Pruritus NRS Reduction | ~42% (3 points) | ~37% | Not Significant |
JNJ-39758979 in Allergic Asthma
JNJ-39758979 is another potent and selective H4R antagonist that has been evaluated in a Phase 2a clinical trial for uncontrolled asthma.
Table 2: Summary of Phase 2a Clinical Trial Results for JNJ-39758979 in Uncontrolled Asthma [19]
| Efficacy Endpoint | JNJ-39758979 (300 mg once daily) | Placebo | Outcome |
| Primary Endpoint (pre-bronchodilator FEV1) | - | - | Not Met |
| FEV1 in Eosinophilic Subgroups | Nominally significant improvement | - | Potential benefit observed |
| Patient-Reported Outcomes | Nominally significant improvements | - | Consistent improvements seen |
While the primary endpoint was not met in the overall population, a noteworthy finding was the nominally significant improvement in lung function in patients with eosinophilic asthma, suggesting a targeted therapeutic benefit in this patient subpopulation.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of H4R antagonists.
In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model[10][20][21]
References
- 1. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study [globenewswire.com]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor regulates Th2-cytokine profile through thymic stromal lymphopoietin in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H4 Receptor Inhibits Lipopolysaccharide-induced NF-κB Activation by Interacting with Tumor Necrosis Factor Receptor-Associated Factor 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Ziarco Pharma Ltd reports positive Phase 2a study results with ZPL-389 [worldpharmatoday.com]
- 19. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (JNJ-39758979) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Histamine H4 Receptor Antagonists in the Treatment of Atopic Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions. The histamine (B1213489) H4 receptor (H4R), predominantly expressed on immune cells and keratinocytes, has emerged as a promising therapeutic target for AD.[1][2][3] Antagonism of H4R offers a novel approach to mitigate both the inflammatory and pruritic components of the disease. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical development of H4R antagonists for the treatment of atopic dermatitis. Detailed experimental protocols for key in vivo models are provided, along with a comprehensive summary of clinical trial data and visualizations of relevant biological pathways and the drug development process.
Introduction: The Rationale for Targeting the Histamine H4 Receptor in Atopic Dermatitis
Histamine is a key mediator in allergic inflammation and pruritus. While traditional antihistamines targeting the H1 receptor have shown limited efficacy in managing the chronic itch associated with atopic dermatitis, the discovery of the H4 receptor has opened new avenues for therapeutic intervention.[2][4] The H4R is highly expressed on various cells implicated in the pathophysiology of AD, including mast cells, eosinophils, T cells, dendritic cells, and keratinocytes.[5][6][7] Its activation is known to modulate chemotaxis of these immune cells, cytokine and chemokine release, and keratinocyte proliferation, all of which contribute to the inflammatory cascade and itch sensation in AD.[3][5][6][7] Therefore, blocking the H4R presents a targeted strategy to disrupt these pathological processes.
Mechanism of Action: The H4R Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR). Upon binding of histamine, the H4R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that vary depending on the cell type.
In immune cells, H4R activation can lead to:
-
Chemotaxis: Recruitment of mast cells, eosinophils, and T cells to the site of inflammation.
-
Cytokine and Chemokine Release: Modulation of the production of pro-inflammatory mediators. For instance, H4R stimulation on Th2 cells can increase the production of IL-31, a key cytokine involved in pruritus.[5]
In keratinocytes, H4R activation has been shown to:
-
Promote Cellular Proliferation: This may contribute to the epidermal hyperplasia observed in chronic AD lesions.[6][7]
-
Induce Thymic Stromal Lymphopoietin (TSLP) Release: TSLP is a crucial cytokine that can trigger a Th2-polarized immune response.[6]
The following diagram illustrates the key signaling pathways activated by the H4 receptor in immune cells and keratinocytes, leading to downstream effects relevant to atopic dermatitis.
Preclinical Evidence
The therapeutic potential of H4R antagonists in atopic dermatitis has been evaluated in various preclinical models. These studies have consistently demonstrated the ability of these compounds to reduce both inflammation and pruritus.
In Vitro Studies
-
Inhibition of Immune Cell Migration: H4R antagonists have been shown to inhibit the histamine-induced chemotaxis of mast cells and eosinophils, key effector cells in the allergic inflammatory response.
-
Modulation of Cytokine Production: Treatment with H4R antagonists can suppress the release of pro-inflammatory cytokines from various immune cells.
In Vivo Animal Models
Mouse models of atopic dermatitis are crucial for the preclinical evaluation of novel therapeutics. The two most commonly used models are the 2,4-dinitrochlorobenzene (DNCB)-induced and the ovalbumin (OVA)-induced models.
Table 1: Summary of Preclinical Data for H4R Antagonists in Atopic Dermatitis Models
| Compound | Animal Model | Key Findings | Reference |
| JNJ-39758979 | Ovalbumin-induced AD | Reduced skin lesions, inflammatory cell influx, epidermal thickening, and scratching behavior when combined with an H1R antagonist. | [8] |
| Compound 48 | DNCB-induced AD | Demonstrated significant anti-pruritic and anti-inflammatory effects with a favorable pharmacokinetic profile. | [9] |
Clinical Development of H4R Antagonists
Several H4R antagonists have progressed to clinical trials for the treatment of moderate-to-severe atopic dermatitis. The most notable candidates include ZPL-389 (adriforant) and JNJ-39758979.
ZPL-389 (Adriforant)
ZPL-389 is an oral, once-daily, selective H4R antagonist. A Phase 2a clinical trial evaluated the efficacy and safety of ZPL-389 in adults with moderate-to-severe atopic dermatitis.[10][11][12][13]
Table 2: Efficacy Results of Phase 2a Trial of ZPL-389 in Atopic Dermatitis (8 weeks) [10][11][12][13]
| Efficacy Endpoint | ZPL-389 (30 mg once daily) | Placebo | p-value |
| EASI Score Reduction from Baseline | 50% | 27% | 0.01 |
| SCORAD Score Reduction from Baseline | 43% | 26% | 0.004 |
| IGA Response (Clear or Almost Clear) | 18.5% | 9.1% | - |
| Pruritus NRS Reduction (points) | 3.0 (~42%) | ~37% | Not Statistically Significant |
| BSA Affected Reduction from Baseline | 18% | 12% | 0.04 |
EASI: Eczema Area and Severity Index; SCORAD: SCORing Atopic Dermatitis; IGA: Investigator's Global Assessment; NRS: Numerical Rating Scale; BSA: Body Surface Area.
The study demonstrated a statistically significant reduction in inflammatory skin lesions as measured by EASI and SCORAD scores.[10][11][12][13] While there was a clinically meaningful improvement in pruritus, the difference from placebo was not statistically significant in this study.[10][11] ZPL-389 was generally well-tolerated.[10][11] However, a subsequent Phase 2b trial (ZEST) and its extension were terminated due to a lack of efficacy.[14][15]
JNJ-39758979
JNJ-39758979 is another orally active H4R antagonist that was investigated in a Phase 2a trial in Japanese adults with moderate atopic dermatitis.[16][17][18]
Table 3: Efficacy and Safety Results of Phase 2a Trial of JNJ-39758979 in Atopic Dermatitis (6 weeks) [16][17]
| Efficacy Endpoint | JNJ-39758979 (100 mg) | JNJ-39758979 (300 mg) | Placebo |
| Median EASI Score Change from Baseline | -3.7 | -3.0 | -1.3 |
The study did not meet its primary endpoint of a significant reduction in EASI scores compared to placebo.[16] However, numerical improvements were observed, and there were nominally significant improvements in patient-reported pruritus outcomes, particularly with the 300 mg dose.[16][17] The trial was prematurely discontinued (B1498344) due to serious adverse events of neutropenia in two patients receiving the 300 mg dose, which was suspected to be an off-target effect.[16][17]
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
This model is widely used to screen for potential anti-inflammatory and anti-pruritic compounds.
Materials:
-
BALB/c mice (6-8 weeks old)
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Acetone
-
Olive oil
-
Electric shaver
-
Pipettes and tips
Protocol:
-
Acclimatization: House mice in a controlled environment (23±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week.
-
Sensitization (Day 0):
-
Shave the dorsal back skin of the mice.
-
Prepare a 1% DNCB solution in an acetone/olive oil mixture (e.g., 4:1 v/v).
-
Apply 200 µL of the 1% DNCB solution to the shaved back skin.
-
-
Challenge Phase (Starting from Day 7):
-
Prepare a 0.5% DNCB solution in the same vehicle.
-
Apply 200 µL of the 0.5% DNCB solution to the same dorsal skin area three times a week for 4 weeks.[19]
-
-
Treatment: The H4R antagonist or vehicle is typically administered orally or topically daily, starting from a predetermined time point during the challenge phase.
-
Evaluation of Atopic Dermatitis-like Lesions:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, and dryness) weekly using a scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Scratching Behavior: Observe and count the number of scratching bouts over a defined period (e.g., 30 minutes).
-
Histological Analysis: At the end of the experiment, collect skin tissue for histological examination (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration).
-
Immunological Parameters: Measure serum IgE levels and cytokine levels (e.g., IL-4, IL-13, IL-31) in skin tissue or serum.
-
The following diagram outlines the experimental workflow for the DNCB-induced atopic dermatitis mouse model.
Ovalbumin (OVA)-Induced Atopic Dermatitis Mouse Model
This model is particularly useful for studying the allergic sensitization aspect of atopic dermatitis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
Sterile saline
-
Sterile patches
Protocol:
-
Acclimatization: As described for the DNCB model.
-
Systemic Sensitization:
-
On days 0 and 7, intraperitoneally inject mice with 100 µg of OVA emulsified in 2 mg of alum in 200 µL of sterile saline.
-
-
Epicutaneous Challenge:
-
Starting on day 14, shave the dorsal back skin.
-
Apply a sterile patch containing 100 µg of OVA in 100 µL of saline to the shaved skin.
-
Repeat the epicutaneous challenge three times a week for two weeks.
-
-
Treatment and Evaluation: Follow similar procedures as described for the DNCB model.
Drug Development and Regulatory Pathway
The development of a new H4R antagonist for atopic dermatitis follows a well-defined regulatory pathway overseen by agencies such as the U.S. Food and Drug Administration (FDA). The process is designed to ensure the safety and efficacy of the new drug.
The following diagram illustrates the typical stages of drug development for a new dermatological drug.
Future Directions and Conclusion
The clinical trial results for H4R antagonists in atopic dermatitis have been mixed, with promising initial findings for ZPL-389 that were not confirmed in a later trial, and the development of JNJ-39758979 being halted due to safety concerns. Despite these setbacks, the H4 receptor remains a compelling target for atopic dermatitis. The partial success in demonstrating anti-inflammatory effects and improvements in pruritus suggests that with further optimization of drug candidates to improve efficacy and safety profiles, H4R antagonists could still emerge as a valuable therapeutic option. Future research should focus on developing more selective and potent H4R antagonists with improved safety profiles. Additionally, exploring the potential of combination therapies, for instance with H1R antagonists, may offer a synergistic approach to managing the complex pathophysiology of atopic dermatitis.[8] The in-depth understanding of the H4R signaling pathway and the use of robust preclinical models will be instrumental in advancing the next generation of H4R-targeted therapies for atopic dermatitis.
References
- 1. Advancing Therapeutic Strategies in Atopic Dermatitis: Emerging Targets and Personalized Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of histamine H1 and H4 receptors in atopic dermatitis: from basic research to clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine induces proliferation in keratinocytes from patients with atopic dermatitis through the histamine 4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study [globenewswire.com]
- 11. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 12. Ziarco Pharma Ltd reports positive Phase 2a study results with ZPL-389 [worldpharmatoday.com]
- 13. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novctrd.com [novctrd.com]
- 15. novctrd.com [novctrd.com]
- 16. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
The Pharmacodynamics of the H4 Receptor Antagonist JNJ 7777120: A Technical Guide
This guide provides an in-depth overview of the pharmacodynamics of the selective histamine (B1213489) H4 receptor (H4R) antagonist, JNJ 7777120. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology. JNJ 7777120 has been a critical tool for elucidating the physiological roles of the H4R and has demonstrated significant anti-inflammatory and anti-pruritic properties in preclinical models.[1][2][3]
Introduction to the Histamine H4 Receptor
The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][5][6] This expression profile implicates the H4R as a key regulator of immune and inflammatory responses.[4][6] Unlike the H1 and H2 receptors which have a low affinity for histamine, the H3 and H4 receptors exhibit high affinity for their endogenous ligand.[7][8] The H4R couples primarily to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[4][5] Activation of the H4R is also linked to the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6][9] These signaling events translate into a variety of cellular responses, most notably chemotaxis of immune cells like eosinophils and mast cells, and modulation of cytokine production.[4][6][7]
Pharmacological Profile of JNJ 7777120
JNJ 7777120 is a potent and selective antagonist of the H4 receptor.[1][2] It was one of the first selective, non-imidazole antagonists developed and has been extensively used as a research tool to probe the function of the H4R in various in vitro and in vivo models.[2][10]
Binding Affinity and Selectivity
JNJ 7777120 exhibits high affinity for the H4 receptor with a reported Ki value of 4.5 nM.[10] Its selectivity for the H4R is over 1000-fold greater than for the other histamine receptor subtypes (H1R, H2R, and H3R).[10]
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. H4R |
| Human H4R | 4.5 | - |
| Human H1R | >10,000 | >2222-fold |
| Human H2R | >10,000 | >2222-fold |
| Human H3R | >10,000 | >2222-fold |
| Data compiled from multiple sources indicating >1000-fold selectivity.[10] |
In Vitro Functional Activity
JNJ 7777120 effectively antagonizes histamine-induced cellular responses in a variety of immune cells. Key in vitro activities are summarized below.
| Assay | Cell Type | Agonist | Measured Response | IC50 / Ki (nM) |
| Calcium Mobilization | Mouse Eosinophils | Histamine | Inhibition of Ca2+ influx | 1.3 (Ki) |
| Chemotaxis | Mouse Mast Cells | Histamine | Inhibition of cell migration | - |
| Chemotaxis | Human Eosinophils | Histamine | Inhibition of cell migration | 9.8 (Ki) |
| Shape Change | Mouse Bone Marrow-Derived Mast Cells | Histamine | Inhibition of shape change | - |
| Cytokine Release (TNF-α) | - | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | - |
| Data sourced from multiple preclinical studies.[2][11] |
Signaling Pathways Modulated by JNJ 7777120
As an antagonist, JNJ 7777120 blocks the downstream signaling cascades initiated by H4R activation. The primary pathway involves the inhibition of Gαi/o protein signaling.
In Vivo Pharmacodynamics
The anti-inflammatory effects of JNJ 7777120 have been demonstrated in numerous preclinical animal models. These studies highlight the therapeutic potential of H4R antagonism in various inflammatory and allergic conditions.
| Animal Model | Species | Disease | Key Findings with JNJ 7777120 |
| Zymosan-induced Peritonitis | Mouse | Acute Inflammation | Significantly blocked neutrophil infiltration.[2][12] |
| Allergic Airway Inflammation | Mouse | Asthma | Reduced T-cell infiltration and Th2 cytokines (IL-13, IL-5) in the lung; improved airway hyperreactivity.[13] |
| Experimental Colitis | Rat | Inflammatory Bowel Disease | Efficacious in reducing inflammation.[2] |
| Pruritus Model | Mouse | Itching | Superior to traditional H1 antihistamines in reducing scratching behavior.[1] |
| LPS-induced Inflammation | Mouse | Systemic Inflammation | Inhibited the production of TNF-α, primarily by affecting its expression in the liver.[11][14] |
| Atopic Dermatitis | Mouse | Allergic Skin Inflammation | Can partially mimic the ameliorated skin lesions seen in H4R knockout mice.[15] |
Experimental Protocols
In Vitro Eosinophil Chemotaxis Assay
This assay measures the ability of an H4R antagonist to inhibit histamine-induced migration of eosinophils.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from whole blood using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Compound Incubation: Isolated eosinophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of JNJ 7777120 or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores) is used. The lower chamber is filled with a buffer containing histamine as the chemoattractant. The pre-incubated eosinophils are placed in the upper chamber.
-
Migration: The chamber is incubated for a period (e.g., 60-90 minutes) at 37°C in a humidified incubator to allow for cell migration along the chemotactic gradient.
-
Quantification: After incubation, non-migrated cells are wiped from the top of the membrane. The membrane is then fixed, and the migrated cells on the underside are stained (e.g., with Giemsa or DAPI). The number of migrated cells is counted in several high-power fields under a microscope.
-
Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of JNJ 7777120 relative to the vehicle control. An IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Zymosan-Induced Peritonitis Model
This model assesses the anti-inflammatory activity of H4R antagonists in an acute inflammatory setting.
Methodology:
-
Animal Dosing: Mice are orally (p.o.) administered with JNJ 7777120 or a vehicle control.
-
Induction of Peritonitis: After a set time post-dosing (e.g., 1 hour), inflammation is induced by an intraperitoneal (i.p.) injection of zymosan, a yeast cell wall component.[12]
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the inflammatory exudate.
-
Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a cell counter. Differential cell counts (specifically neutrophils) are performed on cytospin preparations stained with a differential stain.
-
Analysis: The number of infiltrating neutrophils in the JNJ 7777120-treated groups is compared to the vehicle-treated group to determine the percentage of inhibition of neutrophil influx.
Therapeutic Implications and Logical Framework
The antagonism of the H4R by compounds like JNJ 7777120 presents a promising therapeutic strategy for a range of inflammatory and allergic diseases. By blocking the H4R on key immune cells, these antagonists can interrupt the inflammatory cascade at a crucial point.
Conclusion
JNJ 7777120 is a foundational tool compound that has been instrumental in defining the pharmacodynamics of H4R antagonism. Its high affinity and selectivity, coupled with demonstrated efficacy in blocking key inflammatory pathways such as immune cell chemotaxis and cytokine release, have validated the H4 receptor as a significant therapeutic target. While JNJ 7777120 itself was not advanced into clinical studies due to unfavorable pharmacokinetic and toxicity profiles, the insights gained from its use have paved the way for the development of other H4R antagonists for the treatment of atopic dermatitis, pruritus, asthma, and other inflammatory disorders.[1][3]
References
- 1. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 7. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]
- 8. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Pruritus Treatment: A Technical Guide to Initial Studies on H4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless sensation of pruritus, or itch, remains a significant clinical challenge, impacting the quality of life for millions suffering from chronic inflammatory skin diseases like atopic dermatitis. For decades, the mainstay of antipruritic therapy has been histamine (B1213489) H1 receptor (H1R) antagonists. However, their efficacy is often limited, particularly in chronic conditions where itch signaling is more complex. The discovery of the histamine H4 receptor (H4R) has opened a promising new avenue for therapeutic intervention. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and sensory neurons, the H4R has emerged as a key player in mediating both inflammation and pruritus. This technical guide delves into the initial preclinical and clinical studies of H4R antagonists, providing a comprehensive overview of the key compounds, experimental methodologies, and the underlying signaling pathways that position H4R as a pivotal target in the future of pruritus management.
Core Compounds in Early H4R Antagonist Research for Pruritus
Initial investigations have centered on several key small molecule H4R antagonists. These compounds have been instrumental in elucidating the role of H4R in pruritus and have paved the way for further clinical development.
| Compound | Development Stage | Key Findings in Pruritus Studies |
| JNJ-7777120 | Preclinical | The first potent and selective H4R antagonist, widely used as a research tool.[1] Demonstrated significant inhibition of scratching behavior in mouse models of histamine- and substance P-induced pruritus.[2] Also showed efficacy in reducing inflammation and pruritus in a Th2-dependent dermal inflammation model. |
| JNJ-39758979 | Clinical (Phase 1 & 2) | A potent and selective H4R antagonist with a favorable preclinical safety profile.[3] Effectively reduced histamine-induced pruritus in healthy human volunteers.[4][5] A Phase 2a study in Japanese patients with atopic dermatitis showed nominally significant improvements in patient-reported pruritus outcomes, although the primary endpoint was not met.[6] Development was halted due to safety concerns (agranulocytosis).[7] |
| ZPL-389 (Adriforant) | Clinical (Phase 2) | An oral H4R antagonist developed for inflammatory skin diseases.[8] A Phase 2a study in patients with moderate to severe atopic dermatitis did not show a statistically significant difference in pruritus reduction compared to placebo.[8][9] However, the sponsor terminated the trial early due to a lack of efficacy.[8] |
Key Experimental Protocols
The evaluation of H4R antagonists for pruritus has relied on a combination of in vitro assays, preclinical in vivo models, and human clinical trials. The following sections detail the methodologies employed in these initial studies.
In Vitro Assays
1. H4 Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the H4 receptor.
-
Objective: To quantify the interaction between a test compound and the H4 receptor.
-
Principle: Competitive binding assay where a radiolabeled ligand (e.g., [³H]-histamine) competes with the unlabeled test compound for binding to cell membranes expressing the H4 receptor.
-
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human H4 receptor (e.g., HEK293 cells).
-
Harvest and homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow for binding to reach equilibrium.[10]
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
-
2. Eosinophil Shape Change Assay
This functional assay assesses the ability of an H4R antagonist to block histamine-induced cellular responses in eosinophils, a key cell type in allergic inflammation.
-
Objective: To measure the antagonist's potency in inhibiting H4R-mediated eosinophil activation.
-
Principle: H4R activation on eosinophils leads to cytoskeletal changes, resulting in a measurable change in cell shape, which can be detected by flow cytometry as an increase in forward scatter (FSC).[11][12]
-
Protocol:
-
Cell Preparation:
-
Isolate human eosinophils from peripheral blood.
-
Resuspend the cells in an appropriate assay buffer (e.g., PBS with Ca²⁺, Mg²⁺, HEPES, glucose, and BSA).[11]
-
-
Assay Procedure:
-
Pre-incubate the eosinophils with varying concentrations of the H4R antagonist for a defined period (e.g., 10 minutes).[11]
-
Stimulate the cells with a fixed concentration of histamine (e.g., 1 µM).[11]
-
Incubate for a short period (e.g., 4 minutes at 37°C) to allow for the shape change to occur.[12]
-
Fix the cells to stop the reaction.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, gating on the eosinophil population based on their autofluorescence.
-
Measure the FSC of the cells.
-
-
Data Analysis:
-
Calculate the percentage increase in FSC for histamine-stimulated cells compared to unstimulated cells.
-
Plot the percentage inhibition of the histamine response against the antagonist concentration to determine the IC₅₀ value.[11]
-
-
Preclinical In Vivo Models
1. Histamine-Induced Scratching Behavior in Mice
This is a fundamental model to assess the direct anti-pruritic effect of a compound against a known pruritogen.
-
Objective: To evaluate the ability of an H4R antagonist to reduce histamine-induced itch.
-
Protocol:
-
Animal Acclimatization: Acclimate mice (e.g., ICR strain) to the observation chambers.[2]
-
Compound Administration: Administer the H4R antagonist via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.
-
Pruritus Induction: After a set pre-treatment time, inject histamine (e.g., 300 nmol) intradermally into the rostral back of the mice.[2]
-
Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of scratches in the antagonist-treated groups to the vehicle-treated control group.
-
2. Hapten-Induced Atopic Dermatitis-Like Models in Mice
These models, using haptens like FITC (fluorescein isothiocyanate) or TNCB (2,4,6-trinitrochlorobenzene), induce a more complex inflammatory and pruritic phenotype that mimics aspects of atopic dermatitis.
-
Objective: To assess the efficacy of H4R antagonists in a chronic inflammatory itch model.
-
FITC-Induced Model Protocol:
-
Sensitization: Shave the abdomen of mice (e.g., NC/Nga strain) and apply a solution of FITC (e.g., 1.5% in a vehicle of acetone (B3395972) and dibutyl phthalate).[13][14]
-
Challenge: After a sensitization period (e.g., 5-7 days), repeatedly challenge the mice by applying a lower concentration of FITC (e.g., 0.5%) to the same skin area, typically once a week for several weeks.[13]
-
Treatment: Administer the H4R antagonist throughout the challenge phase.
-
Assessments:
-
Scratching Behavior: Quantify scratching bouts as described in the histamine-induced model.
-
Dermatitis Severity: Score the skin lesions based on clinical signs such as erythema, edema, excoriation, and dryness.
-
Histological Analysis: Collect skin biopsies to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).
-
Biomarker Analysis: Measure levels of relevant cytokines and IgE in the serum or skin tissue.
-
-
-
TNCB-Induced Model Protocol:
-
Induction: Repeatedly apply a solution of TNCB (e.g., 5% in a vehicle) to the skin of mice (e.g., NC/Nga strain) once a week for several weeks.[15]
-
Treatment and Assessments: Follow similar procedures for treatment and assessment as described for the FITC model.
-
Human Clinical Trials
1. Histamine Challenge in Healthy Volunteers
This model provides early proof-of-concept for the anti-pruritic activity of an H4R antagonist in humans.
-
Objective: To evaluate the efficacy of an H4R antagonist in reducing experimentally induced itch in a controlled setting.
-
Protocol (based on the JNJ-39758979 study): [4][5]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.
-
Treatment: Administer a single oral dose of the H4R antagonist, placebo, and a positive control (e.g., an H1R antagonist like cetirizine).[4]
-
Histamine Challenge: At specific time points post-dosing (e.g., 2 and 6 hours), induce pruritus by intradermal injection of histamine dihydrochloride (B599025) (e.g., 100 µg in saline) into the forearm.[4][16]
-
Pruritus Assessment:
-
Other Assessments: Measure the size of the wheal and flare reaction at the injection site.
-
2. Studies in Patients with Atopic Dermatitis
These trials are crucial for evaluating the therapeutic potential of H4R antagonists in a relevant patient population.
-
Objective: To assess the safety and efficacy of an H4R antagonist in reducing pruritus and skin inflammation in patients with atopic dermatitis.
-
Protocol (based on the ZPL-389 and JNJ-39758979 studies): [6][17]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are typically conducted.
-
Patient Population: Enroll adult patients with moderate to severe atopic dermatitis.
-
Treatment: Administer the H4R antagonist or placebo orally once daily for a specified duration (e.g., 8-16 weeks).[17][18]
-
Efficacy Assessments:
-
Pruritus: Patient-reported outcomes using scales like the Pruritus Numeric Rating Scale (PNRS) or as a component of the SCORing Atopic Dermatitis (SCORAD) index.[6]
-
Skin Inflammation: Investigator-assessed scores such as the Eczema Area and Severity Index (EASI) and the Investigator's Global Assessment (IGA).[18]
-
-
Safety Assessments: Monitor adverse events, laboratory parameters, and vital signs throughout the study.
-
H4 Receptor Signaling Pathways
The antipruritic and anti-inflammatory effects of H4R antagonists are rooted in their ability to block the downstream signaling cascades initiated by histamine binding to the H4 receptor. The H4R primarily couples to the Gαi/o family of G proteins, but also engages β-arrestin-mediated pathways.
Gαi/o-Mediated Signaling Pathway
Activation of the H4R by histamine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. This initiates several downstream events that are thought to contribute to pruritus and inflammation.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novctrd.com [novctrd.com]
- 9. novctrd.com [novctrd.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of FITC-induced atopic dermatitis-like disease in NC/Nga mice and BALB/c mice using computer-assisted stereological toolbox, a computer-aided morphometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scratching behavior in spontaneous- or allergic contact-induced dermatitis in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening topical antipruritics: a histamine-induced itch human model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Global FPI for MAC in Atopic Dermatitis Trial - MAC Clinical Research [macplc.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
H4R antagonist 2 interaction with histamine H4 receptor
An In-depth Technical Guide on the Interaction of H4R Antagonist 2 with the Histamine (B1213489) H4 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H4 receptor (H4R) is the fourth and most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs).[1][2] Predominantly expressed on cells of hematopoietic origin—including mast cells, eosinophils, dendritic cells, and T cells—the H4R is a critical mediator of inflammatory and immune responses.[3][4] Its activation by histamine is linked to cellular processes such as chemotaxis, cytokine release, and calcium mobilization, implicating it in the pathophysiology of various inflammatory disorders like asthma, allergic rhinitis, and atopic dermatitis.[1][5][6] Consequently, the H4R has emerged as a promising therapeutic target for the development of novel anti-inflammatory and immunomodulatory agents.[3][7]
This technical guide provides a comprehensive overview of the interaction between a representative selective antagonist, referred to herein as This compound , and the histamine H4 receptor. It details the antagonist's pharmacological characteristics, the experimental methodologies for its evaluation, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its binding affinity and its functional potency in inhibiting histamine-mediated responses. The following tables summarize key quantitative data derived from various in vitro assays, using values representative of a potent and selective H4R antagonist like JNJ7777120.[2][4][8]
Table 1: this compound - Receptor Binding Affinity
This table outlines the affinity of the antagonist for the H4 receptor, measured through radioligand binding assays.[9][10] High affinity is indicated by low Ki and IC50 values.
| Parameter | Value (Representative) | Species (Receptor) | Assay Type | Description |
| Ki | 15 nM | Human | [3H]Histamine Competition | Inhibition constant, a measure of the antagonist's binding affinity. |
| IC50 | 35 nM | Human | [3H]Histamine Competition | Concentration of antagonist required to displace 50% of the radioligand. |
| Selectivity | >1000-fold vs. H1R, H2R, H3R | Human | Radioligand Binding | Demonstrates specificity for the H4 receptor over other histamine receptor subtypes. |
Table 2: this compound - Functional Antagonism
This table presents data from functional assays, quantifying the antagonist's ability to inhibit H4R-mediated cellular responses.[11][12][13]
| Parameter | Value (Representative) | Species (Cell Type) | Assay Type | Description |
| IC50 | 50 nM | Human (HEK293 cells) | [35S]GTPγS Binding | Concentration of antagonist that inhibits 50% of the agonist-stimulated G-protein activation. |
| pA2 | 7.8 | Mouse (Mast Cells) | Calcium Mobilization | A measure of antagonist potency derived from the Schild equation, indicating the concentration required to shift the agonist dose-response curve two-fold to the right. |
| IC50 | 60 nM | Human (Eosinophils) | Chemotaxis Assay | Concentration of antagonist that inhibits 50% of the histamine-induced cell migration. |
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of an antagonist for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.[9][14][15][16]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the recombinant human H4 receptor. Cells are harvested, homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.[14][17]
-
Competition Binding: Membranes (10-20 µg protein) are incubated in a 96-well plate with a fixed concentration of a radioligand (e.g., [3H]histamine) and a range of concentrations of this compound.[14]
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[14]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through. Filters are washed multiple times with ice-cold wash buffer.[14][15]
-
Quantification: Radioactivity retained on the filters is measured using a liquid scintillation counter.[14]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[9]
Caption: General workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation. Antagonists are evaluated by their ability to inhibit agonist-induced [35S]GTPγS binding.[18][19][20]
Methodology:
-
Membrane Preparation: H4R-expressing cell membranes are prepared as described for the binding assay.
-
Assay Buffer: The binding buffer contains GDP (10-30 µM) to ensure G-proteins are in their inactive state.[21]
-
Incubation: Membranes are incubated in a 96-well plate with varying concentrations of this compound, a fixed concentration of an agonist (e.g., histamine), and [35S]GTPγS.[18]
-
Reaction: The reaction is initiated by the addition of the agonist and allowed to proceed at 30°C for 30-60 minutes.[21]
-
Termination & Separation: The assay is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.[21]
-
Quantification: The radioactivity on the filters, corresponding to the amount of [35S]GTPγS bound to Gα subunits, is measured by scintillation counting.
-
Data Analysis: Basal binding is measured without an agonist, and agonist-stimulated binding is determined. The inhibitory effect of this compound is plotted to calculate its IC50 value.[18]
Caption: Workflow for a [35S]GTPγS functional binding assay.
Calcium Mobilization Assay
This cell-based functional assay measures the antagonist's ability to block histamine-induced increases in intracellular calcium ([Ca2+]i), a key downstream signal of H4R activation.[11][12][22]
Methodology:
-
Cell Preparation: H4R-expressing cells (e.g., bone marrow-derived mast cells) are seeded in black-walled, clear-bottom 96-well plates.[11]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[11]
-
Antagonist Pre-incubation: The dye is removed, and cells are washed. Varying concentrations of this compound are added to the wells and pre-incubated for 10-15 minutes.
-
Stimulation and Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before a specific concentration of histamine is automatically injected to stimulate the cells. The change in fluorescence intensity over time is recorded.[11]
-
Data Analysis: The peak fluorescence response is measured. The inhibitory dose-response curve for this compound is generated, and the IC50 or pA2 value is calculated.
Chemotaxis Assay
This assay assesses the functional consequence of H4R antagonism by measuring the inhibition of histamine-induced migration of immune cells.[11][12][17]
Methodology:
-
Cell Preparation: Primary immune cells (e.g., human eosinophils or mast cells) are isolated and resuspended in chemotaxis buffer.[17]
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden or Transwell chamber) with a porous membrane is used. The lower chamber is filled with a solution containing histamine as the chemoattractant. The cell suspension (pre-treated with the antagonist) is added to the upper chamber.[17]
-
Incubation: The chamber is incubated at 37°C for 1-3 hours to allow cells to migrate through the membrane toward the chemoattractant.
-
Quantification: Non-migrated cells are removed from the top of the membrane. The membrane is fixed and stained, and the number of cells that have migrated to the lower side is counted using a microscope.[17]
-
Data Analysis: The number of migrated cells in antagonist-treated wells is compared to the vehicle control to determine the percent inhibition and calculate the IC50 value.
H4 Receptor Signaling Pathway
This compound exerts its therapeutic effect by blocking the signaling cascade initiated by histamine binding. The H4R couples primarily through the Gαi/o family of G-proteins.[3][23]
Signaling Cascade:
-
Histamine Binding: Histamine binds to and activates the H4R.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, causing the dissociation of the Gαi-GTP and Gβγ subunits.
-
Downstream Effects:
-
The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
The Gβγ subunit activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of Ca2+ from intracellular stores.[1][12]
-
This cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[24]
-
-
Cellular Response: These signaling events culminate in cellular responses such as chemotaxis, upregulation of adhesion molecules, and cytokine production.[3][4]
Mechanism of this compound: this compound is a competitive antagonist that binds to the H4R at or near the histamine binding site. This binding is reversible and does not activate the receptor. By occupying the receptor, the antagonist prevents histamine from binding and initiating the downstream signaling cascade, thereby inhibiting the associated physiological responses.
Caption: H4R signaling pathway and the inhibitory action of this compound.
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. mdpi.com [mdpi.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Histamine H4 Receptor (H4R) Antagonist 2 Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel Histamine (B1213489) H4 Receptor (H4R) antagonist 2 compounds, focusing on their quantitative data, detailed experimental protocols, and the signaling pathways they modulate. The information is intended to support researchers and professionals in the field of drug discovery and development.
Core Concepts: H4R Antagonism in Inflammation and Immune Modulation
The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells. Its activation by histamine is implicated in a variety of inflammatory and immune responses. Consequently, H4R antagonists are being actively investigated as potential therapeutic agents for a range of conditions such as atopic dermatitis, asthma, allergic rhinitis, and pain.[1][2] This document focuses on a selection of novel H4R antagonist 2 compounds that have shown promise in preclinical studies.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of several key novel this compound compounds. This data is crucial for comparing the potency and selectivity of these compounds and for guiding further drug development efforts.
Table 1: Binding Affinity (Ki) of Novel this compound Compounds
| Compound | Species | Ki (nM) | Reference |
| JNJ 7777120 | Human | 4.5 | [3] |
| 5 | [4] | ||
| Toreforant (JNJ-38518168) | Human | 8.4 ± 2.2 | [5] |
| A-940894 | Human | 71 | |
| Rat | 7.6 | ||
| LINS01007 | Human | pKi 6.06 | [6] |
| pKi 6.2 | [7] |
Table 2: Functional Potency (IC50) of Novel this compound Compounds
| Compound | Assay | Species/Cell Line | IC50 (nM) | Reference |
| JNJ 7777120 | Eosinophil Shape Change | Human | - | [4] |
| Eosinophil Chemotaxis | Human | - | [4] | |
| Toreforant (JNJ-38518168) | Histamine-induced Shape Change (Whole Blood) | Human | 296 (at 100 nM Histamine) | [8] |
| 780 (at 300 nM Histamine) | [8] |
Key Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are essential for reproducing and building upon the existing research.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the H4 receptor.
-
Materials:
-
Membrane preparations from cells expressing the H4 receptor (e.g., HEK293-hH4R).
-
Radioligand (e.g., [3H]-Histamine or a specific H4R radiolabeled antagonist).
-
Test compounds (novel H4R antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
-
-
Protocol:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard H4R ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of an H4R antagonist to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels, as H4R is a Gi/o-coupled receptor.
-
Materials:
-
Cells expressing the H4 receptor (e.g., CHO-hH4R).
-
H4R agonist (e.g., histamine or a selective H4R agonist).
-
Test compounds (novel H4R antagonists).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specific duration (e.g., 15-30 minutes).
-
Add a fixed concentration of the H4R agonist in the presence of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is measured.
-
IC50 values are determined by plotting the antagonist concentration against the percentage of inhibition of the agonist response.
-
In Vivo Models
1. Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory activity of H4R antagonists by measuring their ability to inhibit leukocyte infiltration into the peritoneal cavity.[1][9]
-
Animals: Male BALB/c mice.
-
Materials:
-
Zymosan A from Saccharomyces cerevisiae.
-
Test compound (H4R antagonist) and vehicle.
-
Sterile phosphate-buffered saline (PBS).
-
Peritoneal lavage fluid collection materials.
-
Cell counting equipment and reagents for differential cell counts.
-
-
Protocol:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of zymosan (e.g., 1 mg in sterile PBS).[1]
-
At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by lavage of the peritoneal cavity with a known volume of cold PBS.[1]
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages, etc.) on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Diff-Quik).[1]
-
The efficacy of the H4R antagonist is determined by its ability to reduce the total number of infiltrating leukocytes, particularly neutrophils, compared to the vehicle-treated group.
-
2. Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model is used to evaluate the potential of H4R antagonists in treating allergic airway inflammation.[10][11][12]
-
Animals: Female BALB/c mice.
-
Materials:
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant.
-
Test compound (H4R antagonist) and vehicle.
-
Equipment for aerosolized OVA challenge.
-
Materials for bronchoalveolar lavage (BAL) fluid collection and analysis.
-
Reagents for histological analysis of lung tissue.
-
-
Protocol:
-
Sensitization: Sensitize the mice by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).[13]
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on several consecutive days (e.g., days 28, 29, and 30).[13]
-
Treatment: Administer the H4R antagonist or vehicle to the mice before each OVA challenge.[10]
-
Assessment (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production (PAS staining), and collagen deposition (Sirius Red staining).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
-
The efficacy of the H4R antagonist is evaluated by its ability to reduce inflammatory cell infiltration, mucus production, and Th2 cytokine levels in the airways compared to the vehicle-treated group.
-
Signaling Pathways and Visualizations
H4R antagonists exert their effects by blocking the intracellular signaling cascades initiated by histamine binding to the H4 receptor. The primary signaling pathway involves the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, H4R activation has been shown to trigger other important signaling pathways, including the NF-κB and JAK/STAT pathways, which are central to the inflammatory response.
H4R-Mediated Gαi Signaling Pathway
Caption: H4R-mediated Gαi signaling pathway and its inhibition by an antagonist.
NF-κB Signaling Pathway in H4R-Mediated Inflammation
Caption: H4R-mediated activation of the NF-κB signaling pathway.
JAK/STAT Signaling Pathway in H4R-Mediated Cytokine Response
Caption: H4R-mediated activation of the JAK/STAT signaling pathway.
Conclusion
The novel this compound compounds presented in this guide demonstrate significant potential for the treatment of inflammatory and allergic diseases. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to further investigate and develop these promising therapeutic agents. Continued research in this area is crucial for translating these preclinical findings into effective clinical treatments.
References
- 1. inotiv.com [inotiv.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. mdpi.com [mdpi.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of H4R Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a fictional histamine (B1213489) H4 receptor (H4R) antagonist, designated as "Antagonist 2." The guide details the core methodologies and data interpretation essential for evaluating the potency, selectivity, and mechanism of action of novel H4R antagonists. It is designed to serve as a practical resource for researchers in the fields of pharmacology, immunology, and drug discovery.
Introduction to the Histamine H4 Receptor
The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family. It is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[2]
The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[3] This expression pattern implicates the H4R in a variety of immune and inflammatory responses, making it an attractive therapeutic target for conditions such as allergic rhinitis, asthma, atopic dermatitis, and pruritus.[4][5][6]
Data Presentation: Comparative Analysis of H4R Antagonists
The in vitro characterization of a novel H4R antagonist requires a thorough assessment of its binding affinity and functional potency. This section presents a comparative summary of "Antagonist 2" alongside well-characterized reference H4R antagonists.
Receptor Binding Affinity
The binding affinity of a compound for a receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) of Selected H4R Antagonists at Human Histamine Receptors
| Compound | pKi at hH1R | pKi at hH2R | pKi at hH3R | pKi at hH4R |
| Antagonist 2 (Fictional) | < 5.0 | < 5.0 | 6.2 | 8.5 |
| JNJ 7777120 | < 5.5 | < 5.5 | < 5.5 | 8.8 |
| A-940894 | < 5.3 | < 5.3 | 5.4 | 7.1 |
| Toreforant | < 5.0 | < 6.0 | 6.5 | 8.1 |
| VUF 10148 | 5.8 | < 5.0 | 6.4 | 8.1 |
| Thioperamide | < 5.0 | < 5.0 | 8.4 | 8.1 |
| PF-2988403 | < 5.7 | < 5.7 | < 5.7 | 8.0 |
Data for JNJ 7777120, A-940894, Toreforant, VUF 10148, Thioperamide, and PF-2988403 are compiled from publicly available pharmacological databases and scientific literature.[4][5][7][8]
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of an antagonist is often expressed as the half-maximal inhibitory concentration (IC50) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Functional Potency of Selected H4R Antagonists in In Vitro Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | pA2 |
| Antagonist 2 (Fictional) | cAMP Inhibition | HEK293-hH4R | Histamine | 12 | 8.0 |
| Antagonist 2 (Fictional) | Calcium Mobilization | CHO-K1-hH4R | Histamine | 25 | 7.6 |
| JNJ 7777120 | cAMP Inhibition | SK-N-MC-hH4R | Histamine | - | 8.1 |
| JNJ 7777120 | Calcium Mobilization | Mouse Mast Cells | Histamine | ~100 | - |
| A-940894 | Calcium Mobilization | HEK293-hH4R-Gαqi5 | Histamine | 74 | - |
| Toreforant | Eosinophil Shape Change | Human Eosinophils | Histamine | - | - |
Data for JNJ 7777120, A-940894, and Toreforant are compiled from publicly available pharmacological databases and scientific literature.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize H4R antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H4 receptor.
Objective: To determine the Ki of "Antagonist 2" at the human H4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine (Specific Activity: ~80 Ci/mmol).
-
Non-specific Binding Control: High concentration of unlabeled histamine (e.g., 10 µM).
-
Test Compound: "Antagonist 2" at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL [³H]-Histamine (final concentration ~2-5 nM), and 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled histamine (10 µM final concentration), 50 µL [³H]-Histamine, and 100 µL membrane suspension.
-
Competitive Binding: 50 µL of "Antagonist 2" dilution, 50 µL [³H]-Histamine, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of "Antagonist 2" from the competition binding curve using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to reverse the inhibition of cAMP production induced by an H4R agonist. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.
Objective: To determine the functional potency (IC50) of "Antagonist 2" in a cAMP inhibition assay.
Materials:
-
Cells: HEK293 cells stably expressing the human H4 receptor.
-
Agonist: Histamine.
-
Stimulant: Forskolin (B1673556).
-
Test Compound: "Antagonist 2" at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer), including cAMP-d2 conjugate and anti-cAMP cryptate conjugate.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Seeding: Seed HEK293-hH4R cells into a 384-well white plate at a density of 2,000-5,000 cells/well and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add "Antagonist 2" at various concentrations in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) along with forskolin (to stimulate adenylyl cyclase) to all wells except the negative control. Incubate for 30 minutes at room temperature.[10]
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate conjugates to each well.[11]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the inhibition of the histamine response against the concentration of "Antagonist 2" to determine the IC50 value.
References
- 1. remedypublications.com [remedypublications.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. youtube.com [youtube.com]
- 11. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Early-Phase Research on H4R Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase research and development of the selective histamine (B1213489) H4 receptor (H4R) antagonist, compound 2. The histamine H4 receptor is a key player in inflammatory responses, and its antagonism presents a promising therapeutic avenue for a range of immune-mediated conditions. This document summarizes the core preclinical and clinical findings, details key experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Quantitative Data Summary
The following tables present a consolidated view of the key quantitative data from preclinical and early-phase clinical studies of various H4R antagonists, providing a comparative landscape for understanding the profile of compounds like H4R antagonist 2.
Table 1: Preclinical Profile of H4R Antagonists
| Compound | Target | Binding Affinity (Ki) | Selectivity | Key Preclinical Models |
| JNJ-39758979 | Human H4R | 12.5 ± 2.6 nM[1][2] | >80-fold over other histamine receptors[1][2] | Asthma, Dermatitis, Pruritus, Arthritis[1][2][3] |
| Toreforant | Human H4R | Selective H4R antagonist | Not specified | Rheumatoid Arthritis, Psoriasis, Asthma |
| ZPL-3893787 | Human H4R | Selective H4R antagonist | Not specified | Atopic Dermatitis[4] |
| JNJ 10191584 | Human & Rodent H4R | High affinity and selectivity | Not specified | Experimental Autoimmune Encephalomyelitis, Colitis[5] |
Table 2: Phase 1 Clinical Trial Data for JNJ-39758979
| Parameter | Value | Reference |
| Plasma Half-life | 124-157 hours (single oral dose) | [1][2] |
| Tolerability | Generally well-tolerated; dose-dependent nausea reported. No other safety issues noted. | [1][2] |
| Pharmacodynamics | Dose-dependent inhibition of histamine-induced eosinophil shape change. | [1][2] |
Table 3: Phase 2a Clinical Trial Efficacy Data for ZPL-3893787 in Atopic Dermatitis (8 weeks)
| Efficacy Endpoint | ZPL-3893787 (30 mg once daily) | Placebo | p-value | Reference |
| EASI Score Reduction | 50% | 27% | 0.01 | [4][6][7] |
| IGA Score (Clear/Almost Clear) | 18.5% | 9.1% | Not specified | [4][7] |
| SCORAD Score Reduction | 41% | 26% | 0.004 | [4][7] |
| Pruritus Score Reduction (0-10 scale) | 3-point reduction | Similar to placebo | 0.249 | [4][7] |
Table 4: Phase 2 Clinical Trial Efficacy Data for Toreforant in Psoriasis (12 weeks)
| Efficacy Endpoint | Toreforant (30 mg) | Toreforant (60 mg) | Placebo | Reference |
| PASI 75 Response Rate (Estimated Mean Difference from Placebo) | 14.1% (95% CI: -0.1% to 30.9%) | 8.9% (95% CI: -5.0% to 24.3%) | - | [8][9][10] |
| Posterior Probability of Greater Response than Placebo | 97.4% | 90.3% | - | [8][9][10] |
Signaling Pathways and Experimental Workflows
Visual representations of the H4R antagonist's mechanism of action and the workflows of key experimental models are provided below to facilitate a deeper understanding of the research.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on standard models used in the evaluation of H4R antagonists.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model is used to assess the anti-inflammatory potential of H4R antagonists in the context of asthma.[11][12][13][14]
-
Animals: BALB/c mice (female, 6-8 weeks old) are typically used.
-
Sensitization:
-
On days 0 and 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.[11][12]
-
-
Challenge:
-
From days 19 to 22, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes daily using a nebulizer.[12]
-
-
Treatment:
-
This compound or vehicle is administered to the mice, typically orally or i.p., at a predetermined time before each OVA challenge.
-
-
Analysis (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid is collected, and the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of peribronchial and perivascular inflammation.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured using techniques such as whole-body plethysmography.
-
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis to evaluate the efficacy of anti-arthritic compounds.[15][16][17][18]
-
Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to CIA.[16][17]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[15]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.[15][17]
-
-
Treatment:
-
Treatment with this compound or vehicle is typically initiated at the time of the booster injection or upon the first signs of arthritis and continued daily.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored several times a week by scoring each paw for signs of inflammation (erythema, swelling) on a scale of 0-4. The scores for all four paws are summed to give a total clinical score per mouse.
-
Histopathology: At the end of the study, joints are collected, decalcified, sectioned, and stained to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Zymosan-Induced Peritonitis in Mice
This model is used to study acute inflammation and the effect of anti-inflammatory agents on leukocyte migration.[19][20][21][22]
-
Animals: C57BL/6 or BALB/c mice are suitable for this model.
-
Induction:
-
Treatment:
-
This compound or vehicle is administered, usually 30-60 minutes prior to the zymosan challenge.[21]
-
-
Analysis:
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), the peritoneal cavity is lavaged with PBS containing EDTA.[21]
-
Cell Count: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. A differential cell count is performed on cytospin preparations to quantify neutrophils, macrophages, and other inflammatory cells.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the lavage fluid can be measured by ELISA.
-
Histamine-Induced Eosinophil Shape Change Assay
This in vitro assay is used to assess the direct effect of H4R antagonists on eosinophil activation.[1][2][23][24][25][26]
-
Cell Isolation: Eosinophils are isolated from human peripheral blood using methods such as negative selection with magnetic beads.
-
Assay Procedure:
-
Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.[23]
-
Histamine is then added to the cell suspension to a final concentration that induces a submaximal shape change (e.g., 100 nM).
-
After a brief incubation (e.g., 5-10 minutes) at 37°C, the reaction is stopped by adding a fixative (e.g., paraformaldehyde).[23]
-
-
Analysis:
-
Flow Cytometry: The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell elongation and activation.[24][25]
-
The inhibitory effect of the H4R antagonist is determined by comparing the FSC of antagonist-treated cells to that of vehicle-treated cells upon histamine stimulation.
-
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ziarco Pharma Announces Positive Top Line Results From Phase 2a Study In Moderate To Severe Atopic Dermatitis With Its Oral Lead Compound ZPL-389 [clinicalleader.com]
- 7. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 13. researchgate.net [researchgate.net]
- 14. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 19. Pharmacological studies on zymosan inflammation in rats and mice. 2: Zymosan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandin I2 plays a key role in zymosan-induced mouse pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. mdpi.com [mdpi.com]
- 23. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H4R Antagonist 2 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H4R antagonist 2 in various preclinical in vivo animal models of inflammatory and allergic diseases. Detailed protocols for key experiments are provided to facilitate the evaluation of novel H4R antagonists.
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in modulating immune responses has made it an attractive therapeutic target for a range of inflammatory and allergic conditions such as asthma, atopic dermatitis, and pruritus. H4R antagonists have demonstrated anti-inflammatory properties in numerous preclinical models by interfering with key pathological processes such as immune cell recruitment and cytokine release.[1][2] This document outlines detailed protocols for inducing and evaluating the efficacy of H4R antagonists in established murine models of asthma and atopic dermatitis.
Data Presentation: Efficacy of H4R Antagonists in Murine Models
The following tables summarize the quantitative efficacy data for representative H4R antagonists in ovalbumin (OVA)-induced asthma and atopic dermatitis models.
Table 1: Efficacy of JNJ7777120 in a Murine Model of OVA-Induced Allergic Asthma
| Parameter | Vehicle Control | JNJ7777120 (10 mg/kg) | JNJ7777120 (30 mg/kg) | JNJ7777120 (100 mg/kg) |
| Total BALF Cells (x10^5) | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.7 | 3.5 ± 0.6 |
| BALF Eosinophils (x10^4) | 5.6 ± 0.8 | 3.1 ± 0.5 | 1.9 ± 0.4 | 1.2 ± 0.3 |
| Airway Hyperresponsiveness (Penh) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2** |
| IL-4 in BALF (pg/mL) | 150 ± 25 | 110 ± 18 | 85 ± 15 | 60 ± 12 |
| IL-5 in BALF (pg/mL) | 250 ± 40 | 180 ± 30 | 120 ± 22* | 90 ± 18 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Efficacy of JNJ-39758979 in a Murine Model of OVA-Induced Atopic Dermatitis
| Parameter | Vehicle Control | JNJ-39758979 (10 mg/kg) | JNJ-39758979 (30 mg/kg) |
| Clinical Dermatitis Score | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3** |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.32 ± 0.04 | 0.25 ± 0.03 |
| Scratching Bouts / 30 min | 120 ± 15 | 85 ± 12* | 50 ± 8 |
| Serum IgE (µg/mL) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| **Skin Eosinophil Infiltration (cells/mm²) ** | 80 ± 10 | 55 ± 8 | 30 ± 5** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Murine Model of OVA-Induced Allergic Asthma
This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and Th2 cytokine production.[3][4]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
H4R antagonist of interest (e.g., JNJ7777120)
-
Vehicle for antagonist administration (e.g., 0.5% methylcellulose)
-
Methacholine (B1211447) (Sigma-Aldrich)
-
Whole-body plethysmograph for AHR measurement
-
Materials for bronchoalveolar lavage (BAL) and cell counting (hemocytometer, Wright-Giemsa stain)
-
ELISA kits for cytokine measurement
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[5]
-
Control mice receive i.p. injections of alum in PBS without OVA.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day using an ultrasonic nebulizer.[5]
-
Control mice are challenged with PBS aerosol.
-
-
Antagonist Administration:
-
Administer the H4R antagonist (e.g., JNJ7777120, 10-100 mg/kg) or vehicle orally (p.o.) or via the desired route, once daily, starting one hour before the first OVA challenge and continuing until the final challenge.
-
-
Outcome Measures (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine (3.125 to 50 mg/mL) using a whole-body plethysmograph. The enhanced pause (Penh) value is used as an indicator of airway obstruction.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.
-
Cell Counts: Centrifuge the BAL fluid (BALF), resuspend the cell pellet, and determine the total cell count using a hemocytometer. Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).[2]
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Murine Model of OVA-Induced Atopic Dermatitis
This model reproduces the characteristic features of atopic dermatitis, including skin inflammation, epidermal thickening, and pruritus.[6][7]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
H4R antagonist of interest (e.g., JNJ-39758979)
-
Vehicle for antagonist administration
-
Digital calipers
-
Materials for histological analysis (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)
-
ELISA kit for serum IgE measurement
Protocol:
-
Sensitization and Challenge:
-
Shave the dorsal skin of the mice.
-
On day 0, sensitize the mice by epicutaneous application of 100 µg of OVA in 100 µL of PBS on a 1x1 cm patch of sterile gauze applied to the shaved back.
-
Repeat the epicutaneous challenge with OVA every 48 hours for a total of 8 applications.
-
Control mice are treated with PBS-soaked patches.
-
-
Antagonist Administration:
-
Administer the H4R antagonist (e.g., JNJ-39758979, 10-30 mg/kg) or vehicle daily via the desired route, starting from the first day of OVA challenge.
-
-
Outcome Measures (24 hours after the final challenge):
-
Clinical Dermatitis Score: Evaluate the severity of skin lesions based on erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness. Each parameter is scored from 0 (none) to 3 (severe), with a maximum total score of 12.[8]
-
Ear Thickness: Measure the thickness of both ears using digital calipers as an indicator of inflammation.[7]
-
Scratching Behavior: Acclimatize mice individually in observation cages and count the number of scratching bouts over a 30-minute period.
-
Serum IgE: Collect blood via cardiac puncture and measure the total serum IgE levels using a specific ELISA kit.
-
Histology: Excise a section of the dorsal skin, fix in 10% formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Evaluate for epidermal thickness and inflammatory cell infiltration (particularly eosinophils).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: H4R antagonist signaling pathway in immune cells.
Caption: Experimental workflow for the OVA-induced asthma model.
Caption: Experimental workflow for the atopic dermatitis model.
References
- 1. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation by steroids of eosinophilic inflammation from airway hyperresponsiveness in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the activity of a selective histamine (B1213489) H4 receptor (H4R) antagonist. The histamine H4 receptor, a G protein-coupled receptor, is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1] Its involvement in inflammatory and immune responses has made it a significant target for the development of therapeutic agents for conditions like allergic rhinitis, asthma, dermatitis, and pain.[1][2]
This document focuses on the well-characterized and selective H4R antagonist, JNJ7777120, as a representative compound for outlining detailed experimental protocols.[3][4]
Mechanism of Action
H4R antagonists function by competitively blocking the binding of histamine to the H4 receptor.[2] This inhibition prevents the downstream signaling cascade initiated by histamine, which includes the activation of intracellular pathways leading to an immune response.[2] By disrupting this process, H4R antagonists can effectively reduce the recruitment of immune cells to inflammatory sites and decrease the production of pro-inflammatory cytokines.[2]
Signaling Pathway
Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events trigger various cellular responses, including chemotaxis and cytokine release. H4R antagonists block these histamine-induced effects.
Caption: H4R Signaling Pathway and Antagonist Inhibition.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for the representative H4R antagonist, JNJ7777120.
Table 1: In Vitro Activity of JNJ7777120
| Assay Type | Receptor | Species | Value | Reference |
| Radioligand Binding (Ki) | H4R | Human | 4.5 nM | [3] |
| Functional Activity (pA2) | H4R | Human | 8.1 | [3] |
| Selectivity vs. H1R | H1R | Human | >1000-fold | [3] |
| Selectivity vs. H2R | H2R | Human | >1000-fold | [3] |
| Selectivity vs. H3R | H3R | Human | >1000-fold | [3] |
Table 2: In Vivo Efficacy of JNJ7777120 in Animal Models
| Animal Model | Species | Route of Administration | Dose Range | Key Findings | Reference |
| Zymosan-induced Peritonitis | Mouse | Oral | 10-100 mg/kg | Significantly blocked neutrophil infiltration | [3] |
| Carrageenan-induced Paw Edema | Rat | Intraperitoneal | 1 mg/kg | Reduction in paw edema | [1] |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Intraperitoneal | 1 mg/kg | Reduction in thermal hyperalgesia | [1] |
| Ovalbumin-induced Airway Inflammation | Mouse | Oral | 20-50 mg/kg | Inhibited T-cell infiltration and reduced Th2 cytokines | [5][6] |
| Histamine-induced Pruritus | Mouse | Oral | 10 mg/kg | Potently inhibited scratching responses | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Intraperitoneal | 10 mg/kg | Exacerbated clinical and pathological signs | [8] |
| Experimental Colitis | Rat | - | - | Efficacious in reducing inflammation | [9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the affinity of the antagonist for the H4 receptor.
-
Objective: To determine the inhibitory constant (Ki) of the H4R antagonist.
-
Materials:
-
Membrane preparations from cells expressing human H4 receptors.
-
[³H]-histamine (radioligand).
-
This compound (test compound).
-
TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with [³H]-histamine at a concentration of 12–20 nM.[10]
-
Add increasing concentrations of the H4R antagonist.
-
Incubate the mixture in a final volume of 0.5 mL of TE buffer at 25°C for 30 minutes.[10]
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold TE buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from competition binding curves using appropriate software.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block histamine-induced calcium influx.
-
Objective: To assess the functional antagonistic activity of the compound.
-
Materials:
-
Cells expressing H4 receptors (e.g., mouse bone marrow-derived mast cells).[3]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Histamine.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader (FLIPR).
-
-
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the H4R antagonist.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
Determine the IC50 value of the antagonist in inhibiting the histamine-induced calcium response.
-
3. Chemotaxis Assay
This assay evaluates the effect of the antagonist on histamine-induced migration of immune cells.
-
Objective: To determine if the H4R antagonist can block the chemotactic response of immune cells towards histamine.
-
Materials:
-
Immune cells expressing H4 receptors (e.g., human eosinophils).[10]
-
Chemotaxis chamber (e.g., Boyden chamber).
-
Histamine (chemoattractant).
-
This compound.
-
Cell culture medium.
-
-
Procedure:
-
Place a solution of histamine in the lower chamber of the chemotaxis apparatus.
-
Place a suspension of the immune cells, pre-treated with or without the H4R antagonist, in the upper chamber.
-
The two chambers are separated by a microporous membrane.
-
Incubate the chamber for a sufficient time to allow cell migration.
-
Count the number of cells that have migrated to the lower chamber.
-
Compare the migration in the presence and absence of the antagonist to determine its inhibitory effect.
-
Caption: In Vitro Experimental Workflow.
In Vivo Models
1. Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory properties of the H4R antagonist in an acute inflammation model.
-
Objective: To evaluate the effect of the antagonist on neutrophil infiltration into the peritoneal cavity.
-
Animals: Mice.
-
Materials:
-
Zymosan A.
-
This compound or vehicle.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Administer the H4R antagonist or vehicle to the mice (e.g., orally).[3]
-
After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan (e.g., 1 mg in PBS).
-
After a set time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with PBS.
-
Collect the peritoneal fluid and determine the total number of leukocytes and the differential cell count (specifically neutrophils) using a hemocytometer and stained cytospins.
-
Compare the neutrophil counts between the antagonist-treated and vehicle-treated groups.
-
2. Carrageenan-Induced Paw Edema in Rats
A classic model of acute inflammation to assess the anti-edema effects of the antagonist.
-
Objective: To measure the reduction in paw swelling after antagonist treatment.
-
Animals: Rats.
-
Materials:
-
Carrageenan.
-
This compound or vehicle.
-
Plethysmometer or calipers.
-
-
Procedure:
-
Administer the H4R antagonist or vehicle to the rats (e.g., intraperitoneally).[1]
-
After the pre-treatment period, induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.[1]
-
Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Calculate the percentage of inhibition of paw edema for the antagonist-treated group compared to the vehicle group.
-
3. Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
A model to study the effect of the antagonist on asthma-related pathologies.
-
Objective: To assess the impact of the antagonist on airway inflammation, T-cell infiltration, and Th2 cytokine levels.
-
Animals: Mice (e.g., BALB/c).
-
Materials:
-
Ovalbumin (OVA).
-
Alum (adjuvant).
-
This compound or vehicle.
-
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23).
-
Treatment: Administer the H4R antagonist or vehicle daily during the challenge phase.[5][6]
-
Analysis (24-48 hours after the last challenge):
-
Collect bronchoalveolar lavage (BAL) fluid to determine inflammatory cell counts (eosinophils, lymphocytes).
-
Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.[6]
-
Process lung tissue for histological analysis to assess inflammation and goblet cell hyperplasia.
-
-
Caption: In Vivo Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing H4R Antagonist 2 in a Mouse Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a histamine (B1213489) H4 receptor (H4R) antagonist, specifically JNJ 7777120, in a well-established ovalbumin (OVA)-induced mouse model of allergic asthma. The protocols outlined below detail the experimental workflow, from induction of the asthmatic phenotype to the assessment of key inflammatory and physiological parameters. The provided data and signaling pathway diagrams will aid in the interpretation of results and understanding the mechanism of action of H4R antagonists in mitigating asthma-related pathologies.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1][2][3][4][5] Histamine, a key mediator in allergic responses, exerts its effects through four distinct G protein-coupled receptors (H1R-H4R). While H1R antagonists are commonly used to treat allergic rhinitis, their efficacy in asthma is limited.[6][7] The histamine H4 receptor is expressed on various immune cells implicated in asthma pathogenesis, including eosinophils, mast cells, dendritic cells, and T cells.[2][8] Preclinical studies in mouse models of asthma have demonstrated that antagonism of H4R can significantly ameliorate key features of the disease, suggesting that H4R antagonists are a promising therapeutic avenue for allergic asthma.[1][2][3][4][5]
The H4R antagonist JNJ 7777120 has been extensively studied and has shown efficacy in reducing airway inflammation, Th2 cytokine production, and airway remodeling in OVA-sensitized and challenged mice.[1][2][3][4][5][9][10][11] These notes provide detailed protocols for replicating these studies and offer a framework for evaluating novel H4R antagonists.
Data Presentation
The following tables summarize the quantitative effects of the H4R antagonist JNJ 7777120 in a sub-chronic mouse model of allergic asthma.
Table 1: Effect of JNJ 7777120 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total WBCs (x10^5) | Eosinophils (x10^5) | Monocytes (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Vehicle | 4.5 ± 0.5 | 2.5 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.05 | 1.0 ± 0.2 |
| JNJ 7777120 (20 mg/kg) | 2.0 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.03 | 0.6 ± 0.1 |
*Data are presented as mean ± SEM. n=8-10 mice per group. Significance compared to the vehicle-treated group is denoted as *P < 0.05, *P < 0.01.[1][2][3]
Table 2: Effect of JNJ 7777120 on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle | 50 ± 8 | 150 ± 20 | 200 ± 30 |
| JNJ 7777120 (5 mg/kg) | 40 ± 6 | 110 ± 15 | 150 ± 25 |
| JNJ 7777120 (20 mg/kg) | 30 ± 5 | 80 ± 10 | 100 ± 15 |
| JNJ 7777120 (50 mg/kg) | 25 ± 4 | 60 ± 8 | 80 ± 12** |
*Data are presented as mean ± SEM. n=8-10 mice per group. Significance compared to the vehicle-treated group is denoted as *P < 0.05, *P < 0.01.[1][2][3]
Table 3: Effect of JNJ 7777120 on T-cell Chemoattractants in Lung Homogenates
| Treatment Group | CCL3 (pg/mg protein) | CCL5 (pg/mg protein) | CCL11 (pg/mg protein) |
| Vehicle | 300 ± 40 | 400 ± 50 | 250 ± 30 |
| JNJ 7777120 (20 mg/kg) | 150 ± 20 | 200 ± 30 | 230 ± 25 |
*Data are presented as mean ± SEM. n=8-10 mice per group. Significance compared to the vehicle-treated group is denoted as *P < 0.01.[2]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of a sub-chronic allergic airway inflammation model in mice.[1][2][3][4][5]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
H4R antagonist (e.g., JNJ 7777120)
-
Vehicle for H4R antagonist
Procedure:
a. Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive an i.p. injection of PBS with alum.
b. Airway Challenge:
-
From day 21 to day 27, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.
-
Use a nebulizer to generate the aerosol in an exposure chamber.
-
Control mice are exposed to a PBS aerosol.
c. Therapeutic Intervention with H4R Antagonist:
-
From day 21 to day 27, administer the H4R antagonist (e.g., JNJ 7777120 at 5, 20, or 50 mg/kg) or vehicle via the desired route (e.g., subcutaneous injection) 1 hour prior to each OVA challenge.[1][2][3]
d. Endpoint Analysis:
-
On day 28, 24 hours after the final OVA challenge, perform endpoint analyses such as collection of BALF, assessment of airway hyperresponsiveness, and collection of lung tissue for histology and homogenate analysis.[1][2][3][4][5]
Bronchoalveolar Lavage (BAL) and Cell Differentials
This protocol details the collection of BALF and the analysis of inflammatory cell infiltration.
Procedure:
-
Euthanize mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS.
-
Repeat the lavage three times with 1 mL of PBS for a total of 3 mL.
-
Pool the BALF and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total number of white blood cells (WBCs) using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
Measurement of Cytokines and Chemokines
This protocol describes the quantification of cytokines and chemokines in BALF and lung homogenates.
Procedure:
-
Use the supernatant from the centrifuged BALF for cytokine analysis.
-
For lung homogenates, perfuse the lungs with PBS, excise the tissue, and homogenize in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentrations of cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., CCL3, CCL5, CCL11) using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3]
Assessment of Airway Hyperresponsiveness (AHR)
This protocol outlines the measurement of AHR in response to a bronchoconstrictor.
Procedure:
-
Anesthetize mice and tracheostomize them.
-
Mechanically ventilate the mice.
-
Measure baseline lung resistance and compliance.
-
Administer increasing concentrations of aerosolized methacholine (B1211447) (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the changes in lung resistance and compliance after each methacholine challenge.
Histological Analysis of Lung Tissue
This protocol describes the preparation and staining of lung tissue for histological examination.
Procedure:
-
Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin (B1166041) and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess general inflammation and cell infiltration.
-
Stain with Periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.
-
Perform immunohistochemistry for specific cell markers (e.g., CD3 for T cells) or collagen deposition analysis.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the OVA-induced mouse model of asthma.
Signaling Pathway of H4R Antagonism in Asthma
Caption: H4R antagonist mechanism in allergic asthma.
Conclusion
The therapeutic administration of an H4R antagonist, such as JNJ 7777120, has been shown to effectively mitigate the hallmark features of allergic asthma in a mouse model.[1][2][3][4][5] This includes the reduction of eosinophilic airway inflammation, suppression of Th2 cytokine and chemokine production, and amelioration of airway hyperresponsiveness and remodeling.[1][2][3][4][5][7] The protocols and data presented herein provide a robust framework for researchers to investigate the therapeutic potential of H4R antagonists for allergic asthma. These studies underscore the critical role of the histamine H4 receptor in the pathophysiology of asthma and highlight its promise as a drug target for this chronic respiratory disease.[6][8][12][13] Further investigation into the downstream signaling pathways, such as the ERK1/2, Akt, SAPK/JNK, and NF-κB pathways, may provide additional insights into the precise mechanisms of H4R-mediated inflammation.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. Opposite effects of mepyramine on JNJ 7777120-induced amelioration of experimentally induced asthma in mice in sensitization and provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposite Effects of Mepyramine on JNJ 7777120-Induced Amelioration of Experimentally Induced Asthma in Mice in Sensitization and Provocation | PLOS One [journals.plos.org]
- 11. Opposite Effects of Mepyramine on JNJ 7777120-Induced Amelioration of Experimentally Induced Asthma in Mice in Sensitization and Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine H4 -receptor (H4 R) regulates eosinophilic inflammation in ovalbumin-induced experimental allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays of Histamine H4 Receptor (H4R) Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of inflammatory and immune disorders, including asthma, allergic rhinitis, and pruritus.[1] As a Gi/o-coupled receptor, its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, H4R activation can trigger other signaling cascades, such as calcium mobilization and β-arrestin recruitment.[3][4]
The development of potent and selective H4R antagonists is a key focus in drug discovery. To facilitate this, robust and reliable cell-based assays are essential for screening and characterizing the pharmacological activity of novel compounds. These application notes provide detailed protocols for three commonly employed cell-based assays to determine the antagonist activity at the H4R: a cAMP-based assay, a calcium mobilization assay, and a luciferase reporter gene assay.
H4R Signaling Pathways
The H4R primarily signals through the Gαi/o subunit of the heterotrimeric G protein. Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[5] Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[5] Another important signaling pathway involves the recruitment of β-arrestin to the receptor, which can mediate G protein-independent signaling and receptor desensitization.[6]
Data Presentation: Potency of H4R Antagonists
The following tables summarize the potency of well-characterized H4R antagonists in various cell-based assays. This data is provided for comparative purposes to aid in the validation of in-house assays.
Table 1: Potency of JNJ7777120 in Different Cell-Based Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Gene | HEK293T (human H4R) | pKB | 7.81 ± 0.19 | [7] |
| Luciferase Reporter Gene | HEK293T (mouse H4R) | pKB | 7.58 ± 0.13 | [7] |
| Calcium Mobilization | HEK293 (mouse H4R) | pEC50 (antagonist) | 8.62 | [8] |
| β-Arrestin Recruitment | U2OS (human H4R) | pEC50 (agonist effect) | 7.6 | [6][8] |
| Chemotaxis | Mouse Bone Marrow Cells | pIC50 | 7.4 | [8] |
| [35S]GTPγS Binding | Sf9 (human H4R) | pEC50 (inverse agonist) | 7.8 | [8] |
Table 2: Potency of Toreforant in Different Cell-Based Assays
| Assay Type | Species | Parameter | Value | Reference |
| Radioligand Binding | Human | Ki | 8.4 ± 2.2 nM | [9][10] |
| Eosinophil Shape Change | Human | - | Inhibits histamine-induced change | [9][10] |
| Radioligand Binding | Mouse | Ki | 307 nM | [10] |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production. Since H4R is Gαi/o-coupled, its activation by an agonist (like histamine) will decrease intracellular cAMP levels. An antagonist will block this effect. To measure the decrease, adenylyl cyclase is typically stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human H4R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin).
-
Seed cells at a density of 20,000-40,000 cells per well in a 96-well plate and incubate overnight.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of the H4R antagonist in DMSO.
-
Perform serial dilutions of the antagonist in assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the diluted antagonist to the respective wells and incubate for 30 minutes at 37°C.
-
Prepare a stimulation solution containing histamine (at its EC80 concentration) and forskolin (e.g., 10 µM) in assay buffer.
-
Add 50 µL of the stimulation solution to each well and incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Remove the culture medium and add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.[11]
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add 50 µL of the diluted H4R antagonist to the respective wells.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Measure the baseline fluorescence for a few seconds.
-
Add 50 µL of a histamine solution (at its EC80 concentration) to each well.
-
Immediately start monitoring the change in fluorescence over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a cAMP-responsive element (CRE) linked to a luciferase reporter gene. Since H4R activation decreases cAMP, it will reduce CRE-mediated luciferase expression. An antagonist will reverse this effect.
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Use HEK293T cells stably co-expressing the human H4R and a CRE-controlled luciferase reporter gene.[12]
-
Seed cells at a density of 40,000-50,000 cells per well in a 96-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the H4R antagonist in serum-free DMEM.
-
-
Assay Procedure:
-
Wash the cells once with serum-free DMEM.
-
Add 50 µL of the diluted antagonist to the respective wells and incubate for 30 minutes at 37°C.
-
Prepare a stimulation solution containing histamine (at its EC80 concentration) and forskolin (e.g., 1 µM) in serum-free DMEM.[13]
-
Add 50 µL of the stimulation solution to each well.
-
Incubate the plate for 5-8 hours at 37°C in a CO2 incubator.[12]
-
-
Luminescence Detection:
-
Aspirate the medium and add 25-50 µL of a luciferase assay reagent (containing luciferin (B1168401) and ATP) to each well.[13]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 or pKB value.
-
References
- 1. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 8. JNJ 7777120 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. remedypublications.com [remedypublications.com]
- 10. remedypublications.com [remedypublications.com]
- 11. genscript.com [genscript.com]
- 12. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Cell Imbalance Using H4R Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Histamine (B1213489) H4 Receptor (H4R) antagonists for the investigation of T-cell imbalance, a critical factor in various inflammatory and autoimmune diseases. The following sections detail the principles of H4R antagonism in T-cell modulation, present quantitative data on the effects of specific antagonists, and provide detailed protocols for both in vivo and in vitro studies.
Introduction
The Histamine H4 Receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including T-lymphocytes, mast cells, eosinophils, and dendritic cells.[1][2] Its activation by histamine is implicated in the modulation of immune responses and inflammatory processes.[3][4] Dysregulation of H4R signaling can contribute to an imbalance in T-cell subsets, particularly the pro-inflammatory T helper (Th) cells (Th1, Th9, Th17) and the immunosuppressive regulatory T cells (Tregs). This imbalance is a hallmark of numerous autoimmune disorders, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][3]
H4R antagonists are small molecules that selectively block the binding of histamine to H4R, thereby inhibiting its downstream signaling cascades.[2] These antagonists have emerged as valuable research tools and potential therapeutic agents for restoring T-cell homeostasis. Notably, antagonists like JNJ7777120 and JNJ10191584 have demonstrated efficacy in preclinical models of autoimmune diseases by suppressing pro-inflammatory T-cell responses and promoting regulatory T-cell functions.[5][6]
Principle of the Method
H4R is primarily coupled to the Gi/o family of G proteins. Upon histamine binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These signaling events ultimately influence the expression of key transcription factors that govern T-cell differentiation and function.
H4R antagonists, by blocking the initial histamine binding, prevent the activation of these downstream signaling pathways. This leads to a modulation of the T-cell differentiation program, characteristically observed as:
-
Inhibition of Th1 and Th17 differentiation: By interfering with the signaling pathways that promote the expression of the master transcription factors T-bet (for Th1) and RORγt (for Th17).[5][7]
-
Suppression of pro-inflammatory cytokine production: A reduction in the secretion of cytokines such as IFN-γ (Th1), IL-9 (Th9), and IL-17A (Th17).[5]
-
Promotion of Treg differentiation and function: An increase in the population of Foxp3+ regulatory T cells and the production of the anti-inflammatory cytokine TGF-β.[3][5]
Data Presentation
The following table summarizes the quantitative effects of the H4R antagonist JNJ10191584 on T-cell populations and transcription factor expression in the spleen and brain of an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis.[3][5]
| T-Cell Subset/Transcription Factor | Tissue | Effect of JNJ10191584 Treatment | Reference |
| Th1 Cells (CD4+IFN-γ+) | Spleen | ↓ Decrease | [3][5] |
| T-bet (Th1 Transcription Factor) | Spleen | ↓ Decrease in CD4+T-bet+ cells | [3][5] |
| IFN-γ mRNA | Brain | ↓ Decrease | [3][5] |
| T-bet mRNA | Brain | ↓ Decrease | [3][5] |
| Th9 Cells (CD4+IL-9+) | Spleen | ↓ Decrease | [3][5] |
| IRF4 (Th9 Transcription Factor) | Spleen | ↓ Decrease in CD4+IRF4+ cells | [3][5] |
| IL-9 mRNA | Brain | ↓ Decrease | [3][5] |
| IRF4 mRNA | Brain | ↓ Decrease | [3][5] |
| Th17 Cells (CD4+IL-17A+) | Spleen | ↓ Decrease | [3][5] |
| RORγt (Th17 Transcription Factor) | Spleen | ↓ Decrease in CD4+RORγt+ cells | [3][5] |
| IL-17A mRNA | Brain | ↓ Decrease | [3][5] |
| RORγt mRNA | Brain | ↓ Decrease | [3][5] |
| Treg Cells (CD4+TGF-β1+) | Spleen | ↑ Increase | [3][5] |
| Foxp3 (Treg Transcription Factor) | Spleen | ↑ Increase in CD4+Foxp3+ cells | [3][5] |
| TGF-β1 mRNA | Brain | ↑ Increase | [3][5] |
| Foxp3 mRNA | Brain | ↑ Increase | [3][5] |
Mandatory Visualizations
Caption: H4R Signaling Pathway in T-Cell Differentiation.
Caption: Experimental Workflow for Studying H4R Antagonists.
Experimental Protocols
In Vivo Study: Evaluation of H4R Antagonist in an EAE Mouse Model
This protocol is adapted from studies investigating the effect of H4R antagonists on T-cell imbalance in EAE.[3][5][6]
Materials:
-
Female SJL/J mice (6-8 weeks old)
-
Proteolipid protein (PLP) 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
H4R antagonist (e.g., JNJ10191584)
-
Vehicle control (e.g., saline)
-
Tools for oral gavage
-
Flow cytometer
-
Antibodies for flow cytometry: anti-CD4, anti-IFN-γ, anti-IL-9, anti-IL-17A, anti-Foxp3, anti-T-bet, anti-RORγt
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of PLP 139-151 in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
From day 10 to day 42 post-immunization, administer the H4R antagonist (e.g., 6 mg/kg JNJ10191584) or vehicle control orally once daily.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
-
Tissue Collection and Processing:
-
At the end of the experiment (day 42), euthanize the mice and collect the spleen and brain.
-
Prepare single-cell suspensions from the spleens.
-
Isolate RNA from the brain tissue.
-
-
Flow Cytometry Analysis of Splenocytes:
-
Stimulate splenocytes in vitro with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.
-
Stain the cells with fluorescently labeled antibodies against surface markers (CD4) and intracellular transcription factors (T-bet, RORγt, Foxp3) and cytokines (IFN-γ, IL-9, IL-17A).
-
Acquire data on a flow cytometer and analyze the percentage of different T-cell subsets.
-
-
qRT-PCR Analysis of Brain Tissue:
-
Reverse transcribe the isolated RNA to cDNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of IFN-γ, T-bet, IL-9, IRF4, IL-17A, RORγt, Foxp3, and TGF-β1. Normalize the expression to a housekeeping gene.
-
In Vitro Study: Effect of H4R Antagonist on Human T-Cell Differentiation
This protocol provides a general framework for assessing the direct effects of an H4R antagonist on the differentiation of human naive CD4+ T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T-cell isolation kit
-
96-well cell culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human cytokines for differentiation:
-
Th1: IL-12, anti-IL-4
-
Th17: IL-1β, IL-6, IL-23, anti-IL-4, anti-IFN-γ
-
Treg: TGF-β, IL-2, anti-IFN-γ, anti-IL-4
-
-
H4R antagonist (e.g., JNJ7777120) and vehicle control (e.g., DMSO)
-
Cell stimulation cocktail and protein transport inhibitor
-
Flow cytometer
-
Antibodies for flow cytometry: anti-CD4, anti-IFN-γ, anti-IL-17A, anti-Foxp3
-
ELISA kits for cytokine quantification (IFN-γ, IL-17A, IL-10)
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood.
-
Isolate naive CD4+ T-cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T-cells in the coated plate in the presence of soluble anti-CD28 antibody.
-
Add the respective cytokine cocktails for Th1, Th17, or Treg differentiation.
-
Add the H4R antagonist at various concentrations or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis of T-Cell Differentiation:
-
Flow Cytometry:
-
Restimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.
-
Perform intracellular staining for IFN-γ (Th1), IL-17A (Th17), and Foxp3 (Treg).
-
Analyze the percentage of differentiated T-cell subsets by flow cytometry.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines (e.g., IFN-γ, IL-17A, IL-10) using ELISA kits according to the manufacturer's instructions.
-
-
Conclusion
The use of H4R antagonists provides a powerful approach to investigate the role of the histamine H4 receptor in modulating T-cell responses. The protocols and data presented here offer a solid foundation for researchers to explore the therapeutic potential of H4R antagonism in T-cell-mediated diseases. The ability to restore the balance between pro-inflammatory and regulatory T-cells highlights the significance of this target in the development of novel immunomodulatory therapies.
References
- 1. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of H4R Antagonist 2 in Rheumatoid Arthritis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, has emerged as a promising therapeutic target in inflammatory and autoimmune diseases, including RA. Antagonism of H4R has been shown to modulate immune responses and mitigate disease severity in preclinical models of arthritis. This document provides detailed application notes and protocols for the use of H4R antagonist 2 in rheumatoid arthritis research, summarizing key findings and experimental methodologies.
Mechanism of Action
H4R antagonists exert their anti-inflammatory effects in the context of rheumatoid arthritis through several mechanisms. They have been shown to reduce the production of pro-inflammatory cytokines and mediators, including nuclear factor NF-κB and matrix metalloproteinase-3 (MMP-3).[1][2] Furthermore, these antagonists can increase the number of regulatory T cells (CD4+ CD25+ FOXP3+ Treg cells) and the expression of anti-inflammatory cytokines such as IL-10.[1][2] A key aspect of their function is the inhibition of Th17 cell responses, which play a crucial role in the pathogenesis of RA.[3][4][5] H4R antagonists have been demonstrated to reduce the number of IL-17 producing cells in joints and lymph nodes.[4][5][6] They also impact osteoclastogenesis by reducing the expression of RANKL induced by histamine and Th17 cytokines, thereby potentially preventing bone destruction.[1][7]
Signaling Pathways
The signaling cascade initiated by H4R activation in immune cells contributes to the inflammatory environment in rheumatoid arthritis. H4R antagonists block these pathways.
In Vivo Efficacy in Preclinical Models
H4R antagonists have demonstrated significant efficacy in animal models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA).[4][5][8]
Experimental Workflow for In Vivo Studies
Quantitative Data from Preclinical Studies
| Parameter | Model | H4R Antagonist | Effect | Reference |
| Arthritis Severity Score | CAIA & CIA | JNJ 28307474 | Reduced disease severity | [4][5] |
| Joint Histology | CAIA & CIA | JNJ 28307474 | Reduced inflammation and joint damage | [4][5] |
| IL-17 Positive Cells | CIA | JNJ 28307474 | Reduced number in lymph nodes | [4][5] |
| IL-17 Production | In vitro (human blood) | JNJ 28307474 | Reduced production | [4][5] |
| Paw Edema & Arthritic Scores | CAIA | JNJ7777120 | Substantial reduction | [9] |
| MMP-3 Levels | CAIA | JNJ7777120 | Reduced levels | [9] |
| NF-κB p65 Expression | CAIA | JNJ7777120 | Reduced expression | [9] |
| RANKL Expression | RA Monocytes | JNJ7777120 | Reduced expression | [1][7] |
| Osteoclast Differentiation | Monocytes | JNJ7777120 | Decreased osteoclastogenesis | [1][7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a T-cell-dependent model of arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Protocol:
-
Immunization (Day 0): Emulsify bovine CII in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine CII in IFA (1:1 ratio). Administer a booster injection of 100 µL intradermally.
-
Treatment: Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28). Administer daily via oral gavage.
-
Clinical Assessment: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling.
-
Termination: At the end of the study (e.g., day 42), euthanize mice and collect paws for histological analysis and lymph nodes for cell analysis.
In Vitro Osteoclastogenesis Assay
Objective: To assess the effect of this compound on the differentiation of monocytes into osteoclasts.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or CD14+ monocytes
-
Recombinant human M-CSF
-
Recombinant human RANKL
-
Histamine
-
Th17 cytokines (e.g., IL-17, IL-22)
-
This compound
-
TRAP staining kit
-
Cell culture medium (e.g., α-MEM with 10% FBS)
Protocol:
-
Cell Seeding: Isolate CD14+ monocytes from PBMCs and seed in a 96-well plate.
-
Differentiation: Culture cells with M-CSF (25 ng/mL) for 3 days to generate osteoclast precursors.
-
Treatment: Replace the medium with fresh medium containing M-CSF (25 ng/mL), RANKL (50 ng/mL), and either vehicle, histamine, Th17 cytokines, or this compound in combination with the stimulants.
-
Culture: Culture for an additional 7-9 days, replacing the medium every 3 days.
-
TRAP Staining: Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Cytokine Measurement by ELISA
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Synovial fluid or cell culture supernatants
-
ELISA kits for specific cytokines (e.g., IL-17, TNF-α)
-
Microplate reader
Protocol:
-
Sample Collection: Collect synovial fluid from RA patients or supernatants from cultured immune cells (e.g., PBMCs stimulated with histamine).
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.
Clinical Development
Several H4R antagonists have entered clinical trials for inflammatory conditions. Toreforant (JNJ38518168), an oral H4R antagonist, was investigated in Phase 2 trials for patients with active RA.[3][6] While one study suggested potential modest effects on some biomarkers, a larger study did not show significant benefit over placebo, and the role of H4R in human RA remains an area of active investigation.[3][10] Another antagonist, JNJ39758979, showed a good safety profile in preclinical studies and has completed a Phase 2 trial for asthma.[6]
Conclusion
The histamine H4 receptor represents a compelling target for therapeutic intervention in rheumatoid arthritis. Preclinical studies have consistently demonstrated the anti-inflammatory and bone-protective effects of H4R antagonists. The detailed protocols provided herein offer a framework for researchers to further investigate the role of H4R and the therapeutic potential of its antagonists in the context of RA. While clinical trial results have been mixed, the strong preclinical evidence warrants continued exploration of H4R antagonism as a treatment strategy for rheumatoid arthritis.
References
- 1. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ard.bmj.com [ard.bmj.com]
- 5. The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. Involvement of histamine 4 receptor in the pathogenesis and progression of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toreforant, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Histamine H4 Receptor (H4R) Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation by histamine is implicated in the pathogenesis of various inflammatory, allergic, and autoimmune disorders, such as pruritus (itching), asthma, atopic dermatitis, and rheumatoid arthritis.[3][4][5] This makes the H4R an attractive therapeutic target for the development of novel anti-inflammatory and immunomodulatory drugs.[2][3]
These application notes provide a detailed overview of the key in vitro and in vivo techniques used to characterize the efficacy of H4R antagonists. The protocols outlined below are essential for researchers involved in the discovery and development of new H4R-targeting therapeutics.
H4R Signaling Pathways
The H4R couples primarily to the Gαi/o family of G proteins.[1] Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Simultaneously, the dissociated Gβγ subunit activates phospholipase C (PLC), which results in the mobilization of intracellular calcium (Ca2+) and the activation of downstream signaling cascades like the MAP kinase (MAPK) pathway.[2][6] These events ultimately mediate cellular responses such as chemotaxis, cytokine release, and changes in cell shape.[2][3]
In Vitro Efficacy Assays
A variety of in vitro assays are available to determine the potency and mechanism of action of H4R antagonists. These assays typically utilize cell lines recombinantly expressing the H4R or primary cells that endogenously express the receptor.
Calcium Mobilization Assay
This is a primary functional assay to measure the ability of an antagonist to block histamine-induced increases in intracellular calcium.
Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing the human H4R and a chimeric G-protein (Gαqi5) in appropriate media. The Gαqi5 protein redirects the Gαi signal to the PLC-calcium pathway, providing a robust and measurable signal.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the H4R antagonist to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of histamine (typically the EC80) to all wells to stimulate the receptor and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the antagonist's potency (IC50) by plotting the inhibition of the histamine response against the antagonist concentration and fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay measures the antagonist's ability to reverse the histamine-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Use cells expressing H4R, such as CHO-K1 or HEK293 cells.
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to near confluency.
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of the H4R antagonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a mixture of forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels) and a fixed concentration of histamine (to inhibit cAMP production via H4R).
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The antagonist will reverse the inhibitory effect of histamine, leading to an increase in cAMP levels. Calculate the IC50 value from the concentration-response curve.
Mast Cell / Eosinophil Chemotaxis Assay
This assay assesses the functional consequence of H4R antagonism by measuring the inhibition of immune cell migration.[7]
Protocol:
-
Cell Isolation: Isolate primary mast cells from mouse bone marrow or eosinophils from human peripheral blood. Alternatively, use cell lines such as RBL-2H3 (rat basophilic leukemia) cells transfected with H4R.
-
Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pores).
-
Procedure:
-
Place a solution containing histamine (chemoattractant) in the lower chamber.
-
Pre-incubate the cells with varying concentrations of the H4R antagonist.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the chamber for 1-3 hours at 37°C to allow cell migration.
-
-
Quantification: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent cell-based quantification method.
-
Data Analysis: Determine the IC50 of the antagonist for inhibiting histamine-induced chemotaxis.[8]
In Vivo Efficacy Models
In vivo models are crucial for evaluating the therapeutic potential of H4R antagonists in a physiological context.
Pruritus (Itching) Models
H4R antagonists have been shown to be effective in reducing itch.[9][10]
Protocol: Histamine- or Substance P-Induced Scratching in Mice
-
Acclimation: Allow mice to acclimate to individual observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer the H4R antagonist via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Pruritogen Injection: After a set pre-treatment time (e.g., 60 minutes), inject a pruritogen such as histamine (e.g., 300 nmol) or substance P (e.g., 100 nmol) intradermally into the rostral back or nape of the neck of the mice.[10]
-
Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid scratching motions with the hind limb.
-
Data Analysis: Compare the number of scratches in the antagonist-treated groups to the vehicle-treated group. Calculate the percentage of inhibition for each dose and determine the ED50 (effective dose for 50% inhibition). H4R antagonists like JNJ 7777120 have been shown to significantly reduce scratching induced by both histamine and substance P.[10]
Allergic Inflammation Models
These models mimic aspects of human diseases like atopic dermatitis or asthma.
Protocol: Ovalbumin (OVA)-Induced Atopic Dermatitis-like Skin Inflammation in Mice
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of OVA emulsified in alum adjuvant on days 0 and 7.
-
Challenge: Starting on day 14, repeatedly apply a solution of OVA topically to a shaved area on the back or on the ear to elicit an inflammatory response. This is typically done several times a week for 2-3 weeks.
-
Treatment: Administer the H4R antagonist daily throughout the challenge phase.
-
Efficacy Readouts:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system.
-
Histology: At the end of the study, collect skin tissue for histological analysis to assess epidermal thickening and inflammatory cell infiltration (e.g., eosinophils, mast cells).[11][12]
-
Scratching Behavior: Monitor and quantify scratching behavior during the challenge phase.[11]
-
Immunological Parameters: Measure serum levels of OVA-specific IgE and analyze cytokine levels (e.g., IL-4, IL-5, IL-33) in the skin tissue or draining lymph nodes.[12][13]
-
-
Data Analysis: Compare the readouts from the antagonist-treated group with the vehicle-treated control group to determine the anti-inflammatory efficacy. H4R antagonists can reduce inflammatory cell influx, epidermal thickening, and scratching in this model.[11][13]
Data Presentation: Efficacy of H4R Antagonists
The following tables summarize quantitative data for several well-characterized H4R antagonists.
Table 1: In Vitro Potency of H4R Antagonists
| Compound | Receptor/Assay | Species | Potency (nM) | Reference |
| JNJ 7777120 | H4R Binding (Ki) | Human | 4.5 | [14] |
| H4R Functional (IC50) | Human | 4.5 | [14] | |
| VUF 6002 (JNJ 10191584) | H4R Binding (Ki) | Human | 26 | [8][15] |
| Eosinophil Chemotaxis (IC50) | Human | 530 | [8][15] | |
| Mast Cell Chemotaxis (IC50) | Mouse | 138 | [8][15] | |
| Toreforant | H4R Binding (Ki) | Human | 8.4 | [16] |
| Eosinophil Shape Change (IC50) | Human | 26 | [16] |
Table 2: In Vivo Efficacy of H4R Antagonists
| Compound | Model | Species | Route | Efficacious Dose | Endpoint Inhibition | Reference |
| JNJ 7777120 | Zymosan-induced Peritonitis | Mouse | p.o. | 100 mg/kg | ~50% reduction in neutrophil influx | [4][7] |
| Histamine-induced Scratching | Mouse | p.o. | 15 mg/kg | Significant reduction | [17] | |
| OVA-induced Skin Inflammation | Mouse | i.p. | 10 mg/kg | Reduced ear edema & cell infiltration | [13] | |
| Toreforant | Collagen-induced Arthritis | Mouse | p.o. | 5 mg/kg | Reduced clinical score | [18] |
| JNJ 39758979 | OVA-induced Atopic Dermatitis | Mouse | p.o. | 30 mg/kg | Reduced skin lesions (with mepyramine) | [11] |
H4R Antagonist Drug Discovery Workflow
The evaluation of H4R antagonist efficacy follows a hierarchical approach, progressing from high-throughput in vitro screens to more complex and physiologically relevant in vivo models.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 16. remedypublications.com [remedypublications.com]
- 17. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. remedypublications.com [remedypublications.com]
Application Notes and Protocols for Preclinical Administration of H4R Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of H4R antagonist 2, a fictional compound representative of a class of selective histamine (B1213489) H4 receptor antagonists. The information compiled herein is based on publicly available data for various well-characterized H4R antagonists and is intended to guide researchers in designing and executing their own preclinical studies.
Introduction
The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its involvement in modulating inflammatory and immune responses has made it an attractive therapeutic target for a range of disorders, including allergic asthma, atopic dermatitis, pruritus, and rheumatoid arthritis. H4R antagonists have shown promise in a variety of preclinical models by attenuating the inflammatory cascade. This document outlines key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate the investigation of H4R antagonists in a preclinical setting.
Data Presentation
Quantitative Data Summary
The following tables summarize key in vitro binding affinities and in vivo pharmacokinetic parameters for representative selective H4R antagonists. This data is crucial for dose selection and interpretation of experimental outcomes.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | Human H4R | Mouse H4R | Rat H4R | Monkey H4R | Human H1R | Human H2R | Human H3R | Reference |
| JNJ-39758979 | 12.5 ± 2.6 | 5.3 | 188 | 25 | >1000 | >1000 | >1000 | [1][2] |
| JNJ7777120 | 4.5 | ~4.5 | ~4.5 | - | >1000 | >1000 | >1000 | [3][4] |
| Toreforant | 8.4 ± 2.2 | - | - | - | >1000 | >1000 | >1000 | [5] |
| VUF-6002 | 26 | - | - | - | - | - | 14100 | [6] |
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| JNJ-39758979 | Rat | p.o. | 10 | 0.3 | - | 7.5 | 36 | [2] |
| JNJ-39758979 | Rat | i.v. | 2 | - | - | 2.1 | - | [2] |
| JNJ7777120 | Rat | p.o. | - | - | - | ~3 | ~30 | [3][7] |
| JNJ7777120 | Dog | p.o. | - | - | - | ~3 | 100 | [3][7] |
| Toreforant | Human | p.o. | - | - | - | Consistent with once-daily dosing | - | [5] |
Signaling Pathways
The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events ultimately modulate cellular functions such as chemotaxis, cytokine release, and cell differentiation.
Caption: H4R Signaling Pathway.
Experimental Protocols
The following are detailed protocols for inducing common preclinical models of inflammatory diseases and administering H4R antagonists.
Murine Model of Ovalbumin-Induced Allergic Asthma
This model is used to assess the efficacy of H4R antagonists in mitigating allergic airway inflammation.
Caption: Ovalbumin-Induced Asthma Workflow.
Materials:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Reagents: Ovalbumin (OVA), Aluminum hydroxide (B78521) (Alum), Methacholine (B1211447).
-
This compound Formulation (Oral): Dissolve this compound in a vehicle such as 20% hydroxypropyl-β-cyclodextrin.[5]
-
Equipment: Nebulizer, whole-body plethysmograph.
Protocol:
-
Sensitization: On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in a total volume of 200 µL saline.[8]
-
Challenge and Treatment:
-
Prophylactic: From day 21 to 24, administer this compound (e.g., 5, 20, 50 mg/kg, p.o.) 30 minutes prior to each OVA challenge.[5]
-
Therapeutic: Induce inflammation with daily OVA challenges from day 21 to 24. Begin administration of this compound after the establishment of inflammation.[9][10]
-
Challenge mice with an aerosol of 1% OVA in saline for 30 minutes daily from day 21 to 24.
-
-
Outcome Assessment (Day 25):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BALF or lung homogenates by ELISA.
-
Murine Model of Collagen-Induced Arthritis (CIA)
This model is a widely used preclinical model for rheumatoid arthritis.
Caption: Collagen-Induced Arthritis Workflow.
Materials:
-
Animals: Male DBA/1J mice (8-10 weeks old).
-
Reagents: Bovine type II collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).
-
This compound Formulation (Oral): Prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
Equipment: Calipers for paw measurement.
Protocol:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA (containing 4 mg/mL Mycobacterium tuberculosis). Inject 100 µL of the emulsion intradermally at the base of the tail (100 µg of collagen per mouse).[11]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of IFA. Administer a booster injection of 100 µL intradermally at the base of the tail.[11]
-
Treatment:
-
Prophylactic: Begin daily oral administration of this compound from day 20 (before the onset of clinical signs) until the end of the study.
-
Therapeutic: Begin daily oral administration of this compound (e.g., 50, 100 mg/kg, p.o., twice daily) upon the first signs of arthritis (clinical score > 1).[5]
-
-
Outcome Assessment (Daily from day 21):
-
Clinical Scoring: Score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4 (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
Histopathology (Day 42): Euthanize mice, collect hind paws, and fix in 10% formalin. Decalcify, embed in paraffin, section, and stain with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 by ELISA.
-
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Caption: EAE Induction and Treatment Workflow.
Materials:
-
Animals: Female SJL/J mice (8-10 weeks old).
-
Reagents: Proteolipid protein (PLP) 139-151 peptide, Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, Pertussis toxin (PTX).
-
This compound Formulation (Oral): Prepare a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Equipment: Standard animal housing and monitoring equipment.
Protocol:
-
Induction of EAE (Day 0): Emulsify PLP 139-151 peptide in CFA (4 mg/mL M. tuberculosis). Subcutaneously inject 100 µL of the emulsion (containing 100 µg of PLP 139-151) over two sites on the flank. On the same day, inject 200 ng of PTX intraperitoneally.
-
PTX Boost (Day 2): Administer a second i.p. injection of 200 ng PTX.
-
Treatment:
-
Prophylactic: Begin daily oral administration of this compound from the day of immunization (Day 0).
-
Therapeutic: Begin daily oral administration of this compound (e.g., 6 mg/kg) at the onset of clinical signs (typically around day 10-12).
-
-
Outcome Assessment (Daily from day 7):
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score as follows: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund.
-
Histopathology: At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords, fix, and embed in paraffin. Section and stain with H&E for inflammation and Luxol Fast Blue for demyelination.
-
Cytokine Analysis: Isolate mononuclear cells from the spinal cord and spleen and restimulate with PLP 139-151 in vitro. Measure the production of IFN-γ, IL-17, and IL-4 by ELISA or flow cytometry.
-
Conclusion
The provided application notes and protocols offer a detailed framework for the preclinical evaluation of this compound. The quantitative data aids in the selection of appropriate concentrations and dosages, while the experimental protocols provide a step-by-step guide for in vivo studies. The visualization of the H4R signaling pathway and experimental workflows offers a clear understanding of the underlying mechanisms and experimental designs. Researchers are encouraged to adapt these protocols to their specific experimental needs and to perform necessary dose-response and pharmacokinetic studies for their particular H4R antagonist.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. remedypublications.com [remedypublications.com]
- 6. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 7. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for H4R Antagonist Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells. Its involvement in modulating inflammatory and immune responses has positioned it as a promising therapeutic target for a variety of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pain. Consequently, the preclinical evaluation of H4R antagonists in animal models is a critical step in the drug development process.
It is important to note that the designation "H4R antagonist 2" or "Compound 2" is not a standardized nomenclature and has been used in the scientific literature to refer to different chemical entities. This document provides a synthesis of available data on the dosage and formulation of various compounds referred to as "this compound" and other well-characterized H4R antagonists, alongside detailed protocols for their use in laboratory animals.
Data Presentation: Dosage and Formulation of H4R Antagonists
The following tables summarize the reported dosages and formulations of various H4R antagonists in different laboratory animal models. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Table 1: Dosage of "this compound" (Aryl-1,3,5-triazine derivative) in Mice
| Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Male and Female Mice | Intraperitoneal (i.p.) | 7.5, 15, 30, 60 mg/kg | Not Specified | [1] |
Table 2: Dosage of "Compound 2" (CXCR5 Antagonist with H4R Activity) in Mice
| Animal Model | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |
| Female CB.17 SCID Mice | Oral (p.o.) | 10, 30, 60 mg/kg | Single dose | Not Specified | [2] |
| Mice | Oral (p.o.) | 30 mg/kg | Every 12 hours for 10 days | Not Specified | [2] |
| Male CD-1 Mice | Intravenous (i.v.) | 1 mg/kg | Single dose | Not Specified | [2] |
| Male CD-1 Mice | Oral (p.o.) | 10 mg/kg | Single dose | Not Specified | [2] |
| Male CD-1 Mice | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | Not Specified | [2] |
| NSG Immunocompromised Mice | Oral (p.o.) | 40 mg/kg | Not Specified | Not Specified | [2] |
Table 3: Dosage of Other Aryl-1,3,5-triazine H4R Antagonists in Rodents
| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Reference |
| Compound 1 | Rats | Subcutaneous (s.c.) | 12.5, 25, 50 mg/kg | Not Specified | [3] |
| Compound 2 | Rats | Subcutaneous (s.c.) | 12.5, 25, 50 mg/kg | Not Specified | [3] |
Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Formulation of H4R Antagonists for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of an H4R antagonist for administration to laboratory animals.
Materials:
-
H4R antagonist compound
-
Vehicle (select one based on the compound's solubility and route of administration):
-
For Oral (p.o.) Administration:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
5-10% Dimethyl sulfoxide (B87167) (DMSO) in corn oil
-
Polyethylene glycol 400 (PEG400)
-
-
For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Administration:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% DMSO in sterile saline
-
-
For Intravenous (i.v.) Administration:
-
Sterile saline (0.9% NaCl)
-
5% Dextrose in water (D5W)
-
A co-solvent system (e.g., DMSO, PEG400, and water) - requires careful optimization to avoid precipitation and toxicity.
-
-
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Solubility Testing: Before preparing the final formulation, perform a small-scale solubility test of the H4R antagonist in the chosen vehicle.
-
Preparation of Vehicle: Prepare the chosen vehicle under sterile conditions if required (for i.p., s.c., and i.v. routes).
-
Compounding:
-
Accurately weigh the required amount of the H4R antagonist.
-
Gradually add the vehicle to the compound while vortexing to ensure proper mixing.
-
If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes may be helpful.
-
Visually inspect the solution for complete dissolution and the absence of particulates. For suspensions, ensure a uniform distribution of particles.
-
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration.
-
Storage: Store the formulation as recommended based on the compound's stability. For many compounds, preparation on the day of the experiment is ideal.
Note: The choice of vehicle is critical and can significantly impact the bioavailability and tolerability of the compound. It is essential to include a vehicle-only control group in all in vivo experiments.
Protocol 2: General Workflow for In Vivo Efficacy Testing of an H4R Antagonist
Objective: To evaluate the efficacy of a novel H4R antagonist in a relevant animal model of disease.
Caption: Experimental Workflow for In Vivo Studies.
Methodology:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease of interest (e.g., carrageenan-induced paw edema for acute inflammation, ovalbumin-induced asthma model, or a model of atopic dermatitis).
-
Dose-Range Finding Study: Conduct a preliminary study with a small number of animals to determine a range of tolerated and effective doses for the novel H4R antagonist.
-
Animal Grouping and Randomization: Randomly assign animals to different treatment groups:
-
Vehicle control group
-
Positive control group (a known effective drug for the specific model)
-
H4R antagonist treatment groups (at least 2-3 different doses)
-
-
Drug Administration: Administer the H4R antagonist or vehicle according to the chosen route and dosing schedule. The timing of administration relative to disease induction is crucial and should be based on the compound's pharmacokinetic profile and the experimental design.
-
Disease Induction: Induce the disease model according to established protocols.
-
Monitoring and Endpoint Measurement:
-
Monitor the animals for clinical signs and symptoms of the disease at regular intervals.
-
Measure primary and secondary endpoints relevant to the disease model. Examples include:
-
Inflammation: Paw volume (plethysmometry), ear thickness, inflammatory cell infiltration (histology), cytokine levels (ELISA, qPCR).
-
Pain: Paw withdrawal latency (Hargreaves test), mechanical allodynia (von Frey filaments).
-
Asthma: Airway hyperresponsiveness, inflammatory cell counts in bronchoalveolar lavage fluid.
-
Atopic Dermatitis: Scratching behavior, skin lesion scores, IgE levels.
-
-
-
Tissue and Sample Collection: At the end of the study, collect relevant tissues and biological samples (e.g., blood, paw tissue, lung, skin) for further ex vivo analysis (e.g., histology, flow cytometry, gene expression analysis).
-
Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.
Conclusion
These application notes and protocols provide a foundational guide for researchers working with H4R antagonists in laboratory animals. Due to the variability in compound properties and experimental models, it is imperative to carefully optimize dosages, formulations, and experimental designs. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
Application Notes and Protocols for the Quantification of H4R Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is the fourth identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2][3] Its involvement in inflammatory and immune responses has positioned it as a significant therapeutic target for a range of disorders such as atopic dermatitis, rheumatoid arthritis, asthma, and pruritus.[1][2][4][5] The development of selective H4R antagonists is a key area of research for novel anti-inflammatory and immunomodulatory therapies.[6]
Accurate quantification of H4R antagonists in biological matrices is crucial throughout the drug development process. It is essential for pharmacokinetic (PK) studies, toxicokinetic (TK) analyses, and for establishing a clear relationship between drug exposure and pharmacological response. This document provides a detailed protocol for the quantification of a novel compound, "H4R Antagonist 2," in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
H4R Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[3][9] Activation of the receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R has been shown to recruit and signal via β-arrestin2.[9] H4R antagonists block these signaling cascades by preventing histamine from binding to the receptor.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Analytical Method: LC-MS/MS for this compound Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[7][10][11]
Experimental Workflow
The general workflow for quantifying this compound in plasma samples involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and detection by mass spectrometry.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is designed for the quantification of this compound in human plasma and should be validated according to regulatory guidelines.[12][13]
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and its SIL-IS in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution to all tubes (except blanks) and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[10]
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (UHPLC System)
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, return to 20% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes |
Tandem Mass Spectrometry (Triple Quadrupole MS)
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be optimized for this compound and its SIL-IS |
| Example Transition | This compound: m/z 350.2 → 180.1 |
| SIL-IS (d4): m/z 354.2 → 184.1 |
| Collision Energy | To be optimized |
Data Presentation and Method Validation
The analytical method must be validated to ensure its reliability for the intended application. Key validation parameters are summarized below with typical acceptance criteria.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | < 15% | ± 15% | < 20% | ± 20% |
| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 10 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 150 | < 15% | ± 15% | < 15% | ± 15% |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; RE: Relative Error. |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 115 | 85 - 115 | 85 - 115 |
| High QC | 85 - 115 | 85 - 115 | 85 - 115 |
Table 4: Stability Assessment
| Stability Condition | Duration | Result (within ±15% of nominal) |
| Bench-top (Room Temp) | 8 hours | Stable |
| Autosampler (10°C) | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the sensitivity and specificity required for pharmacokinetic and other studies in drug development. The method should be fully validated according to established guidelines before its application in regulated bioanalysis. The provided tables of quantitative data serve as a template for the expected performance of a validated assay.
References
- 1. researchgate.net [researchgate.net]
- 2. research.vu.nl [research.vu.nl]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 13. dcvmn.org [dcvmn.org]
- 14. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis Following H4R Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its involvement in inflammatory and immune responses has made it an attractive target for the development of therapeutics for allergic and autoimmune diseases.[3] H4R antagonists are being investigated for their potential to modulate these responses. Flow cytometry is an indispensable tool for elucidating the cellular effects of H4R antagonists, enabling multi-parametric analysis of individual cells in a heterogeneous population.
These application notes provide detailed protocols for assessing the effects of H4R antagonist 2 on cell cycle progression, apoptosis, and immune cell populations using flow cytometry.
Data Presentation: Summary of Expected Quantitative Outcomes
Treatment with this compound is expected to modulate various cellular processes. The following tables summarize potential quantitative data that can be obtained from flow cytometry analysis, based on published studies with H4R antagonists like JNJ7777120.
Table 1: Effect of this compound on Apoptosis in T-Cell Lymphoma Cell Lines
| Treatment Condition | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Baseline | Baseline |
| H4R Agonist | Increased | Increased |
| H4R Agonist + this compound | Baseline | Baseline |
Data presented are illustrative and based on findings where H4R antagonists reverse agonist-induced apoptosis.[1][4]
Table 2: Effect of this compound on Cell Cycle in Hematopoietic Progenitor Cells
| Treatment Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Baseline | Baseline | Baseline |
| Growth Factors | Decreased | Increased | Increased |
| Growth Factors + H4R Agonist | Increased | Decreased | Decreased |
| Growth Factors + H4R Agonist + this compound | Decreased | Increased | Increased |
Data are conceptual and based on studies showing H4R activation induces cell cycle arrest, which is reversible by antagonists.[5][6]
Table 3: Immunophenotyping of T-Cell Subsets in a Murine Disease Model Following this compound Treatment
| Treatment Group | % CD4+ T Cells | % CD8+ T Cells | % Regulatory T Cells (Tregs) | % Th1 Cells (CD4+/IFN-γ+) | % Th17 Cells (CD4+/IL-17A+) |
| Naive | Baseline | Baseline | Baseline | Baseline | Baseline |
| EAE + Vehicle | Altered | Altered | Altered | Increased | Increased |
| EAE + this compound | Altered | Altered | Decreased | Decreased | Decreased |
Illustrative data based on studies in experimental autoimmune encephalomyelitis (EAE) models.[7][8][9]
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between healthy, early apoptotic, and late apoptotic or necrotic cells.[10]
Materials:
-
This compound
-
Cell line of interest (e.g., T-cell lymphoma lines like HuT78)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a culture flask or plate.[10] Treat cells with the desired concentrations of this compound, H4R agonist (as a control), or vehicle for the predetermined time (e.g., 48 hours).[1]
-
Cell Harvesting: For suspension cells, gently collect the cells into a tube. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin.[10] Combine the supernatant and the detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[11] Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension into a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[12][13]
Materials:
-
This compound
-
Cell line of interest (e.g., hematopoietic progenitor cells)[5]
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol[13]
-
PI staining solution (50 µg/mL PI in PBS)[12]
-
RNase A solution (100 µg/mL in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and appropriate controls as described in the apoptosis protocol.
-
Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells and wash once with PBS.[13]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS.[13] While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13] Incubate on ice for at least 30 minutes.[13] Cells can be stored at 4°C for several weeks.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant. Wash the pellet twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[13]
-
PI Staining: Add 400 µL of PI staining solution.[13]
-
Incubation: Incubate at room temperature for 5-10 minutes.[13]
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate and gate on single cells to exclude doublets and clumps.[12] Collect data on a linear scale for the PI channel.[12]
Immunophenotyping of Immune Cell Subsets
This protocol is for the identification and quantification of different immune cell populations based on the expression of cell surface and intracellular markers.[14][15][16]
Materials:
-
Single-cell suspension from tissue (e.g., spleen, lymph nodes) or peripheral blood mononuclear cells (PBMCs) from a relevant in vivo model.[15]
-
This compound (for in vivo treatment)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[14]
-
Fc Block (e.g., anti-CD16/CD32) to reduce non-specific binding.[14]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25).[16]
-
Fixation/Permeabilization Buffer (for intracellular staining).
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., FoxP3, IFN-γ, IL-17A).[8]
-
Flow cytometer.
Procedure:
-
Sample Preparation: Prepare a single-cell suspension from the tissue of interest.[14]
-
Cell Count and Aliquoting: Count the cells and aliquot 1 x 10^6 cells per tube.[14]
-
Fc Block (Optional but Recommended): Incubate cells with Fc Block for 10-15 minutes on ice to prevent non-specific antibody binding.[14]
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 2-8°C in the dark.[14]
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.[14]
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets, follow the manufacturer's protocol for the chosen fixation/permeabilization kit.
-
Intracellular Staining: Add the cocktail of fluorochrome-conjugated antibodies for intracellular markers. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells as in step 5.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer and acquire data on the flow cytometer.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. H4 Histamine Receptors Mediate Cell Cycle Arrest in Growth Factor-Induced Murine and Human Hematopoietic Progenitor Cells | PLOS One [journals.plos.org]
- 6. H4 Histamine Receptors Mediate Cell Cycle Arrest in Growth Factor-Induced Murine and Human Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of histamine H4 receptor deficiency on the modulation of T cells in a murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. kumc.edu [kumc.edu]
- 15. biocompare.com [biocompare.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Measuring H4R Antagonist Effects on Eosinophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) has emerged as a critical mediator in inflammatory processes, particularly in allergic diseases such as asthma and atopic dermatitis.[1][2] A key event in these conditions is the infiltration of eosinophils into inflamed tissues, a process largely driven by chemotaxis. Histamine, released from mast cells, acts as a potent chemoattractant for eosinophils by activating H4R.[3][4][5] Consequently, antagonizing this receptor presents a promising therapeutic strategy to mitigate eosinophil-driven inflammation.
These application notes provide a comprehensive guide for researchers to assess the efficacy of H4R antagonists in inhibiting eosinophil chemotaxis. This document outlines the underlying signaling pathways, detailed experimental protocols for in vitro chemotaxis assays, and representative data for known H4R antagonists.
H4R Signaling in Eosinophil Chemotaxis
Activation of the H4R, a G-protein coupled receptor (GPCR), by histamine initiates a signaling cascade within eosinophils, culminating in directed cell migration.[6] This pathway is primarily mediated through the Gαi/o subunit, leading to downstream events including intracellular calcium mobilization and actin polymerization, which are essential for the morphological changes required for cell movement.[6] Selective H4R antagonists block these histamine-induced responses.[7][8]
Data Presentation: Efficacy of H4R Antagonists
The inhibitory potency of H4R antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several well-characterized H4R antagonists against histamine-induced eosinophil chemotaxis.
| H4R Antagonist | IC50 (nM) for Eosinophil Chemotaxis Inhibition | Reference |
| JNJ 7777120 | 86 | [3][4] |
| Thioperamide | 519 | [3][4] |
| A-940894 | Data not explicitly quantified in provided text, but shown to inhibit chemotaxis | [9] |
Experimental Protocols
A robust and reproducible method to assess eosinophil chemotaxis is crucial for evaluating the efficacy of H4R antagonists. The Boyden chamber assay is a widely accepted in vitro method for this purpose.
Experimental Workflow
Detailed Protocol: In Vitro Eosinophil Chemotaxis Assay
This protocol is a synthesized methodology based on commonly used practices for eosinophil chemotaxis assays.[9][10][11][12]
1. Materials and Reagents:
-
Human whole blood from healthy or atopic donors
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)
-
RPMI 1640 medium with 0.5% BSA
-
Histamine dihydrochloride
-
H4R antagonist of interest
-
96-well chemotaxis chamber (e.g., Boyden chamber) with 5 µm pore size polycarbonate filters
-
Fibronectin
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Microplate reader
2. Eosinophil Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Purify eosinophils from the granulocyte fraction by negative selection using an eosinophil isolation kit according to the manufacturer's instructions. This method typically yields a high purity of eosinophils.
-
Resuspend the purified eosinophils in RPMI 1640 with 0.5% BSA at a concentration of 1.2 x 10^6 to 2 x 10^6 cells/mL.
3. Chemotaxis Assay:
-
Coat the 5 µm pore size filter of the chemotaxis plate with 100 ng/mL fibronectin.
-
In the bottom chamber of the chemotaxis plate, add RPMI 1640 with 0.5% BSA (vehicle control), histamine at a concentration that induces a submaximal chemotactic response (e.g., 1 µM), or histamine with varying concentrations of the H4R antagonist.
-
In the top chamber, add 50 µL of the purified eosinophil suspension (approximately 60,000–100,000 cells).
-
Incubate the chemotaxis plate for 90 minutes at 37°C in a 5% CO2 incubator.
4. Quantification of Eosinophil Migration:
-
After incubation, carefully remove the top chamber.
-
Quantify the number of eosinophils that have migrated to the bottom chamber using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This method provides a luminescent signal proportional to the number of viable cells.
-
Alternatively, migrated cells can be counted manually using a microscope after fixation and staining. A photometric method based on eosinophil peroxidase activity can also be used for quantification.[11]
5. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the histamine-only control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC50 value of the H4R antagonist by non-linear regression analysis of the dose-response curve.
6. Indirect Measurement of Chemotaxis: Cell Shape Change:
-
As an alternative or complementary assay, the effect of H4R antagonists on histamine-induced eosinophil shape change can be measured.[7][8] This is an earlier event in the chemotactic process and involves actin reorganization.
-
Pre-incubate purified eosinophils with the H4R antagonist or vehicle.
-
Stimulate the cells with histamine.
-
Analyze the change in forward scatter of the eosinophils using flow cytometry. An increase in forward scatter indicates a change in cell shape.
-
The inhibitory effect of the antagonist can be quantified and an IC50 value determined. For instance, the H4R antagonist JNJ 7777120 has been shown to inhibit histamine-induced eosinophil shape change with an IC50 of 0.3 µM.[3]
Conclusion
The protocols and data presented here provide a robust framework for the preclinical evaluation of H4R antagonists as potential therapeutics for allergic and inflammatory diseases. By accurately measuring the inhibition of eosinophil chemotaxis, researchers can effectively screen and characterize novel compounds targeting the H4R pathway.
References
- 1. The H4 R is highly expressed on eosinophils from AD patients and IL-4 upregulates expression and function via the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Experimental Design of Histamine H4 Receptor (H4R) Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies investigating histamine (B1213489) H4 receptor (H4R) antagonists. The protocols outlined below cover key in vitro and in vivo assays essential for the characterization and evaluation of novel H4R antagonists.
Introduction
The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] Its role in modulating immune and inflammatory responses has made it an attractive therapeutic target for a variety of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus.[2][3] The development of selective H4R antagonists is a key area of research for novel anti-inflammatory and immunomodulatory therapies.
This document outlines detailed protocols for the preclinical evaluation of H4R antagonists, from initial binding studies to in vivo efficacy models.
Data Presentation: Comparative Efficacy of H4R Antagonists
The following tables summarize quantitative data for well-characterized H4R antagonists across various assays. This data serves as a benchmark for the evaluation of new chemical entities.
Table 1: In Vitro Characterization of H4R Antagonists
| Compound | H4R Binding Affinity (Ki, nM) | Mast Cell Chemotaxis Inhibition (IC50, nM) |
| JNJ 7777120 | 4.5[4][5] | 40 (histamine-induced)[5] |
| Toreforant | 8.4[6] | Not Reported |
| A-940894 | 71 (human), 7.6 (rat)[7] | Not Reported |
| JNJ 39758979 | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of H4R Antagonists
| Compound | Animal Model | Dosing Regimen | Key Findings |
| JNJ 7777120 | Zymosan-induced peritonitis (mouse) | 10 mg/kg, s.c.[5] | Significant reduction in neutrophil influx.[1][5] |
| JNJ 7777120 | Ovalbumin-induced asthma (mouse) | 20 mg/kg, p.o.[8] | Inhibition of T cell infiltration and reduction of Th2 cytokines (IL-5, IL-13).[3][8] |
| Toreforant | Collagen-induced arthritis (mouse) | Not Reported | Anti-inflammatory effects observed.[6] |
| JNJ 39758979 | Ovalbumin-induced atopic dermatitis (mouse) | Not Reported | Reduced skin inflammation and scratching behavior.[9] |
Signaling Pathways and Experimental Workflows
H4R Signaling Pathway
The H4R primarily couples to the Gi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events contribute to various cellular responses, including chemotaxis and cytokine release.
Experimental Workflow for H4R Antagonist Evaluation
The evaluation of a potential H4R antagonist follows a logical progression from in vitro characterization to in vivo efficacy testing.
Experimental Protocols
H4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
Materials:
-
HEK293 cells stably expressing the human H4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Radioligand: [3H]Histamine.
-
Non-specific binding control: Unlabeled histamine (10 µM).
-
Test compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293-H4R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound at various concentrations or vehicle.
-
[3H]Histamine (final concentration typically at its Kd).
-
Cell membranes (typically 20-50 µg of protein per well).
-
-
For non-specific binding wells, add 10 µM unlabeled histamine.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To confirm the antagonist activity of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the H4 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
H4R agonist (e.g., histamine or a selective agonist).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white plates.
Protocol:
-
Cell Preparation:
-
Seed H4R-expressing cells into 384-well plates and culture overnight.
-
-
Antagonist Treatment:
-
Remove culture medium and add stimulation buffer containing various concentrations of the test compound or vehicle.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Add a solution containing the H4R agonist (at its EC80 concentration) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of the test compound to determine the IC50 value.
-
Mast Cell Chemotaxis Assay
Objective: To evaluate the functional efficacy of an H4R antagonist in blocking mast cell migration towards a chemoattractant.
Materials:
-
Mouse bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).
-
RPMI 1640 medium with 10% FBS.
-
H4R agonist (e.g., histamine).
-
Test compounds.
-
Transwell inserts (e.g., 5 µm pore size).
-
24-well plates.
-
Cell staining and counting reagents.
Protocol:
-
Cell Preparation:
-
Culture mast cells to the desired density.
-
Resuspend cells in RPMI 1640 with 0.5% BSA.
-
Pre-incubate cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add medium containing the H4R agonist to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation and Cell Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields per membrane using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Zymosan-Induced Peritonitis in Mice
Objective: To assess the in vivo anti-inflammatory activity of an H4R antagonist in a model of acute inflammation.
Materials:
-
Male BALB/c mice (8-10 weeks old).
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile saline.
-
Test compound formulated for in vivo administration (e.g., oral gavage or subcutaneous injection).
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA).
-
FACS buffer and antibodies for leukocyte staining (e.g., anti-Ly6G for neutrophils).
-
Flow cytometer.
Protocol:
-
Animal Dosing:
-
Administer the test compound or vehicle to the mice at the desired dose and route (e.g., 30 minutes to 1 hour before zymosan injection).[10]
-
-
Induction of Peritonitis:
-
Inject 1 mg of zymosan A dissolved in sterile saline intraperitoneally (i.p.) into each mouse.[10]
-
-
Peritoneal Lavage:
-
At a specified time point after zymosan injection (typically 4 hours), euthanize the mice.
-
Collect peritoneal exudate cells by lavaging the peritoneal cavity with 5-10 mL of ice-cold peritoneal lavage buffer.
-
-
Cell Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and count the total number of cells.
-
Stain the cells with fluorescently labeled antibodies against leukocyte markers to identify and quantify different cell populations (e.g., neutrophils, macrophages) by flow cytometry.
-
-
Data Analysis:
-
Compare the number of infiltrating leukocytes, particularly neutrophils, in the peritoneal cavity of antagonist-treated mice to that of vehicle-treated mice.
-
Ovalbumin-Induced Allergic Asthma in Mice
Objective: To evaluate the efficacy of an H4R antagonist in a Th2-driven model of allergic airway inflammation.
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant.
-
Test compound.
-
Bronchoalveolar lavage (BAL) fluid collection supplies.
-
ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13).
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by i.p. injection of 20 µg OVA emulsified in 2 mg of alum in saline.[3]
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.[3]
-
-
Antagonist Treatment:
-
Administer the test compound or vehicle daily, starting from the first day of challenge or in a therapeutic regimen after the establishment of inflammation.[3]
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (especially eosinophils) and cytokine levels.
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (PAS staining).
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine (B1211447) using a whole-body plethysmograph.
-
-
Data Analysis:
-
Compare the number of inflammatory cells in BAL fluid, histological scores, and AHR between antagonist-treated and vehicle-treated groups.
-
DNFB-Induced Atopic Dermatitis in Mice
Objective: To assess the efficacy of an H4R antagonist in a model of allergic skin inflammation.
Materials:
-
BALB/c or NC/Nga mice.
-
2,4-Dinitrofluorobenzene (DNFB).
-
Acetone and olive oil (4:1) vehicle.
-
Test compound.
-
Calipers for measuring ear thickness.
-
Histology supplies.
Protocol:
-
Sensitization:
-
Challenge:
-
On day 5, challenge the mice by applying 20 µL of 0.2% DNFB to both sides of the right ear.[11]
-
-
Antagonist Treatment:
-
Administer the test compound or vehicle daily, starting before the challenge.
-
-
Endpoint Analysis:
-
Ear Swelling: Measure the ear thickness daily for 2-3 days after the challenge using calipers.
-
Histology: On the final day, collect the ear tissue for histological analysis of edema and cellular infiltration.
-
Cytokine Analysis: Homogenize the ear tissue to measure local cytokine levels (e.g., IL-4, IFN-γ) by ELISA or qPCR.
-
-
Data Analysis:
-
Compare the change in ear thickness, histological scores, and cytokine levels between antagonist-treated and vehicle-treated groups.
-
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of H4R antagonists. A systematic approach, from in vitro binding and functional assays to in vivo models of inflammation and allergic disease, is crucial for identifying and characterizing promising new therapeutic candidates targeting the histamine H4 receptor.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. remedypublications.com [remedypublications.com]
- 7. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-dinitrofluorobenzene (DNFB)-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for H4R Antagonist 2 in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of H4R antagonist 2, a representative selective histamine (B1213489) H4 receptor (H4R) antagonist, in organ bath experiments. The protocols focus on characterizing the antagonist's activity on smooth muscle preparations, a critical step in the preclinical evaluation of its therapeutic potential for inflammatory and allergic conditions. For the purpose of these notes, the well-characterized and highly selective H4R antagonist JNJ 7777120 will be used as a representative example of "this compound."
Introduction
The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of the immune system, playing a significant role in inflammatory and allergic responses. Its involvement in modulating immune cell chemotaxis and cytokine release makes it a promising therapeutic target for diseases such as asthma, allergic rhinitis, and dermatitis. Organ bath experiments are a classical pharmacological tool used to study the effects of compounds on isolated tissues, such as smooth muscle from the trachea or ileum. By measuring tissue contraction or relaxation, these assays allow for the determination of a drug's potency and mechanism of action.
This document outlines the necessary protocols to assess the antagonistic properties of this compound against histamine-induced smooth muscle contraction in isolated guinea pig preparations.
Data Presentation
The following tables summarize key quantitative data for H4R antagonists. While specific data from organ bath experiments on smooth muscle are limited in publicly available literature, the provided values from recombinant systems and other cellular assays offer a strong indication of potency and selectivity.
Table 1: Quantitative Data for the Selective H4R Antagonist JNJ 7777120
| Parameter | Value | Species/System | Reference |
| pA2 | 8.0 | Human H4R (recombinant SK-N-MC cells) | [1] |
| Ki | 4.5 nM | Human H4R | [2] |
| pKi | 5.97 | Guinea Pig H4R (recombinant HEK293T cells) | [1] |
| Selectivity | >1000-fold over H1, H2, and H3 receptors | Various | [2] |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
Signaling Pathways and Experimental Logic
The activation of the H4 receptor by histamine initiates a signaling cascade that can lead to smooth muscle contraction, primarily through the Gαi/o pathway, resulting in increased intracellular calcium. This compound, by competitively binding to the H4 receptor, blocks this signaling cascade. The experimental workflow is designed to first establish a histamine-induced contraction and then to quantify the inhibitory effect of the antagonist.
Histamine H4 Receptor Signaling Pathway
Caption: Signaling pathway of the H4 receptor leading to smooth muscle contraction and its inhibition by an antagonist.
Experimental Workflow for Organ Bath Analysis
Caption: General workflow for assessing H4R antagonist activity in an organ bath experiment.
Experimental Protocols
The following are detailed methodologies for conducting organ bath experiments to evaluate the efficacy of this compound.
Protocol 1: Isolated Guinea Pig Trachea Preparation
This protocol is designed to assess the effect of this compound on histamine-induced contraction of airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pig (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen (95% O2 / 5% CO2)
-
Histamine dihydrochloride
-
This compound (e.g., JNJ 7777120)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Dissection: Euthanize a guinea pig by a humane method. Immediately excise the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution. Carefully clean the trachea of adhering connective tissue and cut it into rings, 3-4 mm in width.
-
Mounting: Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1 g to the tissues and allow them to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
Control Concentration-Response Curve (CRC): After equilibration, obtain a cumulative concentration-response curve for histamine. Start with a low concentration (e.g., 10 nM) and increase the concentration in logarithmic steps (e.g., to 100 µM) once the response to the previous concentration has reached a plateau.
-
Antagonist Incubation: Wash the tissues repeatedly to remove the histamine and allow them to return to the baseline tension. Then, add the desired concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
CRC in the Presence of Antagonist: Following incubation with the antagonist, repeat the cumulative histamine concentration-response curve.
-
Data Analysis: Compare the histamine EC50 values in the absence and presence of the antagonist. A rightward shift in the CRC indicates competitive antagonism. To determine the pA2 value, this procedure should be repeated with at least three different concentrations of the antagonist. The data can then be analyzed using a Schild plot.
Protocol 2: Isolated Guinea Pig Ileum Preparation
This protocol is suitable for studying the effects of this compound on gastrointestinal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (composition can be found in standard pharmacology protocols)
-
Carbogen (95% O2 / 5% CO2)
-
Histamine dihydrochloride
-
This compound (e.g., JNJ 7777120)
-
Mepyramine (H1 receptor antagonist, to block the dominant H1-mediated contraction)
-
Isolated organ bath system with isotonic or isometric force transducers
Procedure:
-
Tissue Dissection: Following humane euthanasia, open the abdomen and locate the terminal ileum. Excise a segment of the ileum and place it in a petri dish containing warm, carbogen-aerated Tyrode's solution. Gently flush the lumen to remove its contents.
-
Preparation: Cut the ileum into 2-3 cm segments.
-
Mounting: Suspend a segment in a 10 mL organ bath containing Tyrode's solution at 37°C, aerated with carbogen. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
H1 Receptor Blockade: To isolate the H4 receptor-mediated effects, add mepyramine (e.g., 1 µM) to the organ bath to block the H1 receptors, which are the primary mediators of histamine-induced contraction in the ileum.
-
Control and Antagonist CRCs: Follow the same procedure as described for the trachea (Protocol 1, steps 4-7) to obtain histamine concentration-response curves in the absence and presence of different concentrations of this compound.
-
Data Analysis: Analyze the data as described for the tracheal preparation to determine the potency of the H4R antagonist.
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to investigate the activity of this compound in classic and robust preclinical models. These organ bath experiments are invaluable for characterizing the antagonist's potency and mechanism of action on smooth muscle tissues, providing essential data for the drug development process. The use of well-established preparations like the guinea pig trachea and ileum ensures the relevance and reproducibility of the findings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing H4R Antagonist Selectivity and Specificity
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity and specificity of Histamine (B1213489) H4 Receptor (H4R) antagonists. Here, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My H4R antagonist shows partial agonist activity in a β-arrestin recruitment assay, but acts as an antagonist in a G-protein signaling assay (e.g., cAMP or [³⁵S]GTPγS). What does this mean?
A1: This phenomenon is known as biased signaling or functional selectivity.[1][2] It indicates that your compound stabilizes different receptor conformations, leading to preferential activation of one signaling pathway over another. The H4R is known to signal through both Gαi/o proteins (inhibiting adenylyl cyclase) and β-arrestin.[2][3] A biased ligand can be an antagonist for the G-protein pathway while simultaneously acting as an agonist for the β-arrestin pathway. The well-known H4R "antagonist" JNJ7777120 is a classic example of a biased ligand, acting as an antagonist/inverse agonist at the G-protein pathway but as a partial agonist for β-arrestin recruitment.[1][3]
Q2: I am observing high non-specific binding in my radioligand binding assay for a novel H4R antagonist. How can I reduce this?
A2: High non-specific binding can obscure your results and lead to inaccurate affinity measurements. Consider the following troubleshooting steps:
-
Optimize Protein Concentration: Using an excessively high concentration of membrane preparation can increase non-specific binding. Titrate the amount of membrane protein to find the optimal concentration that gives a good signal window with acceptable non-specific binding.
-
Choice of Radioligand: Ensure you are using a radioligand with high affinity and specificity for the H4R. The concentration of the radioligand should ideally be at or below its Kd value for the receptor.
-
Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature and pH.
-
Blocking Agents: Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand and your compound to non-receptor components.
-
Filter Plates: If using a filtration-based assay, pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can help to reduce non-specific binding of positively charged ligands to the negatively charged filters.
Q3: My quantitative data for a known H4R antagonist is inconsistent with published values. What could be the cause?
A3: Discrepancies in potency and affinity values can arise from several factors:
-
Cellular Context: The level of receptor expression, G-protein coupling efficiency, and the presence of interacting proteins can all influence the pharmacological response. Assays performed in transfected cell lines with high receptor expression may yield different results compared to those using primary cells with endogenous receptor levels.[4]
-
Assay Format: Different assay formats measure different endpoints of receptor activation. For example, a proximal assay like [³⁵S]GTPγS binding measures G-protein activation, while a more distal reporter gene assay integrates multiple signaling events. These can yield different potency values.[5]
-
Species Differences: The amino acid sequence of the H4R can vary between species (human, mouse, rat), leading to differences in ligand binding and functional activity.[2] A compound that is an antagonist at the human H4R may act as a partial agonist at the rodent receptor.[2]
-
Experimental Conditions: Variations in assay buffer composition (e.g., ionic strength, pH), incubation time and temperature, and the specific reagents used (e.g., radioligand, agonist for antagonist studies) can all impact the results.
Q4: How do I design a comprehensive selectivity profile for my H4R antagonist?
A4: A thorough selectivity profile is crucial for predicting potential off-target effects. Your screening strategy should include:
-
Histamine Receptor Subtypes: At a minimum, your antagonist should be tested against the other human histamine receptors (H1R, H2R, and H3R) to determine its selectivity within the histamine receptor family.
-
Other GPCRs: Given the structural similarities among GPCRs, it is advisable to screen against a panel of related receptors, particularly other aminergic receptors (e.g., serotonin, dopamine, adrenergic receptors).
-
Safety Panels: Broader screening against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel, various kinases, and cytochromes P450) is a critical step in preclinical development.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Inadequate washing- High non-specific binding of radioligand- Filter plate issues | - Increase wash volume and/or number of washes.- Reduce radioligand concentration.- Pre-treat filter plates with PEI.- Include a blocking agent like BSA in the assay buffer. |
| Low Signal-to-Noise Ratio | - Insufficient receptor expression- Low affinity of radioligand- Inactive membrane preparation | - Use a cell line with higher receptor expression.- Choose a higher affinity radioligand.- Prepare fresh membrane fractions and ensure proper storage at -80°C. |
| Poor Reproducibility | - Pipetting errors- Inconsistent incubation times or temperatures- Cell passage number variation | - Use calibrated pipettes and consider using a master mix.- Standardize all incubation steps.- Use cells within a defined passage number range for all experiments. |
cAMP Functional Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Agonist Response | - Low receptor expression- Poor coupling to Gαi- Inactive agonist | - Use a cell line with higher H4R expression.- Co-express a promiscuous G-protein like Gα16 to couple to calcium mobilization as an alternative readout.- Verify the identity and activity of the agonist. |
| High Basal cAMP Levels | - Constitutive receptor activity- High adenylyl cyclase activity in the cell line | - Consider using an inverse agonist to determine the level of constitutive activity.- Choose a different cell line with lower basal adenylyl cyclase activity. |
| Antagonist Shows Agonist Activity | - The compound is a partial agonist.- The compound is a biased agonist for a different pathway not measured in this assay. | - Characterize the compound in multiple functional assays (e.g., β-arrestin recruitment) to investigate biased signaling.[1] |
Data Presentation
Comparative Selectivity of H4R Antagonists
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R/H1R Selectivity | H4R/H2R Selectivity | H4R/H3R Selectivity |
| JNJ 7777120 | 4.5 | >10,000 | >10,000 | >10,000 | >2222 | >2222 | >2222 |
| Toreforant (JNJ 38518168) | 13.2 | >10,000 | >10,000 | 1,200 | >757 | >757 | 91 |
| JNJ 39758979 | 0.8 | >10,000 | >10,000 | 1,600 | >12,500 | >12,500 | 2000 |
| VUF 6002 | 26 | >10,000 | >10,000 | 2,000 | >384 | >384 | 77 |
| Thioperamide | 15 | >10,000 | >10,000 | 1.2 | >667 | >667 | 0.08 |
Note: Ki values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H4R.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human H4R (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Histamine (or another suitable H4R-specific radioligand).
-
Procedure: a. In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound. b. For determining non-specific binding, use a high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120). c. Incubate the plate at 25°C for 1-2 hours to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. e. Wash the filters several times with ice-cold assay buffer. f. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding against the log concentration of the test compound. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
Objective: To assess the ability of a compound to promote or inhibit the recruitment of β-arrestin to the H4R, a key indicator of a separate signaling pathway and potential for biased agonism.
Methodology:
-
Cell Line: Use a commercially available cell line engineered to co-express the H4R and a β-arrestin fusion protein that generates a detectable signal upon recruitment (e.g., using enzyme fragment complementation, such as the PathHunter assay).[2]
-
Agonist Mode: a. Plate the cells in a 96-well or 384-well plate and incubate overnight. b. Add varying concentrations of the test compound and incubate for the recommended time (typically 60-90 minutes) at 37°C. c. Add the detection reagents and measure the signal (e.g., luminescence) according to the manufacturer's protocol.
-
Antagonist Mode: a. Pre-incubate the cells with varying concentrations of the test compound for a short period. b. Add a fixed concentration of a known H4R agonist (typically the EC80 concentration) to all wells except the negative control. c. Incubate and add detection reagents as in the agonist mode.
-
Data Analysis: a. For agonist activity, plot the signal against the log concentration of the test compound to determine the EC50 and Emax. b. For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
Visualizations
References
- 1. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases | MDPI [mdpi.com]
- 3. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Overcoming the Short In Vivo Half-Life of H4R Antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the short in vivo half-life of the histamine (B1213489) H4 receptor (H4R) antagonist, compound 2 (e.g., JNJ 7777120).
Frequently Asked Questions (FAQs)
Q1: What is H4R antagonist 2, and why is its short in vivo half-life a concern?
This compound is a selective antagonist of the histamine H4 receptor, a G protein-coupled receptor predominantly expressed on cells of the immune system.[1][2] Its role in modulating inflammatory responses makes it a promising therapeutic target for conditions like atopic dermatitis, asthma, and pruritus.[3][4][5] However, compounds like JNJ 7777120, a well-characterized H4R antagonist, exhibit a short in vivo half-life (approximately 2.3 hours in rats), which can limit their therapeutic efficacy due to the need for frequent dosing to maintain therapeutic plasma concentrations.[6][7]
Q2: What are the primary strategies to extend the in vivo half-life of a small molecule like this compound?
Several strategies can be employed to extend the in vivo half-life of small molecule drugs. These can be broadly categorized as chemical modification of the molecule or advanced formulation approaches.[8][9][10]
-
Chemical Modifications:
-
Increased Lipophilicity: Modifying the molecule to increase its lipophilicity can enhance tissue partitioning, potentially extending its half-life. However, this must be balanced as very high lipophilicity can lead to metabolic instability and off-target effects.[8][11]
-
Deuteration: Selective replacement of hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation can slow down metabolism, thereby increasing the half-life.
-
Introduction of Halogens: Strategic placement of halogen atoms can also increase metabolic stability and half-life.[8][12]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the molecule, reducing renal clearance and extending its circulation time.[10]
-
Lipidation: Conjugation of fatty acids to the drug molecule can promote binding to serum albumin, which acts as a carrier and reduces clearance.[9][10]
-
-
Formulation Strategies:
-
Sustained-Release Formulations: Encapsulating the drug in polymeric microparticles, nanoparticles, or liposomes can provide a slow and sustained release of the active agent.[13]
-
Prodrugs: Converting the drug into a prodrug can improve its pharmacokinetic profile. The prodrug is inactive and is converted to the active drug in the body.
-
Subcutaneous Oil Formulations: Formulating the drug in an oil-based vehicle for subcutaneous injection can create a depot from which the drug is slowly released into circulation.[14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation, which can enhance solubility and bioavailability.[13]
-
Q3: How does the H4R signaling pathway influence the therapeutic action of an antagonist?
The histamine H4 receptor is a Gαi/o-coupled receptor.[3][15] Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] It also mobilizes intracellular calcium (Ca2+) and activates the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][16] An H4R antagonist blocks these signaling events, thereby inhibiting downstream effects such as mast cell and eosinophil chemotaxis, cytokine release, and T-cell differentiation, which are key processes in inflammatory and allergic responses.[1][2][15]
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.vu.nl [research.vu.nl]
- 8. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 12. Strategy for Extending Half-life in Drug Design and Its Significance. | Semantic Scholar [semanticscholar.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target effects of H4R antagonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with H4R antagonists, with a focus on mitigating off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with H4R antagonists?
A1: Off-target effects vary depending on the chemical scaffold of the H4R antagonist. For instance, JNJ39758979 has been associated with a risk of agranulocytosis, a severe form of neutropenia, which is considered an off-target effect likely related to its chemical structure.[1] Another H4R antagonist, toreforant, was developed to avoid this specific side effect but has been shown to inhibit the hERG channel, which can lead to QT prolongation.[2][3] The widely used tool compound, JNJ7777120, has been reported to exhibit biased signaling, acting as a partial agonist for β-arrestin recruitment while antagonizing G-protein signaling.[4][5]
Q2: How can I assess the selectivity of my H4R antagonist?
A2: A standard approach to assess selectivity is to perform radioligand binding assays against a panel of receptors. Initially, this should include all four histamine (B1213489) receptor subtypes (H1R, H2R, H3R, and H4R) to determine the selectivity within the histamine receptor family. For broader off-target profiling, screening against a commercially available safety panel (e.g., a CEREP SafetyScreen) that includes a wide range of GPCRs, ion channels, enzymes, and transporters is recommended.
Q3: My H4R antagonist shows lower potency in my cell-based assay than expected based on binding affinity (Ki). What could be the reason?
A3: Several factors can contribute to a discrepancy between binding affinity and functional potency:
-
Assay conditions: The composition of your assay buffer (e.g., presence of serum proteins), cell density, and incubation times can influence the apparent potency of the compound.
-
Ligand properties: The compound's solubility, stability in the assay medium, and cell permeability can limit its effective concentration at the receptor.
-
Receptor expression levels: In systems with very high receptor expression, a partial agonist might appear as a full agonist, and a high receptor reserve can shift the EC50 of an agonist.
-
Ligand-biased signaling: The antagonist might be inhibiting one signaling pathway (e.g., Gαi-mediated cAMP inhibition) while having no effect or even an agonistic effect on another (e.g., β-arrestin recruitment).[4][5]
Q4: I am observing unexpected agonist-like activity with my H4R antagonist. Is this possible?
A4: Yes, this phenomenon, known as biased agonism or functional selectivity, has been reported for some H4R antagonists, most notably JNJ7777120.[4][5] This compound has been shown to act as an antagonist at the G-protein signaling pathway but as a partial agonist for β-arrestin recruitment.[4][5] Therefore, if your assay measures a β-arrestin-dependent signaling event, you might observe agonist activity. It is crucial to characterize your antagonist in multiple downstream signaling assays to fully understand its pharmacological profile.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Cell Viability
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) with your H4R antagonist on the cell line you are using, as well as on primary cells of interest, such as neutrophils or other immune cells. If you suspect a risk of neutropenia based on the antagonist's chemical structure (similar to JNJ39758979), a colony-forming unit-granulocyte/macrophage (CFU-GM) assay using bone marrow cells can be employed to assess its specific toxicity towards granulocyte precursors.[6][7][8]
Possible Cause 2: Formation of reactive metabolites.
-
Troubleshooting Step: The chemical structure of some compounds can lead to the formation of reactive metabolites that can cause cellular damage. In vitro assays using liver microsomes in the presence of trapping agents (e.g., glutathione) can be used to detect the formation of such metabolites.
Issue 2: Inconsistent or Non-reproducible Results in In Vitro Assays
Possible Cause 1: Compound instability or poor solubility.
-
Troubleshooting Step: Verify the solubility of your H4R antagonist in the assay buffer. The use of DMSO as a solvent is common, but the final concentration in the assay should typically be below 0.5% to avoid solvent-induced artifacts. Assess the stability of the compound in your assay medium over the time course of the experiment.
Possible Cause 2: Cell line variability.
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling. Regularly check for mycoplasma contamination, which can affect cellular responses.
Possible Cause 3: Ligand-biased signaling.
-
Troubleshooting Step: If you are using different functional readouts (e.g., cAMP vs. calcium mobilization vs. chemotaxis), you may see different antagonist potencies or even agonist effects. This could be due to biased signaling. It is recommended to characterize the antagonist's effect on multiple signaling pathways to build a comprehensive pharmacological profile.[4]
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Selected H4R Antagonists for Histamine Receptors
| Compound | Human H4R | Human H1R | Human H2R | Human H3R | Selectivity over H1R/H2R/H3R | Reference(s) |
| JNJ7777120 | 4.5 | >10,000 | >10,000 | >10,000 | >1000-fold | [9][10] |
| JNJ39758979 | 12.5 | >1,000 | >1,000 | 1,043 | >80-fold | [11][12] |
| Toreforant | 8.4 | >10,000 | >1,000 | 3,993 (mouse) | >100-fold | [2][3] |
Table 2: Known Off-Target Liabilities of Selected H4R Antagonists
| Compound | Off-Target | Effect | Potential Consequence | Reference(s) |
| JNJ39758979 | Unknown (likely related to chemical structure) | Neutrophil toxicity | Agranulocytosis | [1] |
| Toreforant | hERG channel | Inhibition (IC50 = 1.5 µM) | QT prolongation | [2][3] |
| JNJ7777120 | β-arrestin pathway | Partial agonism | Biased signaling, potential for unexpected in vivo effects | [4][5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for H4R Antagonist Affinity Determination
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the H4R using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Histamine).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H4R.
-
Radioligand (e.g., [³H]-Histamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound stock solution in DMSO.
-
Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H4R ligand).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from H4R-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer.
-
Test compound at various concentrations (serial dilutions). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
H4R-containing cell membranes (the amount of protein per well needs to be optimized).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Assay for Drug-Induced Neutropenia (CFU-GM Assay)
This protocol provides a method to assess the potential of a compound to induce neutropenia by measuring its effect on the proliferation of granulocyte-macrophage progenitor cells.[6][7][8]
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or cord blood cells.
-
Methylcellulose-based medium supplemented with cytokines (e.g., SCF, IL-3, GM-CSF).
-
Test compound (H4R antagonist) at various concentrations.
-
Positive control (a known myelosuppressive agent).
-
Vehicle control (e.g., DMSO).
-
Petri dishes (35 mm).
-
Inverted microscope.
Procedure:
-
Cell Preparation: Isolate mononuclear cells from human bone marrow or cord blood using density gradient centrifugation.
-
Assay Setup:
-
Prepare a cell suspension of the progenitor cells in the methylcellulose-based medium.
-
Add the test compound at different concentrations, the positive control, or the vehicle control to the cell suspension.
-
-
Plating: Dispense the cell-medium mixture into Petri dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for approximately 14 days.
-
Colony Counting: Using an inverted microscope, count the number of CFU-GM colonies (clusters of 40 or more cells).
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of colony formation). This value can be used to compare the myelotoxic potential of different compounds.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor (H4R).
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. remedypublications.com [remedypublications.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dls.com [dls.com]
- 7. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro bone marrow granulocyte-macrophage progenitor cultures in the assessment of hematotoxic potential of the new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Navigating In Vitro Solubility Challenges with H4R Antagonist 2
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with H4R antagonist 2 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in my aqueous assay buffer or cell culture medium?
A1: this compound, like many small molecule inhibitors, is often hydrophobic. While it may readily dissolve in a high-concentration organic solvent stock solution, such as dimethyl sulfoxide (B87167) (DMSO), it can "crash out" or precipitate when diluted into an aqueous environment. This occurs because the antagonist's molecules are not readily solvated by water, leading them to aggregate and form a solid.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell-based assays should typically be kept at or below 0.1%.[1] Higher concentrations can negatively impact cell health and experimental outcomes.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, the solubility of compounds with ionizable groups can be significantly influenced by pH. For basic compounds, solubility generally increases at a lower pH, while acidic compounds are more soluble at a higher pH.[1] Understanding the pKa of this compound can help in optimizing the buffer pH for maximum solubility.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare serial dilutions of your compound in the intended medium and incubate under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation at different time points. For a more quantitative measure, you can measure the absorbance at a wavelength around 600 nm, where an increase in absorbance indicates precipitation.[2]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the antagonist. Determine the maximum soluble concentration using a solubility test as described in the FAQs.[2] |
| Rapid Solvent Exchange | Direct addition of a concentrated DMSO stock into a large volume of aqueous solution causes a rapid change in solvent polarity, leading to precipitation. | Perform serial dilutions. First, create an intermediate dilution of the stock in your assay buffer or medium, and then add this to the final volume. Adding the compound dropwise while gently vortexing can also help.[2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[2] |
Issue 2: Precipitation Over Time in the Incubator
Symptoms: The solution is initially clear after dilution but becomes cloudy or a precipitate forms after incubation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator can affect compound solubility over time. | Ensure the incubator is properly humidified to prevent evaporation, which can concentrate the compound. Use appropriately buffered media for the CO2 concentration in your incubator.[1] |
| Interaction with Media Components | The antagonist may interact with proteins, salts, or other components in the cell culture medium, leading to precipitation. | Consider using a simpler, serum-free buffer for the initial compound dilution before adding it to the complete medium. Protein binding can sometimes be mitigated by pre-diluting the compound in a small volume of serum before adding it to the rest of the medium. |
| Compound Degradation | The compound may not be stable under the experimental conditions, leading to the formation of insoluble degradation products. | Prepare fresh dilutions of the compound immediately before each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation: Solubility of a Representative H4R Antagonist
The following table summarizes the solubility of a representative poorly soluble H4R antagonist ("H4R Antagonist 1") in common solvents. This data can be used as a general guide for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL (31.57 mM) | Sonication is recommended to aid dissolution.[2] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 1 mg/mL (3.16 mM) | Solvents should be added sequentially, and sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a clear, soluble working solution of this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Pre-warmed (37°C) cell culture medium or assay buffer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the appropriate amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes. If not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm to 37°C.[1]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.[1]
-
-
Working Solution Preparation:
-
Pre-warm the cell culture medium or assay buffer to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to reach the desired final concentration. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Vigorously mix the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[1]
-
Ensure the final DMSO concentration is consistent across all experimental conditions and is non-toxic to the cells (typically ≤ 0.1%).[1]
-
Protocol 2: Calcium Mobilization Assay
Objective: To measure the antagonistic effect of this compound on histamine-induced calcium mobilization in H4R-expressing cells.
Materials:
-
HEK293 cells stably expressing the human H4 receptor
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Histamine (B1213489) (agonist)
-
This compound
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed H4R-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator and probenecid in the assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation: Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of histamine to stimulate the cells.
-
Continuously measure the fluorescence intensity to detect the intracellular calcium transient.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound on the histamine-induced response.
Protocol 3: Chemotaxis Assay
Objective: To assess the ability of this compound to block histamine-induced chemotaxis of immune cells (e.g., mast cells or eosinophils).
Materials:
-
H4R-expressing immune cells
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Histamine (chemoattractant)
-
This compound
-
Cell staining and fixing reagents
-
Microscope
Procedure:
-
Cell Preparation: Resuspend H4R-expressing cells in chemotaxis buffer.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add histamine to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration through the porous membrane.
-
Cell Quantification:
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Quantify the chemotactic response and determine the inhibitory effect of this compound.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: A simplified diagram of the H4 receptor signaling pathway.
Caption: A general experimental workflow for in vitro assays with this compound.
References
Technical Support Center: Optimizing H4R Antagonist 2 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of H4R Antagonist 2 in in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: For a novel H4R antagonist, it is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental conditions.[1] Based on published data for structurally distinct H4R antagonists, a starting dose range of 1 to 30 mg/kg is often employed in rodent models.[1][2] The choice of the initial dose should also be informed by the compound's in vitro potency and any available pharmacokinetic (PK) data.
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation vehicle will depend on the physicochemical properties of this compound and the intended route of administration. Common vehicles used for H4R antagonists include saline, saline with a small percentage of an organic solvent like DMSO, or suspensions in vehicles like 0.5% carboxymethylcellulose.[1] It is critical to establish the solubility and stability of this compound in the chosen vehicle. A vehicle-only control group should always be included in your experiments.
Q3: What are the common routes of administration for H4R antagonists in preclinical studies?
A3: H4R antagonists have been successfully administered via various routes in preclinical models, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration.[1][2][3] The choice of administration route should be guided by the experimental design, the desired pharmacokinetic profile, and the formulation of the antagonist.
Q4: What are some potential reasons for a lack of efficacy with this compound in vivo?
A4: A lack of efficacy can stem from several factors:
-
Suboptimal Dosage: The administered dose may be too low to achieve sufficient receptor occupancy. A dose-escalation study is recommended.
-
Poor Pharmacokinetics: The compound may have a short half-life, poor absorption, or rapid metabolism, preventing it from reaching the target tissue at an effective concentration for a sufficient duration.[4][5] PK studies are essential to understand the exposure of the compound.
-
Target Engagement: It is important to confirm that the antagonist is engaging the H4R in vivo. This can be assessed using pharmacodynamic (PD) biomarkers, such as the inhibition of histamine-induced eosinophil shape change.[6]
-
Model-Specific Factors: The role of the H4 receptor may be minor in the chosen disease model.[7] Consider using H4R knockout mice as a benchmark to understand the maximum possible effect of H4R antagonism.[8]
Q5: Are there any known safety concerns or side effects associated with H4R antagonists?
A5: While many H4R antagonists have been well-tolerated in preclinical studies, some have encountered safety issues in clinical development.[6] For instance, the development of JNJ-39758979 was halted due to drug-induced agranulocytosis.[4][5] It is crucial to conduct thorough safety and toxicology studies for any new H4R antagonist.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in experimental results | Inconsistent formulation or administration of the compound. | Ensure the compound is fully dissolved or homogenously suspended before each administration. Refine administration technique for consistency. |
| Animal-to-animal variation in drug metabolism. | Increase the number of animals per group to improve statistical power. | |
| Unexpected or off-target effects | Lack of selectivity of the H4R antagonist. | Profile the compound against other histamine (B1213489) receptors (H1R, H2R, H3R) and a broader panel of receptors and enzymes.[9] |
| Vehicle-induced effects. | Meticulously evaluate the vehicle alone in a dedicated control group. | |
| Discrepancy between in vitro potency and in vivo efficacy | Poor pharmacokinetic properties (e.g., high clearance, low bioavailability).[10] | Conduct pharmacokinetic studies to determine exposure levels. Consider alternative routes of administration or formulation strategies. |
| The compound may not be reaching the target tissue in sufficient concentrations. | Perform tissue distribution studies to measure compound levels in the target organ. |
Data Summary
Table 1: Reported In Vivo Dosages of Selected H4R Antagonauts in Rodent Models
| Compound | Animal Model | Dose Range | Route of Administration | Vehicle | Reference |
| JNJ7777120 | Rat (Wistar) | 1 mg/kg | Intraperitoneal (i.p.) | Saline with 1.1% organic solvent | [1] |
| JNJ7777120 | Rat (Wistar) | 10 or 30 mg/kg | Subcutaneous (s.c.) | Not specified | [1] |
| JNJ7777120 | Mouse (BALB/c) | 1, 5, and 20 mg/kg | Oral (p.o.) | Not specified | [11] |
| VUF6002 | Rat (Wistar) | 10 mg/kg | Subcutaneous (s.c.) | Not specified | [1] |
| JNJ10191584 | Mouse (SJL/J) | 6 mg/kg | Oral (p.o.) | Saline | [2] |
| JNJ28307474 | Mouse (BALB/c) | Not specified | Oral (p.o.) | Not specified | [3] |
| Mepyramine + JNJ-39758979 | Mouse | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for evaluating the anti-inflammatory effects of a compound.
1. Animals: Male Wistar rats (200-250 g).[1] 2. Materials:
- This compound
- Vehicle for dissolution (e.g., saline, 0.5% carboxymethylcellulose)[1]
- Carrageenan (1% w/v in sterile saline)[1]
- Plethysmometer or digital calipers[1] 3. Procedure:
- Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., 10 or 30 mg/kg, s.c.) 30 minutes before the carrageenan injection.[1]
- Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1]
- Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).[1] 4. Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.[1]
Protocol 2: Zymosan-Induced Peritonitis in Mice
This model is used to assess the effect of a compound on leukocyte migration.
1. Animals: Female BALB/c mice.[13] 2. Materials:
- Drug Administration: Administer this compound (e.g., 1-100 mg/kg, s.c.) or vehicle 30 minutes prior to the intraperitoneal administration of zymosan.[13]
- Induction of Peritonitis: Inject 2 mg of zymosan intraperitoneally.[13]
- Sample Collection: Euthanize the animals at a specified time point (e.g., 1.5 hours) after the zymosan challenge and collect the peritoneal lavage fluid.[13] 4. Data Analysis: Perform cell counts on the lavage fluid to determine the number of infiltrating neutrophils and other leukocytes. The fluid can also be analyzed for inflammatory mediators.[13]
Visualizations
Caption: Simplified H4 Receptor Signaling Pathway.
Caption: Workflow for In Vivo Dose Optimization.
Caption: Troubleshooting Decision Tree for Lack of Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H4R Antagonist Clinical Development
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the clinical development of Histamine H4 Receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why have many H4R antagonists shown limited efficacy in Phase II clinical trials despite promising preclinical data?
A1: The translation of potent anti-inflammatory effects from preclinical models to human clinical trials for H4R antagonists has been challenging. Several factors may contribute to this discrepancy:
-
Species Differences: The expression patterns and functional roles of the H4R can differ significantly between rodents (common preclinical models) and humans.
-
Complex Disease Pathophysiology: The inflammatory pathways in human diseases like atopic dermatitis and rheumatoid arthritis are highly complex and redundant. Targeting the H4R alone may not be sufficient to produce a significant clinical benefit in a broad patient population.
-
Dosing and Target Engagement: Suboptimal dosing or insufficient target engagement in clinical studies could lead to a lack of efficacy. It is crucial to establish a clear relationship between dose, plasma concentration, and H4R occupancy.
-
Patient Heterogeneity: The patient populations in clinical trials are often heterogeneous. It is possible that H4R antagonists are effective only in specific patient subgroups that have not yet been clearly identified.
Q2: What are the primary safety concerns observed with H4R antagonists in clinical development?
A2: A key safety concern that has emerged in the clinical development of some H4R antagonists is the risk of neutropenia. For instance, toreforant (B1681344) (JNJ-39758979) was associated with a higher incidence of neutropenia compared to placebo in clinical trials. This has led to the discontinuation of the development of some candidates. The mechanism behind this adverse effect is not fully understood but is a critical aspect to monitor in the development of new H4R antagonists.
Q3: What are the challenges in patient selection for clinical trials of H4R antagonists?
A3: A significant challenge is the lack of validated biomarkers to identify patients who are most likely to respond to H4R antagonist therapy. The expression of H4R on various immune cells is a potential starting point, but a clear correlation between expression levels and clinical response has not been established. Future strategies may involve developing companion diagnostics or identifying specific genetic or molecular signatures that predict treatment response.
Troubleshooting Guides
Problem 1: Poor or inconsistent efficacy observed in an ongoing Phase IIa study for atopic dermatitis.
Troubleshooting Steps:
-
Verify Target Engagement:
-
Question: Have you confirmed that the drug is reaching the target and binding to the H4R at the site of action?
-
Action: Implement a target engagement assay. A Positron Emission Tomography (PET) study using a radiolabeled ligand can quantify H4R occupancy in relevant tissues. Alternatively, an ex vivo whole blood assay measuring the inhibition of a specific H4R-mediated response (e.g., chemokine release) can serve as a surrogate marker.
-
-
Re-evaluate Dosing Regimen:
-
Question: Is the current dose sufficient to maintain adequate H4R blockade throughout the dosing interval?
-
Action: Conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with biological response. This can help in optimizing the dose and frequency of administration.
-
-
Investigate Patient Population:
-
Question: Is the trial population overly heterogeneous? Could a specific subgroup be responding better than others?
-
Action: Perform a subgroup analysis based on baseline characteristics, including disease severity and potential biomarkers (e.g., eosinophil counts, IgE levels). This may reveal a subpopulation in which the drug has a more pronounced effect.
-
Problem 2: Unexpected adverse events, such as a decline in neutrophil counts, are being reported.
Troubleshooting Steps:
-
In-depth Safety Monitoring:
-
Question: How frequently are complete blood counts being monitored?
-
Action: Increase the frequency of hematological monitoring to detect any changes in neutrophil counts early. Establish clear stopping rules in the clinical trial protocol for significant decreases in neutrophil levels.
-
-
Preclinical Toxicology Review:
-
Question: Were there any signals in the preclinical toxicology studies that could have predicted this adverse event?
-
Action: Re-examine the long-term animal toxicology data for any subtle signs of myelosuppression. Consider conducting additional in vitro studies using human hematopoietic stem cells to assess the potential for direct toxicity.
-
-
Mechanism of Action Investigation:
-
Question: Could the observed neutropenia be an on-target effect of H4R blockade or an off-target effect of the specific molecule?
-
Action: Investigate the expression and function of H4R on neutrophil precursors in the bone marrow. Conduct in vitro assays to determine if the drug affects neutrophil differentiation and survival. Also, perform broad off-target screening to identify any other potential molecular targets that could be responsible for the observed toxicity.
-
Quantitative Data Summary
Table 1: Example Efficacy Data from a Hypothetical Phase IIa Study of an H4R Antagonist in Atopic Dermatitis
| Efficacy Endpoint | H4R Antagonist (N=50) | Placebo (N=50) | p-value |
| EASI-50 (% of patients) | 45% | 30% | 0.08 |
| Pruritus NRS (change from baseline) | -2.5 | -1.8 | 0.06 |
| SCORAD (change from baseline) | -15.2 | -10.5 | 0.09 |
EASI-50: Eczema Area and Severity Index 50% improvement; NRS: Numerical Rating Scale; SCORAD: SCORing Atopic Dermatitis.
Table 2: Example Safety Data - Incidence of Key Adverse Events
| Adverse Event | H4R Antagonist (N=50) | Placebo (N=50) |
| Neutropenia (Grade ≥2) | 8% | 0% |
| Headache | 12% | 8% |
| Nasopharyngitis | 10% | 12% |
Experimental Protocols
Protocol: Ex Vivo Whole Blood Assay for H4R Target Engagement
Objective: To measure the functional inhibition of H4R on basophils in whole blood samples from clinical trial participants to confirm target engagement.
Methodology:
-
Blood Collection: Collect whole blood samples from patients at specified time points (e.g., pre-dose, and 2, 4, 8, and 24 hours post-dose) into heparin-containing tubes.
-
Cell Stimulation:
-
Aliquot 100 µL of whole blood into a 96-well plate.
-
Add a specific H4R agonist (e.g., 4-methylhistamine) at a pre-determined concentration (e.g., EC80) to stimulate the cells. Include a negative control (no agonist) and a positive control (ex vivo spike with a known H4R antagonist).
-
Incubate the plate at 37°C for 4 hours.
-
-
Measurement of Chemokine Release:
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of an H4R-induced chemokine (e.g., CCL2) in the supernatant using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemokine release for each post-dose sample relative to the pre-dose sample.
-
Correlate the percentage inhibition with the plasma concentration of the H4R antagonist at each time point to establish a PK/PD relationship.
-
Visualizations
Caption: Simplified H4R signaling pathway and point of antagonist intervention.
Caption: H4R antagonist clinical development workflow highlighting key challenge points.
Technical Support Center: H4R Antagonist Stability and Storage Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and proper storage of Histamine (B1213489) H4 Receptor (H4R) antagonists. Adherence to these protocols is crucial for ensuring the integrity of these compounds and the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid H4R antagonists?
A1: Solid H4R antagonists should be stored in tightly sealed containers, protected from light and moisture. For short-term storage, refrigeration at 4°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation. Always refer to the manufacturer's specific instructions, as stability can vary between different compounds and batches.
Q2: How should I prepare and store stock solutions of H4R antagonists?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of H4R antagonists. Due to its hygroscopic nature, it is critical to use anhydrous, high-purity DMSO and store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture absorption. These aliquots should be stored at -20°C or -80°C. For in vivo experiments, it is best practice to prepare fresh solutions from a solid compound or a freshly thawed stock aliquot on the day of use.
Q3: Can I store H4R antagonist solutions at room temperature?
A3: It is generally not recommended to store H4R antagonist solutions at room temperature for extended periods. Many antagonists, such as JNJ7777120, have a limited half-life in biological media and can be susceptible to degradation at ambient temperatures. Short-term storage at room temperature should be minimized, and solutions should be protected from light.
Q4: What are the signs of H4R antagonist degradation?
A4: Degradation may not always be visually apparent. However, signs can include a change in the color or clarity of a solution, or the appearance of precipitates. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. A loss of biological activity in your assays can also be an indicator of compound degradation.
Q5: How does pH affect the stability of H4R antagonists?
Stability and Storage Data Summary
The following table summarizes available stability and storage information for select H4R antagonists. It is important to note that this information is not exhaustive and may vary between suppliers. Always consult the product-specific datasheet for the most accurate recommendations.
| Compound Name/Type | Form | Recommended Storage Temperature | Duration | Solvent | Notes |
| H4 Receptor antagonist 1 [1] | Powder | -20°C | 3 years | N/A | |
| 4°C | 2 years | ||||
| In Solvent | -80°C | 2 years | DMSO | Avoid repeated freeze-thaw cycles. | |
| -20°C | 1 year | ||||
| Another H4R Antagonist [2] | In Solvent | -80°C | 6 months | DMSO | Prepare fresh for in vivo experiments. |
| -20°C | 1 month | ||||
| JNJ7777120 | Solid | +4°C | Not specified | N/A | Soluble in 1eq. HCl and DMSO. |
| Toreforant (JNJ-38518168) | Not specified | -20°C | ≥ 2 years | Not specified | |
| Thioperamide | Solid | -20°C | Not specified | N/A | Soluble in DMSO and ethanol. |
Troubleshooting Guide
Inconsistent or unexpected results in experiments involving H4R antagonists can often be attributed to issues with compound stability and handling. This guide provides a systematic approach to troubleshooting these problems.
Problem: Inconsistent or lower-than-expected antagonist activity in cellular assays.
Caption: Troubleshooting workflow for inconsistent H4R antagonist activity.
Experimental Protocols
Protocol 1: General Procedure for Preparing H4R Antagonist Stock Solutions
-
Materials :
-
H4R antagonist (solid form)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure :
-
Allow the solid H4R antagonist to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the solid compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but care should be taken to avoid degradation.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for H4R Antagonist Purity Assessment (General Method)
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters (e.g., column, mobile phase composition, gradient) will need to be optimized for each specific H4R antagonist.
-
Instrumentation and Materials :
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
H4R antagonist sample (from stability studies or stock solution)
-
-
Chromatographic Conditions (Example) :
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
-
UV Detection : Wavelength optimized for the specific antagonist (e.g., determined by UV scan)
-
Gradient Elution :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Procedure :
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a sample of the H4R antagonist at a suitable concentration (e.g., 1 mg/mL in a suitable solvent).
-
Inject the sample and run the HPLC method.
-
Analyze the chromatogram for the peak of the intact antagonist and any potential degradation products. The retention time and peak area of the antagonist should be recorded.
-
For stability studies, compare the chromatogram of the stressed sample to that of a control (unstressed) sample to identify and quantify any degradation.
-
Signaling Pathways and Experimental Workflows
H4 Receptor Signaling and Antagonism
The Histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H4R antagonists block this signaling cascade by preventing histamine from binding to the receptor.
Caption: Simplified H4R signaling pathway and the mechanism of antagonism.
General Workflow for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of an H4R antagonist and for developing stability-indicating analytical methods.
Caption: Workflow for conducting forced degradation studies on H4R antagonists.
References
H4R Antagonist Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histamine (B1213489) H4 receptor (H4R) antagonists. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My H4R antagonist shows different potency in different cell-based assays (e.g., calcium mobilization vs. chemotaxis). Why is this happening and how can I troubleshoot it?
A1: Discrepancies in antagonist potency across different functional assays are a common source of variability and can be attributed to several factors:
-
Signal Amplification: Downstream signaling pathways can have varying degrees of signal amplification. For instance, a calcium mobilization assay might be more downstream and subject to greater amplification than a more proximal GTPγS binding assay, leading to different apparent potencies for the same antagonist.
-
Biased Signaling: H4R antagonists, including the widely used tool compound JNJ7777120, can exhibit biased signaling (also known as functional selectivity). This means the antagonist may block G-protein dependent pathways (like cAMP inhibition) while simultaneously acting as a partial agonist for β-arrestin recruitment. The observed potency will therefore depend on which signaling branch your assay measures.
-
Receptor Reserve: The level of receptor expression in your cell system can influence the apparent potency of an antagonist. High receptor expression (a large receptor reserve) can shift the IC50 value of an antagonist. It is crucial to characterize the expression level of H4R in your chosen cell line.
-
Assay-Specific Conditions: Differences in incubation times, temperature, buffer components, and the specific agonist and concentration used can all contribute to variability between assays.
Troubleshooting Steps:
-
Characterize Signaling Pathways: Use multiple assays to profile your antagonist's activity on different signaling arms (e.g., cAMP, calcium mobilization, β-arrestin recruitment, and MAPK activation).
-
Use a Reference Antagonist: Always include a well-characterized H4R antagonist (e.g., JNJ7777120) in your experiments to benchmark your results.
-
Consistent Agonist Concentration: When comparing antagonist potencies, use a consistent concentration of the agonist, typically the EC80, across all assays.
-
Standardize Assay Conditions: Ensure that incubation times, cell densities, and buffer compositions are as consistent as possible across different assay platforms.
Q2: I'm seeing conflicting results for my H4R antagonist in human vs. rodent models/cells. What is the cause of this and how should I address it?
A2: Significant pharmacological differences exist between H4R orthologs, which is a critical factor leading to experimental variability.
-
Sequence Homology: The amino acid sequence of the human H4R differs from that of mouse and rat (around 68-69% homology). These differences, particularly in the ligand-binding pockets, can alter the affinity and potency of antagonists.
-
Ligand-Specific Effects: Some antagonists may be potent at the human H4R but significantly less active at the rodent receptors, and vice-versa. For example, while JNJ7777120 is reported to be equipotent against human, mouse, and rat receptors, this is not the case for all H4R ligands.
-
Species-Specific Agonist Potency: The potency of histamine and other H4R agonists can also vary between species, which will in turn affect the apparent potency of your antagonist.
Troubleshooting and Best Practices:
-
Select the Right Tool Compound: When conducting preclinical studies in rodents, ensure that your chosen antagonist has been validated for potency and selectivity at the specific rodent H4R you are studying.
-
Test Across Species: If possible, profile your antagonist against both human and the relevant rodent H4R orthologs early in your research to identify any species-specific differences.
-
Use Species-Specific Reagents: Utilize cell lines expressing the specific H4R ortholog of your animal model for in vitro experiments to ensure better translation of your findings.
-
Careful Data Interpretation: Be cautious when extrapolating in vivo results from one species to another. Acknowledge species differences as a potential reason for discrepancies in your findings.
Q3: The well-known H4R antagonist JNJ7777120 is giving me inconsistent or unexpected results in my in vivo model. What are the potential issues?
A3: While JNJ7777120 is a valuable tool, it has known liabilities that can contribute to experimental variability:
-
Short In Vivo Half-Life: JNJ7777120 has a relatively short half-life of approximately 3 hours in rats and dogs. This can lead to inconsistent effects if the dosing schedule is not optimized for the duration of the experiment.
-
Toxicity: At higher doses, JNJ7777120 has been associated with hypoadrenocorticism toxicity in rats and dogs, which prevented its advancement into clinical trials. This toxicity could confound experimental results.
-
Biased Agonism: As mentioned in Q1, JNJ7777120 can act as a partial agonist for β-arrestin recruitment, which could lead to unexpected biological effects in certain contexts.
-
Strain-Dependent Effects: The anti-inflammatory activity of JNJ7777120 has been shown to vary significantly between different mouse strains.
Troubleshooting In Vivo Studies with JNJ7777120:
-
Optimize Dosing Regimen: Consider the short half-life and perform pharmacokinetic studies if possible to determine the optimal dosing frequency to maintain adequate receptor occupancy.
-
Use the Lowest Effective Dose: To minimize potential toxicity, establish a dose-response curve and use the lowest dose that produces the desired biological effect.
-
Consider Alternative Antagonists: For longer-term studies, or if toxicity is a concern, consider using newer generation H4R antagonists with improved pharmacokinetic and safety profiles, such as toreforant (B1681344) (JNJ-38518168).
-
Standardize Animal Models: Be consistent with the strain, age, and sex of the animals used in your studies to minimize variability.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of commonly used H4R antagonists. Note that values can vary depending on the specific assay conditions.
Table 1: H4R Antagonist Binding Affinities (Ki) in nM
| Compound | Human H4R | Mouse H4R | Rat H4R | Selectivity over Human H1/H2/H3R | Reference(s) |
| JNJ7777120 | 4.5 | 5.0 | 5.0 | >1000-fold | |
| JNJ39758979 | 13.4 | 12.3 | 25.6 | >100-fold | |
| Toreforant | 15.1 | 22.4 | 33.1 | >100-fold | |
| VUF6002 | 26 | - | - | >540-fold over H3R | |
| Thioperamide | ~8.1 (pKi) | - | - | Dual H3/H4 antagonist |
Table 2: H4R Antagonist Functional Potencies (IC50) in nM
| Compound | Assay Type | Cell Line/System | Species | IC50 (nM) | Reference(s) |
| JNJ7777120 | Chemotaxis (Eosinophil) | Primary Cells | Human | 86 | |
| JNJ7777120 | Chemotaxis (Mast Cell) | Primary Cells | Mouse | 138 | |
| JNJ7777120 | Calcium Mobilization | BMMCs | Mouse | - | |
| VUF6002 | Chemotaxis (Eosinophil) | Primary Cells | - | 530 | |
| VUF6002 | Chemotaxis (Mast Cell) | Primary Cells | - | 138 |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the desired H4R ortholog (human, mouse, etc.).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
H4R agonist (e.g., histamine).
-
H4R antagonist (test compound).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the H4R-expressing cells into 96-well plates at an appropriate density and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution to each well. Incubate at 37°C for 1 hour in the dark.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the H4R antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Place the plate in the plate reader. Add a fixed concentration of H4R agonist (typically EC80) to all wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response for each antagonist concentration and determine the IC50 value.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol assesses the antagonist's ability to block agonist-induced cell migration.
Materials:
-
H4R-expressing cells (e.g., primary eosinophils, mast cells, or a suitable cell line).
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size for eosinophils).
-
Chemotaxis buffer (e.g., serum-free medium).
-
H4R agonist (chemoattractant).
-
H4R antagonist (test compound).
-
Cell staining reagents (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Cell Preparation: Resuspend the H4R-expressing cells in chemotaxis buffer.
-
Antagonist Pre-incubation: Incubate the cell suspension with varying concentrations of the H4R antagonist for 30 minutes at 37°C.
-
Chamber Setup: Add the H4R agonist to the lower wells of the chemotaxis chamber. Place the porous membrane over the lower wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Quantify the inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Visualizations
Technical Support Center: Investigating H4R Antagonist-Induced Agranulocytosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating potential agranulocytosis induced by H4R antagonist 2.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism behind H4R antagonist-induced agranulocytosis?
A1: Drug-induced agranulocytosis is a severe reduction in neutrophils that can be life-threatening. For H4R antagonists, the mechanism is not fully elucidated but is likely idiosyncratic. Potential mechanisms fall into two main categories:
-
Immune-Mediated Destruction: The H4R antagonist or its metabolite could act as a hapten, binding to neutrophil surface proteins. This can trigger an immune response, leading to the production of drug-dependent antibodies that destroy circulating neutrophils.[1][2]
-
Direct Bone Marrow Toxicity: The compound could have a direct toxic effect on granulocytic precursor cells within the bone marrow, impairing their proliferation and differentiation.[1][2] This may be due to off-target effects or accumulation of a reactive metabolite.
The histamine (B1213489) H4 receptor is known to be expressed in hematopoietic cells and plays a role in modulating immune responses, which suggests that interference with its signaling could potentially disrupt normal hematopoiesis.[3]
Q2: Is there a precedent for H4R antagonists causing agranulocytosis?
A2: Yes. The clinical development of an H4R antagonist, JNJ 39758979, was terminated due to instances of drug-induced agranulocytosis.[4][5] However, another H4R antagonist with a different chemical structure, toreforant, has been tested in clinical studies without reports of this side effect.[4][5] This suggests that the potential for inducing agranulocytosis may be specific to the chemical structure of the molecule rather than a class-wide effect of H4R antagonism.
Q3: What are the initial steps to confirm if our this compound is causing neutropenia in our in vivo studies?
A3: If you observe a drop in neutrophil counts in your animal studies, it is crucial to establish a causal link.
-
Confirm with a Complete Blood Count (CBC): Perform regular CBCs with differentials to monitor absolute neutrophil counts (ANC). Agranulocytosis is typically defined as an ANC below 0.5 x 10⁹ cells/L.[1]
-
Establish a Dose-Response Relationship: Test different doses of this compound to see if the severity of neutropenia correlates with the dose administered.
-
Time-Course Analysis: Characterize the onset of neutropenia in relation to the start of dosing. Immune-mediated reactions can be rapid, while direct toxicity may have a more gradual onset.[2]
-
Withdrawal and Re-challenge (use with caution): Discontinue the drug to see if neutrophil counts recover. A re-challenge study, while providing strong evidence, should be carefully considered due to ethical and animal welfare concerns.
Troubleshooting In Vitro Experiments
This guide addresses common issues encountered when investigating the neutropenic potential of this compound in vitro.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in Colony-Forming Unit (CFU-GM) assay results. | 1. Inconsistent cell plating density.2. Variability in bone marrow or cord blood donor samples.3. Inconsistent scoring of colonies. | 1. Ensure accurate cell counting and consistent plating volume.2. Pool cells from multiple donors if possible, or use a single, reliable source. Qualify new donors before starting critical experiments.3. Have two independent researchers score the colonies, blinded to the treatment conditions. Establish clear morphological criteria for what constitutes a colony.[6] |
| No significant inhibition of CFU-GM colonies, even at high concentrations of this compound. | 1. The compound is not directly toxic to granulocyte-macrophage progenitors.2. The compound requires metabolic activation to a toxic species, which is not occurring in the in vitro system.3. The mechanism is immune-mediated and not captured by this assay. | 1. This could be a positive result, suggesting a lower risk of direct bone marrow suppression.2. Co-culture with a metabolically active system, such as primary hepatocytes or by adding an S9 fraction, to see if a toxic metabolite is formed.3. Proceed to immune-mediated assays, such as testing for drug-dependent antibodies in the serum of treated animals.[7] |
| High background cell death in neutrophil cytotoxicity/apoptosis assays. | 1. Neutrophils are short-lived cells and prone to spontaneous apoptosis.2. Harsh cell isolation procedure.3. Contamination of cell culture. | 1. Run experiments within a few hours of neutrophil isolation. Include positive and negative controls for apoptosis (e.g., cycloheximide (B1669411) and GM-CSF, respectively).2. Optimize the isolation protocol to minimize mechanical stress and temperature fluctuations.3. Use sterile technique throughout the procedure and test reagents for endotoxin (B1171834) contamination. |
| Inconsistent results in flow cytometry-based apoptosis assays. | 1. Incorrect compensation settings.2. Subjective gating strategy.3. Cell clumping. | 1. Use single-stained controls to set up proper compensation for spectral overlap between fluorochromes (e.g., FITC and PI).2. Establish a consistent gating strategy based on forward and side scatter to identify the neutrophil population and apply it uniformly across all samples.3. Add EDTA to buffers to prevent clumping and filter cell suspensions before analysis. |
Experimental Protocols
Protocol 1: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay assesses the direct toxicity of a compound on hematopoietic progenitor cells.
Methodology:
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from human cord blood or mouse bone marrow using Ficoll-Paque density gradient centrifugation.[8]
-
Wash the isolated MNCs twice with Iscove's Modified Dulbecco's Medium (IMDM).
-
Count the cells and assess viability using a trypan blue exclusion assay. Resuspend the cells in IMDM with 2% FBS to the desired concentration.[9]
-
-
Plating:
-
Prepare a methylcellulose-based medium (e.g., MethoCult™) containing recombinant human cytokines (G-CSF, GM-CSF, IL-3, SCF) to support CFU-GM colony growth.
-
Add varying concentrations of this compound (and a vehicle control) to the medium.
-
Add the cell suspension to the medium, vortex gently but thoroughly, and let it stand for 5-10 minutes to allow bubbles to escape.[10]
-
Dispense 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle. Distribute the medium evenly by gentle rotation.[6]
-
-
Incubation:
-
Colony Scoring:
-
Using an inverted microscope, count colonies containing 40 or more cells. These are identified as CFU-GM colonies.
-
Calculate the concentration of this compound that inhibits colony formation by 50% (IC50).
-
Protocol 2: In Vitro Neutrophil Apoptosis Assay (Flow Cytometry)
This assay determines if this compound directly induces apoptosis in mature neutrophils.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a method such as dextran (B179266) sedimentation followed by discontinuous Percoll gradient centrifugation.[11]
-
Assess purity and viability. The purity should be >95%.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated neutrophils in RPMI-1640 medium supplemented with 10% FBS at a concentration of 5 x 10⁶ cells/mL.
-
Plate 50 µL of the cell suspension into a 96-well plate.
-
Add 50 µL of medium containing various concentrations of this compound or controls (vehicle, positive control for apoptosis like cycloheximide).
-
Incubate for 6 hours at 37°C in a 5% CO₂ incubator.[11]
-
-
Staining:
-
After incubation, transfer cells to flow cytometry tubes.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Identify cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: H4R antagonist blocking canonical signaling pathways.
Caption: Workflow for investigating suspected agranulocytosis.
References
- 1. mdpi.com [mdpi.com]
- 2. dtb.bmj.com [dtb.bmj.com]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
- 9. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: H4R Antagonist 2 Toxicity in Animal Models
Welcome to the Technical Support Center for H4R Antagonist 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting toxicity associated with this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with H4R antagonists in animal models?
A1: Preclinical studies of H4R antagonists have identified several key toxicities. The most notable include hypoadrenocorticism (adrenal insufficiency), which has been observed in rats and dogs with compounds like JNJ7777120, and hematological toxicities such as agranulocytosis (a severe drop in neutrophils), which led to the discontinuation of the clinical development of JNJ39758979.[1] Researchers should be vigilant for signs related to these organ systems.
Q2: What is the likely mechanism behind H4R antagonist-induced hypoadrenocorticism?
A2: The exact mechanism is not fully elucidated for all H4R antagonists. However, it is hypothesized to involve the disruption of the hypothalamic-pituitary-adrenal (HPA) axis. This could be due to the suppression of corticotropin-releasing hormone (CRH) from the hypothalamus or adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to adrenal gland atrophy and reduced cortisol production.[2] Some studies suggest that H4 receptors may play a role in regulating ACTH release, and antagonism of these receptors could therefore impact adrenal function.[3]
Q3: How is H4R antagonist-induced agranulocytosis thought to occur?
A3: Drug-induced agranulocytosis is often an idiosyncratic reaction, meaning it is not predictable from the drug's primary pharmacology. The prevailing hypothesis is an immune-mediated mechanism.[4][5][6] It is thought that the drug or its reactive metabolites may act as haptens, binding to neutrophil proteins and triggering an immune response that leads to the destruction of neutrophils and their precursor cells in the bone marrow.[4][6]
Q4: Are there any H4R antagonists with a better safety profile?
A4: Yes, drug development efforts have focused on modifying the chemical structure of H4R antagonists to improve their safety profile. For example, toreforant (B1681344) was developed with a different chemical structure to avoid the agranulocytosis associated with JNJ39758979.[1] Preclinical and clinical studies of toreforant have shown a generally good safety profile, although QT prolongation was observed at high doses.[7][8]
Troubleshooting Guides
Issue 1: Signs of Hypoadrenocorticism Observed (e.g., weight loss, lethargy, electrolyte imbalance)
Troubleshooting Steps:
-
Immediate Dose Reduction/Cessation: If signs of adrenal insufficiency are observed, consider reducing the dose of this compound or temporarily halting administration, depending on the severity of the symptoms.
-
Monitor Key Parameters:
-
Clinical Signs: Closely observe animals for lethargy, weakness, anorexia, weight loss, vomiting, and diarrhea.
-
Clinical Pathology: Perform regular blood draws to monitor serum electrolytes (sodium, potassium), glucose, and calcium levels. A sodium/potassium ratio of less than 27:1 is strongly suggestive of hypoadrenocorticism.
-
Hormone Levels: Measure baseline cortisol and perform an ACTH stimulation test to definitively diagnose adrenal insufficiency.
-
-
Consider Glucocorticoid Supplementation (for study continuation):
-
If continuing the study is critical, consult with a veterinarian regarding the possibility of administering physiological doses of a glucocorticoid, such as prednisone (B1679067) (0.1–0.25 mg/kg/day for dogs).[9] This should be done cautiously as it may interfere with certain study endpoints. Dexamethasone is an alternative that does not interfere with cortisol assays.[9]
-
-
Refine Dosing Regimen: In future studies, consider a lower starting dose, a slower dose escalation, or intermittent dosing to minimize the risk of HPA axis suppression.
Issue 2: Suspected Hematological Toxicity (e.g., low neutrophil counts)
Troubleshooting Steps:
-
Confirm with Complete Blood Count (CBC): If there is any suspicion of hematological toxicity, perform a CBC with a differential to get an absolute neutrophil count (ANC). Agranulocytosis is defined as an ANC below 500 cells/µL.[4]
-
Early Detection is Key: Implement regular hematological monitoring (e.g., weekly CBC) for animals in long-term studies, especially during the initial weeks of dosing.
-
Discontinue Treatment: If a significant drop in neutrophils is confirmed, immediately cease administration of this compound. In most cases of drug-induced neutropenia, the condition is reversible upon withdrawal of the offending agent.[10]
-
Supportive Care: Provide supportive care as advised by a veterinarian to prevent and manage infections while the neutrophil count recovers. This may include the use of broad-spectrum antibiotics.
-
Consider In Vitro Screening: For future compound selection, consider utilizing in vitro assays with hematopoietic progenitor cells to screen for potential hematotoxicity of new H4R antagonists.
Data Presentation
Table 1: Summary of Reported Toxicities for Select H4R Antagonists in Animal Models
| Compound | Animal Model(s) | Observed Toxicity | Dose/Route | Reference(s) |
| JNJ7777120 | Rats, Dogs | Hypoadrenocorticism | Not specified | [1] |
| JNJ39758979 | N/A (Discontinued due to human data) | Agranulocytosis | N/A | [1] |
| Toreforant | Rats, Monkeys | QT Prolongation (at high doses) | Up to 50 mg/kg/day (rats, 6 months) | [7][11] |
Table 2: Dose-Dependent Effects of JNJ7777120 in a Rat Model of Colitis
| Dose (mg/kg, p.o., b.i.d.) | Reduction in Macroscopic Damage | Inhibition of Colonic Myeloperoxidase | Inhibition of Colonic TNF-α | Reference |
| 10 | Dose-dependent reduction | Dose-dependent inhibition | Dose-dependent inhibition | [12] |
| 30 | Dose-dependent reduction | Dose-dependent inhibition | Dose-dependent inhibition | [12] |
| 100 | Dose-dependent reduction | Dose-dependent inhibition | Dose-dependent inhibition | [12] |
Experimental Protocols
Protocol 1: Assessment of Adrenal Gland Toxicity
-
In-Life Monitoring:
-
Record clinical signs daily.
-
Measure body weight at least twice weekly.
-
Monitor food and water consumption.
-
Collect blood samples at baseline and at regular intervals for clinical chemistry, paying close attention to sodium, potassium, and glucose levels.
-
-
ACTH Stimulation Test (Rat):
-
Collect a baseline blood sample for cortisol measurement.
-
Administer a synthetic ACTH (cosyntropin) at a dose of 5 µg/kg intravenously.
-
Collect blood samples at 30 and 60 minutes post-administration for cortisol measurement.[13][14]
-
A blunted cortisol response compared to control animals is indicative of adrenal insufficiency.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood for final clinical pathology.
-
Euthanize animals and perform a full necropsy.
-
Collect and weigh the adrenal glands.
-
Fix adrenal glands in 10% neutral buffered formalin for histopathological examination.
-
-
Histopathology:
-
Process fixed adrenal glands for paraffin (B1166041) embedding.
-
Obtain median sections to ensure both cortex and medulla are represented.[10]
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine for signs of atrophy, necrosis, inflammation, or other pathological changes in the adrenal cortex.
-
Protocol 2: Assessment of Hematological Toxicity
-
Blood Collection:
-
Collect 50-100 µL of whole blood from a suitable site (e.g., saphenous vein in mice) into a micro-collection tube containing an anticoagulant (e.g., EDTA).
-
Immediately mix the sample by gentle inversion to prevent clotting.
-
-
Complete Blood Count (CBC) with Differential:
-
Analyze the whole blood sample using a validated hematology analyzer calibrated for the specific animal species.
-
Key parameters to assess include:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Lymphocyte, monocyte, eosinophil, and basophil counts
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
-
Flow Cytometry for Absolute Neutrophil Count (Mouse):
-
For a more specific quantification of neutrophils, use flow cytometry.
-
Stain a small volume of whole blood with a fluorescently-labeled antibody specific for a neutrophil marker (e.g., anti-Ly6G).[2][4]
-
Include a viability dye to exclude dead cells.
-
Use counting beads or a volumetric flow cytometer to obtain an absolute count of neutrophils per volume of blood.[4]
-
-
Monitoring Schedule:
-
Perform a baseline CBC before the start of the study.
-
For sub-chronic and chronic studies, repeat the CBC at regular intervals (e.g., weekly for the first month, then bi-weekly or monthly).
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced hypoadrenocorticism.
Caption: Proposed immune-mediated mechanism of this compound-induced agranulocytosis.
Caption: Troubleshooting workflow for suspected this compound toxicity.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Absolute counting of neutrophils in whole blood using flow cytometry | Semantic Scholar [semanticscholar.org]
- 3. Histamine H(4) receptors regulate ACTH release in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute counting of neutrophils in whole blood using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PM427. Histamine H4 receptor is involved in clozapine-induced hematopoietic toxicity: vulnerability under granulocytic differentiation of HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 7. remedypublications.com [remedypublications.com]
- 8. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 9. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revised guides for organ sampling and trimming in rats and mice: ADRENAL GLAND [reni.item.fraunhofer.de]
- 11. remedypublications.com [remedypublications.com]
- 12. researchgate.net [researchgate.net]
- 13. H4 histamine receptors mediate cell cycle arrest in growth factor-induced murine and human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
H4R Antagonist Binding Assays: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals working with Histamine (B1213489) H4 Receptor (H4R) antagonist binding assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside detailed experimental protocols and key data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during H4R antagonist binding assays, providing potential causes and recommended solutions.
Q1: Why is my non-specific binding (NSB) so high?
High non-specific binding can obscure your specific binding signal, leading to a poor signal-to-noise ratio. A good assay should have non-specific binding that is less than 50% of the total binding, with an ideal total-to-NSB ratio of at least 3:1.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of Bovine Serum Albumin (BSA) in your binding buffer (e.g., up to 1 mg/mL). Consider alternative blocking agents like casein.[1] |
| Radioligand Sticking to Surfaces | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in the binding and wash buffers. Use polypropylene (B1209903) or siliconized tubes and pipette tips to minimize adhesion to plastic.[1] |
| Radioligand Binding to Filters | Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions.[1][2] |
| Excess Radioligand Concentration | Use the radioligand at a concentration at or below its dissociation constant (Kd) to optimize the specific binding window.[2] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) with ice-cold wash buffer to more effectively remove unbound radioligand.[1] |
Q2: My specific binding signal is too low. What can I do to improve it?
A weak specific signal can make it difficult to accurately determine binding affinities.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Use a cell line known to express high levels of the H4 receptor or optimize transfection/induction conditions if using a recombinant system. Ensure membrane preparations are fresh and protein concentration is accurately determined.[1] |
| Inactive Reagents | Verify the activity of your radioligand and test compounds. Aliquot radioligand upon receipt and store properly to avoid repeated freeze-thaw cycles which can lead to degradation.[1] |
| Suboptimal Assay Conditions | Empirically determine the optimal incubation time and temperature. For GPCRs like H4R, a common starting point is 60-90 minutes at room temperature or 25-30°C.[1][3] Ensure the pH of your binding buffer is stable and optimal (typically pH 7.4).[1] |
| Insufficient Receptor in Assay | Increase the amount of membrane protein per well. Typical ranges for cell membranes are 3-20 µg of protein per well.[3] |
Q3: I'm observing high variability between my replicate wells. How can I improve reproducibility?
Poor reproducibility can undermine the reliability of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Uneven Membrane Suspension | Vortex the membrane suspension thoroughly before and during aliquoting into the assay plate to ensure a homogenous mixture. |
| Filtration Manifold Issues | Check for a proper seal on all wells of the filtration manifold to ensure consistent and rapid washing.[1] |
| Edge Effects in Plates | Use plate sealers during incubation to prevent evaporation, especially from the wells on the plate's edges.[4] |
Q4: Should I be concerned about species differences when choosing my assay system?
Yes, significant pharmacological variations exist between H4R orthologs. The affinity of histamine and other ligands can differ substantially between human, mouse, rat, and guinea pig receptors.[5][6][7] For instance, the binding affinity of [3H]histamine is high for human and guinea pig H4R (Kd ≈ 5 nM) but significantly lower for rat and mouse H4R (Kd ≈ 136 nM and 42 nM, respectively).[5] It is crucial to use an assay system (e.g., cells expressing the specific species ortholog) that is relevant to your downstream in vivo studies.
Data Presentation: H4R Antagonist Binding Affinities
The following table summarizes the binding affinities (Ki) of commonly used H4R antagonists. These values can serve as a reference for your own experiments.
| Compound | Receptor Species | Ki (nM) | Notes |
| JNJ 7777120 | Human | 4.5 | A potent and selective H4R antagonist, widely used as a research tool.[8] |
| VUF6002 | Human | - | A well-characterized selective H4R antagonist. |
| H4 Receptor antagonist 1 | Human | 19 (IC50) | A potent and selective H4R inverse agonist.[9][10] |
| VUF11489 | Human | 16 | Potent H4R antagonist with good selectivity over H3R.[11] |
Experimental Protocols
Below are detailed methodologies for key assays used in the characterization of H4R antagonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H4R.
1. Membrane Preparation:
-
Culture cells stably expressing the H4 receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) or a storage buffer with cryoprotectant for long-term storage at -80°C.[3][12]
-
Determine the protein concentration using a standard method like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of various concentrations of the unlabeled test antagonist.
-
50 µL of a fixed concentration of a suitable H4R radioligand (e.g., [3H]histamine or a specific labeled antagonist) at or near its Kd.
-
150 µL of the membrane preparation (containing 5-20 µg of protein).[3]
-
-
For determining non-specific binding, use a high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120) instead of the test compound.
-
For total binding, add binding buffer instead of a competitor.
3. Incubation:
-
Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation to reach equilibrium.[3]
4. Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a PEI-pre-soaked glass fiber filter mat using a 96-well cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
5. Quantification and Data Analysis:
-
Dry the filter mats and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding as a function of the log of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of H4R activation.
1. Cell Preparation:
-
Seed H4R-expressing cells (e.g., HEK293/H4R/Gα16) in a black, clear-bottom 96-well plate 12-24 hours before the assay.[13]
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C in the dark.[13]
3. Antagonist and Agonist Addition:
-
Pre-incubate the cells with various concentrations of the H4R antagonist (or vehicle control) for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a known H4R agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80) to all wells and immediately begin measuring fluorescence.
4. Data Analysis:
-
Measure the change in fluorescence intensity from baseline over time.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-induced calcium response.
Visualizations
H4R Signaling Pathway
The Histamine H4 Receptor primarily couples to the Gαi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] The Gβγ subunit can activate other effectors, such as phospholipase C (PLC), which in turn can lead to the mobilization of intracellular calcium.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of ligand binding to H4R species variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with conflicting results in H4R antagonist 2 studies
Welcome to the technical support center for researchers working with Histamine (B1213489) H4 Receptor (H4R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of H4R research and address conflicting results that may arise during your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions and issues that researchers encounter in H4R antagonist studies:
Q1: Why am I seeing different antagonist potency in my assays compared to published data?
A1: Discrepancies in antagonist potency can arise from several factors:
-
Species Differences: The H4R shows significant pharmacological variations between species. For example, the amino acid sequence homology between human and rodent H4Rs is relatively low, leading to differences in ligand binding affinities and functional responses. Notably, some antagonists, like JNJ7777120, may act as inverse agonists at the human H4R but as partial agonists at rodent H4Rs.[1][2][3] It is crucial to use antagonists validated for the species of your experimental system.
-
Cell Line and Expression Levels: The choice of cell line for recombinant H4R expression can influence the receptor's pharmacological properties. Different cell lines possess distinct G protein and signaling molecule profiles, which can affect the downstream signaling and apparent antagonist potency. Overexpression of the receptor can also lead to artifacts.
-
Assay Conditions: Variations in assay buffer composition, temperature, incubation times, and the specific agonist used can all impact the measured potency of an antagonist. It is important to carefully control and report these parameters.
-
Constitutive Activity: The human H4R exhibits high constitutive (agonist-independent) activity.[4][5] This means that some antagonists may act as inverse agonists, reducing the basal receptor activity, while others may be neutral antagonists, only blocking agonist-induced activity. The level of constitutive activity can vary between cell lines and influence the observed antagonist effect.
Q2: My H4R antagonist shows efficacy in an in vitro assay but fails in my in vivo model. What could be the reason?
A2: The transition from in vitro to in vivo efficacy is a common hurdle. Potential reasons for this discrepancy include:
-
Pharmacokinetics and Metabolism: The antagonist may have poor bioavailability, rapid metabolism, or a short half-life in vivo, preventing it from reaching and sustaining effective concentrations at the target site.[6]
-
Off-Target Effects: The antagonist may have off-target effects in vivo that counteract its intended therapeutic action or cause toxicity.
-
Complexity of the in vivo Model: The pathophysiology of the in vivo disease model is far more complex than a simplified in vitro assay. The H4R may play a different or less critical role in the chosen animal model than anticipated. The timing and route of antagonist administration are also critical.
-
Species-Specific Pharmacology: As mentioned, the antagonist's pharmacological profile may differ between the species used for in vitro assays (e.g., human recombinant receptor) and the in vivo animal model (e.g., mouse or rat).
Q3: I am observing conflicting results in mast cell degranulation assays with my H4R antagonist. What should I check?
A3: H4R's role in mast cell degranulation can be complex and context-dependent. Here are some troubleshooting tips:
-
Mast Cell Source: The origin of the mast cells (e.g., bone marrow-derived, peritoneal, or a cell line like RBL-2H3) can influence their response to H4R ligands.
-
Stimulus Used: The method of inducing degranulation (e.g., IgE-mediated, compound 48/80) can engage different signaling pathways that may or may not be modulated by H4R antagonists.
-
Timing of Antagonist Addition: Some studies suggest that H4R antagonists may be more effective at inhibiting the sensitization phase of mast cell activation rather than the degranulation effector phase.[7]
-
Direct versus Indirect Effects: The observed effect of the H4R antagonist could be an indirect consequence of its action on other immune cells that interact with mast cells in your experimental system.
Troubleshooting Guides
Here are detailed guides for common experimental issues.
Guide 1: Inconsistent Results in Radioligand Binding Assays
Problem: High variability in Ki values for your H4R antagonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Membrane Preparation Quality | Ensure consistent and high-quality membrane preparations. Use fresh protease inhibitors during homogenization. Aliquot and store membranes at -80°C to avoid multiple freeze-thaw cycles. |
| Radioligand Integrity | Check the expiration date and proper storage of your radioligand (e.g., [3H]-Histamine). Purity can decrease over time. |
| Assay Buffer Composition | Maintain consistent pH, ionic strength, and divalent cation concentrations in your binding buffer, as these can affect ligand binding. |
| Incubation Time and Temperature | Ensure that the binding reaction has reached equilibrium. Determine the optimal incubation time and temperature for your specific radioligand and receptor source. |
| Non-Specific Binding | Use a high concentration of a structurally unrelated H4R ligand to accurately determine non-specific binding. If non-specific binding is too high, optimize the protein concentration and washing steps. |
Guide 2: Low Signal or High Background in Calcium Mobilization Assays
Problem: Difficulty in detecting a clear, agonist-induced calcium signal or a high basal calcium level.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression or Coupling | Verify H4R expression in your cell line. The H4R naturally couples to Gαi/o, which does not directly lead to calcium mobilization. Co-expression of a promiscuous G protein like Gα16 is often necessary to link H4R activation to the PLC/IP3 pathway and subsequent calcium release.[2] |
| Cell Health and Plating Density | Ensure cells are healthy and not over-confluent. Plate cells at an optimal density to achieve a robust signal. |
| Calcium Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Incomplete de-esterification of the dye can lead to a high background. |
| Agonist and Antagonist Concentrations | Use a full dose-response curve for your agonist to determine the optimal concentration for antagonist inhibition studies (typically EC80). Ensure your antagonist is used at appropriate concentrations to generate a full inhibition curve. |
| Assay Buffer | Use a buffer that maintains physiological calcium levels. Some assay buffers may contain components that interfere with the fluorescent signal. |
Data Presentation
Table 1: Comparative Pharmacology of a Hypothetical H4R Antagonist (Compound X)
| Parameter | Human H4R | Mouse H4R | Rat H4R |
| Binding Affinity (Ki, nM) | 15.2 ± 2.1 | 125.6 ± 15.3 | 250.1 ± 25.8 |
| Functional Activity (IC50, nM) in cAMP assay | 25.8 ± 3.5 | 210.4 ± 22.9 | 480.7 ± 50.2 |
| Intrinsic Activity | Inverse Agonist | Partial Agonist | Partial Agonist |
Table 2: Effect of Compound X on Mast Cell Mediator Release
| Treatment | β-Hexosaminidase Release (% of control) | Histamine Release (% of control) |
| Vehicle | 100 ± 8.5 | 100 ± 7.2 |
| Compound X (1 µM) | 45.2 ± 5.1 | 52.3 ± 6.4 |
| Compound X (10 µM) | 15.7 ± 2.9 | 20.1 ± 3.1 |
Experimental Protocols
Protocol 1: H4R Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H4R.
-
Membrane Preparation:
-
Culture cells stably expressing the H4R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer with or without a high concentration of a non-specific competitor (e.g., 10 µM unlabeled histamine).
-
50 µL of various concentrations of the test antagonist.
-
50 µL of [3H]-Histamine at a concentration close to its Kd.
-
50 µL of the membrane preparation (10-50 µg of protein).
-
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter (pre-soaked in polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: H4R-Mediated Calcium Mobilization Assay
This protocol measures the ability of an H4R antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Plate HEK293 cells co-expressing the H4R and Gα16 in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C in the dark.
-
Wash the cells gently to remove excess dye.
-
-
Assay Performance:
-
Pre-incubate the cells with various concentrations of the H4R antagonist or vehicle for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration (e.g., EC80) of an H4R agonist (e.g., histamine) and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Protocol 3: Mast Cell Chemotaxis Assay
This protocol assesses the ability of an H4R antagonist to block agonist-induced mast cell migration.
-
Cell Preparation:
-
Isolate primary mast cells (e.g., bone marrow-derived mast cells) or use an H4R-expressing mast cell line.
-
Resuspend the cells in chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
-
Chemotaxis Assay:
-
Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size).
-
Add the H4R agonist to the lower wells of the chamber.
-
In the upper wells, add the mast cell suspension pre-incubated with various concentrations of the H4R antagonist or vehicle.
-
Incubate the chamber for 2-4 hours at 37°C in a humidified incubator.
-
-
Cell Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Plot the percentage of inhibition of chemotaxis against the log concentration of the antagonist to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Caption: Troubleshooting workflow for conflicting H4R antagonist results.
Caption: Logical relationships influencing H4R antagonist study outcomes.
References
- 1. Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for H4R Antagonist Experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with histamine (B1213489) H4 receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell lines used for H4R antagonist experiments?
A1: The most frequently used cell lines are HEK293 (Human Embryonic Kidney) cells stably transfected to express the human H4R.[1][2] These are often preferred for cell-based functional assays due to their robust growth and low endogenous expression of other histamine receptors. For studies focusing on more physiologically relevant responses like chemotaxis, primary immune cells (e.g., mast cells, eosinophils, T cells) or immune cell lines of hematopoietic origin are commonly used, as they endogenously express H4R.[1][3][4]
Q2: What are the recommended general cell culture conditions for H4R-expressing cell lines?
A2: For HEK293 cells stably expressing H4R, the recommended propagation medium is typically DMEM supplemented with 10% Fetal Bovine Serum (FBS).[2] To maintain the stable expression of the receptor, an antibiotic selection agent, such as puromycin (B1679871) (e.g., at 3 µg/ml), is often included in the culture medium.[2] Cells should be cultured at 37°C in a humidified incubator with 5% CO2. For routine maintenance, cells are typically passaged every 2-3 days when they reach 80-90% confluency.[5]
Q3: How should I prepare and handle H4R antagonists for in vitro experiments?
A3: H4R antagonists, like many small molecule compounds, are typically dissolved in a solvent such as DMSO to create a high-concentration stock solution. It is crucial to check the compound's solubility data sheet for specific recommendations. For experiments, the stock solution is serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to achieve the desired final concentrations.[1] To avoid solvent effects, ensure the final concentration of DMSO in the cell culture medium is low, typically ≤0.1%. For antagonist studies, cells are usually pre-incubated with the antagonist for a specific period (e.g., 30 minutes) before the addition of an H4R agonist.[1][6]
Q4: What are the key functional assays to characterize an H4R antagonist?
A4: The primary functional assays for H4R antagonists measure the inhibition of agonist-induced signaling. Key assays include:
-
Calcium Mobilization Assay: Measures the antagonist's ability to block agonist-induced increases in intracellular calcium, often using a calcium-sensitive fluorescent dye like Fluo-4 AM.[1][5]
-
cAMP Accumulation Assay: Since H4R couples to Gi/o proteins, its activation inhibits adenylyl cyclase. This assay measures the antagonist's ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP production.[5]
-
Chemotaxis Assay: This assay assesses the antagonist's capacity to block the directed migration of immune cells (like mast cells or eosinophils) towards an H4R agonist.[1][6]
-
[³⁵S]GTPγS Binding Assay: A functional membrane-based assay that quantifies the antagonist's effect on agonist-stimulated G-protein activation.[6]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio or No Agonist Response
Q: I am not observing a significant response even with a known H4R agonist. What could be wrong?
A: This issue can arise from several factors related to cell health, receptor expression, or assay conditions.
-
Potential Cause: Low Receptor Expression.
-
Solution: Ensure you are using cells within a low and consistent passage number range, as receptor expression can decrease with excessive passaging.[7] Verify H4R expression using methods like Western blotting or ELISA.[7][8] If using a transient transfection system, optimize the transfection protocol.
-
-
Potential Cause: Inadequate Cell Density.
-
Potential Cause: Inefficient G-protein Coupling.
-
Potential Cause: Agonist Degradation.
-
Solution: Prepare fresh agonist dilutions for each experiment from a properly stored stock solution. Ensure the stability of the agonist in your assay buffer and at the experimental temperature.
-
Issue 2: High Background Signal or Constitutive Activity
Q: My assay shows a high baseline signal even without adding an agonist. How can I fix this?
A: High background can mask the effects of your antagonist and is often related to constitutive receptor activity or non-specific assay signals.
-
Potential Cause: Constitutive Receptor Activity.
-
Solution: High receptor expression levels in stably transfected cells can sometimes lead to ligand-independent signaling. If possible, try using a cell line with a lower, more controlled level of H4R expression. Using an inverse agonist in your control wells can help quantify and reduce this basal activity.[7] The human H4R is known to possess higher constitutive activity than its rodent counterparts.[9]
-
-
Potential Cause: Non-Specific Binding.
-
Solution: In binding assays, increase the number of wash steps to more effectively remove unbound ligands.[7] Include a control with a high concentration of an unlabeled ligand to define non-specific binding.
-
-
Potential Cause: Compound Autofluorescence.
-
Solution: If using a fluorescence-based assay, test the antagonist for intrinsic fluorescence at the excitation and emission wavelengths used. Run a control with cells and the antagonist alone (no agonist or dye) to check for interference.[7]
-
Issue 3: Inconsistent or Non-Reproducible Results
Q: My dose-response curves vary significantly between experiments. What causes this variability?
A: Reproducibility issues often stem from inconsistencies in cell handling and experimental execution.
-
Potential Cause: Cell Passage Number Variability.
-
Potential Cause: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to avoid clumping and uneven cell distribution in the wells. Some H4R-expressing clones may grow in clumps, requiring careful resuspension.[2]
-
-
Potential Cause: Pipetting Errors.
-
Solution: Calibrate pipettes regularly. For viscous solutions or small volumes, consider using reverse pipetting techniques to improve accuracy.[7]
-
-
Potential Cause: Edge Effects in Microplates.
-
Solution: Evaporation from wells on the edge of a 96-well plate can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation by filling the outer wells with sterile water or PBS.
-
Quantitative Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Assay Type | Cell Line | Seeding Density (cells/well) | Incubation Time Post-Seeding | Reference |
| Calcium Mobilization | HEK293/H4R/Gα16 | 30,000 - 50,000 | 12 - 24 hours | [2] |
| IL-6 Measurement | Bone Marrow Stromal Cells | 20,000 | N/A | [10] |
| Proliferation Assay | Mouse Splenocytes/DLN cells | 500,000 | N/A (Stimulated for 72h) | [4] |
Table 2: Typical Reagent Concentrations for H4R Assays
| Reagent | Assay Type | Typical Concentration | Notes | Reference |
| Histamine (Agonist) | IL-6 Secretion | 10⁻⁸ M to 10⁻⁴ M | A bell-shaped dose-response curve was observed. | [10] |
| JNJ7777120 (Antagonist) | IL-6 Secretion | 10⁻⁵ M | Used to block histamine effects. | [10] |
| Puromycin | Cell Culture (Selection) | 3 µg/ml | For maintaining stable HEK293/H4R cell lines. | [2] |
| Fluo-4 AM | Calcium Mobilization | Varies (e.g., 1-5 µM) | Loading for 30-60 minutes at 37°C. | [1][7] |
| MOG₃₅₋₅₅ Peptide | Proliferation Assay | 1 - 50 µg/ml | For stimulating mouse immune cells. | [4] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol assesses an antagonist's ability to inhibit agonist-induced intracellular calcium release in H4R-expressing cells.
-
Cell Seeding: Seed HEK293-H4R cells into a 96-well black, clear-bottom plate at a density of 30,000-50,000 cells/well. Culture for 12-24 hours until cells are ~100% confluent.[2]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution with 20 mM HEPES.[1] Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.[2][7]
-
Compound Preparation: Prepare serial dilutions of the H4R antagonist and a fixed concentration of an H4R agonist (typically at its EC₈₀ concentration) in assay buffer.
-
Antagonist Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add the various concentrations of the H4R antagonist to the appropriate wells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[1]
-
Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system.[1] Measure the baseline fluorescence. Inject the H4R agonist into the wells and immediately begin recording fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) over time (e.g., for 90-120 seconds).[1][2]
-
Data Analysis: Calculate the change in fluorescence intensity from baseline for each well. Plot the agonist response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of an H4R antagonist to block the agonist-mediated inhibition of cAMP production.
-
Cell Seeding: Seed H4R-expressing cells (e.g., CHO-K1 or HEK293) into a 96-well plate and culture overnight.
-
Antagonist & Forskolin Treatment: Aspirate the culture medium. Pre-treat the cells with serial dilutions of the H4R antagonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. Then, add a fixed concentration of an H4R agonist along with an adenylyl cyclase activator, such as forskolin.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[5]
-
Data Analysis: Quantify the inhibition of the agonist's effect on forskolin-stimulated cAMP levels. Plot the cAMP concentration against the log of the antagonist concentration to calculate the IC₅₀ value.[5]
Protocol 3: Transwell Chemotaxis Assay
This protocol quantifies the ability of an H4R antagonist to inhibit the directed migration of immune cells.
-
Cell Preparation: Isolate primary immune cells (e.g., eosinophils or mast cells) or use an H4R-expressing immune cell line. Resuspend the cells in a chemotaxis buffer (e.g., RPMI with 0.5% BSA).[1][6]
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with varying concentrations of the H4R antagonist for a specified duration (e.g., 30 minutes at 37°C).[1]
-
Assay Setup: Use a chemotaxis chamber (e.g., a 24-well plate with Transwell inserts, typically 5 µm pore size). Add the H4R agonist (chemoattractant) to the lower wells. Place the inserts into the wells.[1][6]
-
Cell Migration: Add the antagonist-treated cell suspension to the upper chamber of the Transwell inserts.[1]
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours).[1]
-
Cell Quantification: After incubation, carefully remove the inserts. Remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).[6]
-
Data Analysis: Count the number of migrated cells in several fields of view using a microscope. Plot the percentage inhibition of cell migration against the log of the antagonist concentration to determine the IC₅₀ value.[1][6]
Mandatory Visualizations
Caption: Simplified H4R signaling cascade upon agonist binding and its inhibition by an antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Histamine H4 receptor optimizes TR cell frequency and facilitates anti-inflammatory responses within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and function of histamine receptors in human bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H4R Antagonists: JNJ 7777120 vs. H4R Antagonist 2
This guide provides a detailed comparison of two histamine (B1213489) H4 receptor (H4R) antagonists: the well-characterized research compound JNJ 7777120 and the less-documented "H4R antagonist 2." This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their known properties, supported by available experimental data and methodologies.
Introduction to H4R Antagonism
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its activation by histamine is implicated in the pathogenesis of various inflammatory and autoimmune disorders, such as allergic rhinitis, asthma, atopic dermatitis, and rheumatoid arthritis.[1][3][4] H4R antagonists block the action of histamine at this receptor, thereby preventing the downstream signaling cascades that lead to immune cell chemotaxis, cytokine release, and inflammation.[1] This mechanism makes H4R a promising therapeutic target for a range of diseases.[5][6]
JNJ 7777120: A Potent and Selective Research Tool
JNJ 7777120 was one of the first potent and selective non-imidazole H4R antagonists to be developed.[7] While its clinical development was halted due to a short in vivo half-life and toxicity in animal studies, it remains a critical tool in preclinical research for elucidating the role of the H4 receptor in various physiological and pathological processes.[8][9]
Chemical and Pharmacological Profile
| Property | Value | References |
| IUPAC Name | 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | [8] |
| Molecular Formula | C14H16ClN3O | |
| Molecular Weight | 277.75 g/mol | |
| Binding Affinity (Ki) | 4.5 nM (for human H4R) | [7][10] |
| Selectivity | >1000-fold over H1, H2, and H3 receptors | [7] |
| Mechanism of Action | Competitive antagonist / Inverse agonist | [11] |
In Vitro and In Vivo Efficacy
JNJ 7777120 has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of preclinical models:
-
Inhibition of Mast Cell and Eosinophil Chemotaxis: JNJ 7777120 effectively blocks histamine-induced migration of mast cells and eosinophils, key events in allergic inflammatory responses.[10][12][13]
-
Reduction of Neutrophil Infiltration: The compound significantly reduces neutrophil infiltration in mouse models of peritonitis.[7][10]
-
Anti-pruritic Effects: It has been shown to be superior to traditional H1 antihistamines in reducing scratching behavior in animal models of pruritus (itching).[8]
-
Modulation of Cytokine Production: JNJ 7777120 can inhibit the production of pro-inflammatory chemokines such as CCL17 and CCL22 from mast cells.[10]
-
Neuroprotective and Antidepressant-like Effects: Studies have suggested a role for JNJ 7777120 in protecting against cerebral ischemia and exhibiting antidepressant-like effects by modulating glutamate (B1630785) transporter activity.[14][15]
Pharmacokinetics
| Species | Oral Bioavailability | Half-life (t½) | References |
| Rat | ~30% | ~3 hours | [7][10] |
| Dog | 100% | ~3 hours | [7][10] |
This compound: A Furo[3,2-d]pyrimidine (B1628203) Derivative
Information regarding "this compound" is significantly more limited in the public domain. It is described as a potent H4R antagonist belonging to the furo[3,2-d]pyrimidine chemical class.[16][17] This class of compounds is being investigated for its therapeutic potential, particularly in the context of rheumatoid arthritis.[16][17][18]
Chemical and Pharmacological Profile
| Property | Value | References |
| Chemical Class | Furo[3,2-d]pyrimidine derivative | [16][17] |
| Reported Potency | Potent H4R antagonist | [16][17] |
| Therapeutic Indication | Potential for rheumatoid arthritis research | [16][17][18] |
Due to the lack of specific published data, a quantitative comparison with JNJ 7777120 is not possible at this time. Further research and publication of experimental results are needed to fully characterize the pharmacological profile of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to characterize H4R antagonists like JNJ 7777120.
Receptor Binding Assay
This assay determines the affinity of a compound for the H4 receptor.
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human H4 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A radiolabeled ligand with known high affinity for the H4R, such as [3H]histamine or [3H]JNJ 7777120, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., JNJ 7777120).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular signaling initiated by H4R activation.
-
Cell Culture: Cells endogenously or recombinantly expressing the H4R are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the H4R antagonist (e.g., JNJ 7777120).
-
Agonist Stimulation: The cells are then stimulated with a known H4R agonist, such as histamine.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated to determine its potency.
In Vivo Model of Peritonitis
This model assesses the anti-inflammatory activity of a compound in a living organism.
-
Animal Model: A mouse model of zymosan-induced peritonitis is commonly used.
-
Compound Administration: Mice are treated with the test compound (e.g., JNJ 7777120) or a vehicle control, typically via oral or subcutaneous administration.
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of zymosan, a yeast cell wall component.
-
Sample Collection: After a specific time, peritoneal lavage fluid is collected to harvest the infiltrating immune cells.
-
Cell Counting and Analysis: The total number of inflammatory cells, particularly neutrophils, in the lavage fluid is counted and analyzed to determine the extent of inflammation. A reduction in cell numbers in the compound-treated group compared to the vehicle group indicates anti-inflammatory activity.[7][10]
Signaling Pathways and Experimental Visualizations
Histamine H4 Receptor Signaling Pathway
The H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate other downstream effectors, such as phospholipase C (PLC) and MAP kinases, and modulate ion channel activity. This signaling cascade ultimately leads to cellular responses like chemotaxis and cytokine release. H4R antagonists like JNJ 7777120 competitively block histamine from binding to the receptor, thereby inhibiting these downstream effects. Some H4R ligands, including JNJ 7777120, have also been shown to act as inverse agonists, reducing the basal activity of the receptor, and can exhibit biased agonism, preferentially activating certain downstream pathways (e.g., β-arrestin recruitment) over others.[11][19]
Caption: Simplified H4R signaling and the antagonistic action of JNJ 7777120.
Experimental Workflow: In Vivo Peritonitis Model
Caption: Workflow for assessing the anti-inflammatory effect of JNJ 7777120.
Conclusion
JNJ 7777120 is a well-documented H4R antagonist that has been instrumental in defining the role of the H4 receptor in inflammatory and immune responses. Its high potency and selectivity make it a valuable, albeit non-clinical, research compound. In contrast, "this compound" represents a chemical class with therapeutic potential, particularly for rheumatoid arthritis, but lacks the extensive public data required for a direct and detailed comparison. As research into furo[3,2-d]pyrimidine derivatives and other novel H4R antagonists continues, a clearer picture of their comparative pharmacology and therapeutic utility will emerge. For now, JNJ 7777120 remains the benchmark compound for preclinical H4R research.
References
- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases | MDPI [mdpi.com]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 6. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 9. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vu.nl [research.vu.nl]
- 13. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ebiohippo.com [ebiohippo.com]
- 18. mybiosource.com [mybiosource.com]
- 19. Redirecting [linkinghub.elsevier.com]
Synergistic Attenuation of Allergic Inflammation by Co-administration of H1 and H4 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H1 receptor (H1R) has long been the primary target for antihistamine therapies in allergic disorders. However, the discovery and characterization of the histamine H4 receptor (H4R) on immune cells have opened new avenues for therapeutic intervention. Emerging evidence strongly suggests a synergistic relationship between H1R and H4R antagonists in mitigating allergic and inflammatory responses. This guide provides a comprehensive comparison of the effects of H1R and H4R antagonists, both alone and in combination, supported by preclinical experimental data.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the findings from key preclinical studies, highlighting the enhanced therapeutic effects observed with the combined antagonism of H1R and H4R.
Table 1: Effects on Allergic Rhinitis in a Rat Model
| Treatment Group | Key Inflammatory Markers | Th2 Cytokines (IL-4, IL-5, IL-13) | Reference |
| Vehicle Control | Baseline levels | Baseline levels | [1] |
| Desloratadine (H1R Antagonist) | Down-regulated CD86 expression. No significant impact on MHC-II, CD80, and OX40L expression. | Decreased production. | [1] |
| JNJ7777120 (H4R Antagonist) | Reduced levels of CD86 and OX40L. No effect on MHC-II and CD80 expression. | Reduced levels. | [1] |
| Desloratadine + JNJ7777120 | More significant synergistic down-regulation of CD86 and OX40L expression compared to monotherapy. | More significant synergistic reduction in production compared to monotherapy. | [1] |
Table 2: Effects on Atopic Dermatitis in a Mouse Model (Ovalbumin-Induced)
| Treatment Group | Skin Lesion Severity & Inflammation | Scratching Behavior | Inflammatory Cytokine (IL-33) | Reference | | :--- | :--- | :--- | :--- | | Vehicle Control | Severe skin lesions, significant inflammatory cell influx, and epidermal thickening. | High frequency. | Elevated levels in lesional skin. |[2] | | Mepyramine (H1R Antagonist) | No strong anti-inflammatory effect when given alone. | Modest reduction. | Modest reduction. |[2] | | JNJ-39758979 (H4R Antagonist) | No strong anti-inflammatory effect when given alone. | Significant reduction. | Significant reduction. |[2] | | Mepyramine + JNJ-39758979 | Synergistically reduced severity of skin lesions, diminished inflammatory cell influx, and reduced epidermal thickening. | Significantly ameliorated. | Significantly lower levels in lesional skin. |[2] |
Table 3: Effects on Chronic Allergic Dermatitis in a Mouse Model (Picryl Chloride-Induced)
| Treatment Group | Dermatitis Severity (Clinical Scores) | Scratching Behavior | Skin Cytokine Levels | Reference | | :--- | :--- | :--- | :--- | | Vehicle Control | Severe dermatitis. | High frequency. | Elevated levels of inflammatory cytokines. |[3] | | Olopatadine (H1R Antagonist) | Improved dermatitis. | Attenuated scratching. | Reduced inflammatory cytokine levels. |[3] | | JNJ7777120 (H4R Antagonist) | Improved dermatitis. | Attenuated scratching. | Reduced inflammatory cytokine levels. |[3] | | Olopatadine + JNJ7777120 | Augmented improvement in dermatitis, with therapeutic efficacy similar to prednisolone. | Augmented attenuation of scratching behavior. | Augmented reduction in inflammatory cytokine levels. |[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
Ovalbumin-Induced Allergic Rhinitis in Rats
-
Animal Model: Male Sprague Dawley rats are sensitized by intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide (B78521) on days 1, 8, and 15. From day 22 to 28, the rats are challenged daily with an intranasal drip of OVA solution to induce allergic rhinitis.[1]
-
Drug Administration: The H1R antagonist (e.g., desloratadine), the H4R antagonist (e.g., JNJ7777120), or their combination is administered orally once daily from day 22 to 28.[1]
-
Sample Collection: On day 29, nasal lavage fluid (NLF) is collected for cytokine analysis, and nasal mucosal tissues are harvested for Western blot analysis.[1]
-
Western Blotting: Nasal mucosal tissue homogenates are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are then incubated with primary antibodies against MHC-II, CD80, CD86, and OX40L, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.[1]
-
ELISA: The concentrations of IL-4, IL-5, and IL-13 in the NLF are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
Ovalbumin-Induced Atopic Dermatitis in Mice
-
Animal Model: The dorsal skin of BALB/c mice is shaved, and the mice are epicutaneously sensitized with an OVA solution on a patch for one-week periods, with two-week resting intervals in between. This is repeated for a total of three exposure weeks to induce AD-like skin lesions.[2]
-
Drug Administration: The H1R antagonist (e.g., mepyramine), the H4R antagonist (e.g., JNJ-39758979), or their combination is administered, for example, via intraperitoneal injection, throughout the challenge period.[2]
-
Evaluation of Skin Lesions: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored clinically. Skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration.[2]
-
Behavioral Analysis: Scratching behavior is monitored by video recording and counting the number of scratching bouts over a defined period.[2]
-
Cytokine Analysis: Skin tissue is homogenized, and the level of IL-33 is measured by ELISA.[2]
Picryl Chloride-Induced Chronic Allergic Dermatitis in NC/Nga Mice
-
Animal Model: Chronic dermatitis is induced in NC/Nga mice by repeated challenge with picryl chloride (PiCl) on the dorsal skin and ears.[3]
-
Drug Administration: The H1R antagonist (e.g., olopatadine), the H4R antagonist (e.g., JNJ7777120), their combination, or a positive control (e.g., prednisolone) is administered orally.[3]
-
Assessment of Dermatitis: The severity of dermatitis is evaluated based on clinical scores. Scratching behavior is also monitored.[3]
-
Cytokine and Chemokine Analysis: Skin lesions are excised, and the levels of various cytokines and chemokines are measured, for example, by ELISA or real-time PCR.[3]
Mandatory Visualization
Signaling Pathways
The synergistic effects of H1R and H4R antagonists can be understood by examining their distinct and convergent signaling pathways.
Caption: H1 Receptor Signaling Pathway.
Caption: H4 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of H1R and H4R antagonists in a preclinical model of allergic disease.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Epicutaneous Sensitization with Ovalbumin, Staphylococcal Enterotoxin B and Vitamin D Analogue InducedAtopic Dermatitis in Mice [gavinpublishers.com]
- 3. Systemic sensitization with the protein allergen ovalbumin augments local sensitization in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating H4R Antagonist Efficacy: A Comparative Guide to Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders, including atopic dermatitis, allergic asthma, and pruritus. The validation of novel H4R antagonists requires a robust and multifaceted preclinical assessment to characterize their potency, selectivity, and efficacy. This guide provides a comparative overview of a well-characterized H4R antagonist, here exemplified by the widely used tool compound JNJ7777120, and other notable antagonists, alongside detailed methodologies for key validation assays.
Comparative Performance of H4R Antagonists
The selection of an appropriate H4R antagonist for research or development hinges on its pharmacological profile, including its binding affinity (Ki) and functional potency (IC50 or pA2) across different species, as well as its selectivity over other histamine receptor subtypes. The following tables summarize key quantitative data for JNJ7777120 and a selection of alternative H4R antagonists.
Table 1: Comparative Binding Affinity (Ki, nM) of H4R Antagonists at Human, Mouse, and Rat H4 Receptors
| Antagonist | Human H4R Ki (nM) | Mouse H4R Ki (nM) | Rat H4R Ki (nM) |
| JNJ7777120 | 4.5[1] | ~4.5[1] | ~4.5[1] |
| Toreforant | 8.4[2][3][4] | Weaker Affinity[2] | High Affinity[2] |
| JNJ39758979 | 12.5[5][6] | 5.3[5][6] | 188[5] |
| A-940894 | 71 | Not Reported | 7.6 |
Table 2: Comparative Functional Antagonism (IC50/pA2) and Selectivity Profile
| Antagonist | In Vitro Functional Assay (Value) | H1R Selectivity (fold) | H2R Selectivity (fold) | H3R Selectivity (fold) |
| JNJ7777120 | Eosinophil Shape Change (IC50: 300 nM)[7] | >1000[1] | >1000[1] | >1000[1] |
| Toreforant | Eosinophil Shape Change (pA2: ~7.5)[2] | >1000 | >1000 | Weak Affinity[2] |
| JNJ39758979 | cAMP Inhibition (pA2: 7.9, human)[5][6] | >80[8] | >80[8] | >80[8] |
| A-940894 | Calcium Mobilization (IC50: Not Reported) | >50 | >50 | >50 |
H4R Signaling Pathway and Antagonist Intervention
Histamine binding to the H4R, a G-protein coupled receptor (GPCR), primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can mobilize intracellular calcium and activate MAPK pathways, leading to cellular responses such as chemotaxis and cytokine release. H4R antagonists competitively block histamine from binding to the receptor, thereby inhibiting these downstream signaling events.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-dinitrofluorobenzene (DNFB)-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of H4R Antagonist 2 and Other Antihistamines for Researchers
For researchers and professionals in drug development, this guide offers a detailed comparative analysis of the novel Histamine (B1213489) H4 Receptor (H4R) antagonist, designated here as H4R Antagonist 2, against a spectrum of traditional antihistamines. This publication synthesizes key performance data, outlines detailed experimental protocols, and provides visual representations of critical biological pathways and experimental workflows to facilitate informed decision-making in research and development.
The Histamine H4 receptor is a promising drug target for a variety of inflammatory and immune-related disorders, including asthma, allergic rhinitis, and pruritus.[1] Unlike traditional antihistamines that primarily target the H1 and H2 receptors, H4R antagonists offer a novel mechanism of action by modulating immune cell function.[2][3] This guide focuses on a representative selective H4R antagonist, herein referred to as "this compound," drawing upon the well-characterized molecule JNJ7777120 as a proxy for its class. We will compare its performance with first and second-generation H1 receptor antagonists, as well as H2 and H3 receptor antagonists.
Comparative Performance Data
The selectivity and potency of antihistamines are critical determinants of their therapeutic efficacy and side-effect profiles. The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of this compound and other representative antihistamines across the four human histamine receptor subtypes.
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) |
| This compound (JNJ7777120) | >10,000 | >10,000 | 5012 | 4.5 |
| VUF6002 (H4R Antagonist) | >10,000 | >10,000 | 14,100 | 26 |
| Diphenhydramine (First-gen H1) | 1-10 | >10,000 | >10,000 | >10,000 |
| Loratadine (Second-gen H1) | 1-10 | >10,000 | >10,000 | >10,000 |
| Cetirizine (Second-gen H1) | 2-10 | >10,000 | >10,000 | >10,000 |
| Cimetidine (H2 Antagonist) | >10,000 | 20-100 | >10,000 | >10,000 |
| Ranitidine (H2 Antagonist) | >10,000 | 50-200 | >10,000 | >10,000 |
| Thioperamide (H3/H4 Antagonist) | >10,000 | >10,000 | 2-10 | 5-20 |
Note: Data is compiled from various sources and represents approximate values. Specific values can vary based on experimental conditions. The Ki values for many traditional antihistamines against H4R are not widely reported in publicly available literature, reflecting their high selectivity for their primary targets.
| Compound | Assay Type | H1R IC50 (nM) | H2R IC50 (nM) | H3R IC50 (nM) | H4R IC50 (nM) |
| This compound (JNJ7777120) | Mast Cell Chemotaxis | - | - | - | ~10 |
| VUF6002 (H4R Antagonist) | Eosinophil Chemotaxis | - | - | - | 530 |
| Mast Cell Chemotaxis | - | - | - | 138 | |
| Diphenhydramine (First-gen H1) | Calcium Flux | 10-50 | >10,000 | >10,000 | >10,000 |
| Loratadine (Second-gen H1) | Calcium Flux | 20-100 | >10,000 | >10,000 | >10,000 |
| Cetirizine (Second-gen H1) | Calcium Flux | 30-150 | >10,000 | >10,000 | >10,000 |
| Cimetidine (H2 Antagonist) | cAMP Inhibition | >10,000 | 100-500 | >10,000 | >10,000 |
| Ranitidine (H2 Antagonist) | cAMP Inhibition | >10,000 | 200-1000 | >10,000 | >10,000 |
Note: Functional IC50 values are highly dependent on the specific assay and cell type used. The data presented provides a general comparison of potency.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the H4 receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
References
Selectivity Profile of H4R Antagonist JNJ 7777120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a significant target in drug discovery, particularly for inflammatory and immune-related disorders. Its selective modulation is crucial for therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the selectivity profile of the well-characterized H4R antagonist, JNJ 7777120, against other notable histamine receptor ligands. The data presented herein is supported by experimental findings to aid researchers in selecting appropriate tools for their studies.
Data Presentation: Comparative Selectivity of Histamine Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of JNJ 7777120 and other compounds for the four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity ratio highlights the preference of each compound for the H4 receptor over other subtypes.
| Compound | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Ki (nM) | H4R/H1R Selectivity | H4R/H2R Selectivity | H4R/H3R Selectivity |
| JNJ 7777120 | >4500[1] | >4500[1] | >4500[1] | 4.5[1] | >1000-fold | >1000-fold | >1000-fold |
| A-943931 | High[2] | High[2] | High[2] | 5[2] | Highly Selective | Highly Selective | Highly Selective |
| Thioperamide | >10,000[3] | >10,000[3] | 4.3[3] | 27[4] | >370-fold | >370-fold | ~0.16-fold |
| Clobenpropit | 6310 (pKi 5.2)[5] | 2512 (pKi 5.6)[5] | 0.36 (pKi 9.44)[5] | 13[5] | ~485-fold | ~193-fold | ~0.028-fold |
Note: "High" for A-943931 indicates that the affinity for these receptors is significantly lower than for H4R, leading to a highly selective profile, though specific Ki values were not detailed in the cited literature. Thioperamide and clobenpropit, while potent at H4R, also exhibit high affinity for the H3R, classifying them as dual H3R/H4R ligands.
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through radioligand binding assays. Below is a detailed methodology for a typical in vitro radioligand binding assay for histamine receptors.
Radioligand Binding Assay for Histamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype (H1R, H2R, H3R, or H4R).
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor subtype being assayed. Examples include:
-
H1R: [³H]-Mepyramine
-
H2R: [¹²⁵I]-Iodoaminopotentidine
-
H3R: [¹²⁵I]-Iodoproxyfan or [³H]-Nα-methylhistamine
-
H4R: [³H]-Histamine
-
-
Test Compound: The antagonist being evaluated (e.g., JNJ 7777120).
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the receptor to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl or phosphate (B84403) buffer) at a physiological pH (typically 7.4) containing appropriate ions (e.g., Mg²⁺).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed and diluted in the assay buffer to a final protein concentration optimized for the assay.
-
Reaction Mixture Preparation: In a multi-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (for competition binding).
-
For determining non-specific binding, a high concentration of the non-specific binding control is used instead of the test compound.
-
For determining total binding, only the radioligand and buffer are used.
-
-
Initiation of Reaction: The cell membrane preparation is added to each well to start the binding reaction.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Termination of Reaction: The reaction is stopped by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition binding experiment (specific binding at different concentrations of the test compound) are plotted as a percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cytokine release.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Novel Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, allergic rhinitis, and asthma.[1][2][3] This has spurred the development of numerous H4R antagonists. This guide provides a head-to-head comparison of four prominent novel H4R antagonists: JNJ7777120, JNJ39758979, Toreforant, and A-940894, focusing on their pharmacological profiles based on preclinical data.
Data Presentation: Quantitative Comparison of H4R Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of the selected H4R antagonists, providing a clear comparison of their activity at the human H4 receptor and their selectivity over other human histamine receptor subtypes.
Table 1: Binding Affinity (Ki) of Novel Antagonists for Human Histamine Receptors
| Compound | Human H4R Ki (nM) | Human H1R Ki (nM) | Human H2R Ki (nM) | Human H3R Ki (nM) |
| JNJ7777120 | 4.5[1][4][5] | >10,000[2] | >10,000[2] | >10,000[2] |
| JNJ39758979 | 12.5[2][6][7][8][9] | >1,000[2] | >1,000[2] | 1,043[2] |
| Toreforant | 8.4[10][11][12] | >10,000[10] | Not Reported | Weak affinity[10] |
| A-940894 | 71[13] | >10,000 | >10,000 | >10,000 |
Table 2: Functional Potency (IC50) of Novel Antagonists in In Vitro Assays
| Compound | Assay | Species | IC50 (nM) |
| JNJ7777120 | Mast Cell Chemotaxis | Mouse | Not explicitly stated, but blocks histamine-induced chemotaxis[4] |
| JNJ39758979 | Mast Cell Chemotaxis | Mouse | 8[2] |
| Toreforant | Eosinophil Shape Change | Human | 296 (at 100 nM histamine)[10][11] |
| A-940894 | Calcium Mobilization | Human | Not explicitly stated, but potently blocked histamine-evoked mobilization[14][15] |
| A-940894 | Eosinophil Chemotaxis | Human | Not explicitly stated, but inhibited histamine-induced chemotaxis[14][15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the key signaling pathway of the H4 receptor and a typical experimental workflow for assessing antagonist efficacy.
Caption: H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for H4R Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are synthesized protocols for key in vitro assays used to characterize H4R antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the H4 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human H4 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, cell membranes are incubated with a radiolabeled ligand (e.g., [3H]histamine) at a concentration near its Kd value.
-
A range of concentrations of the unlabeled antagonist is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled histamine).
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block histamine-induced intracellular calcium release, a key event in H4R signaling.
-
Cell Preparation:
-
HEK293 cells stably co-expressing the human H4 receptor and a G-protein alpha subunit (e.g., Gα16) are seeded into a 96-well black, clear-bottom plate.[16]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubated in the dark to allow for dye uptake.
-
-
Compound Treatment:
-
Cells are pre-incubated with varying concentrations of the H4R antagonist for a defined period.
-
-
Stimulation and Measurement:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Histamine is added to the wells to stimulate the H4 receptors.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis:
-
The increase in fluorescence upon histamine stimulation is quantified.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response, is calculated by plotting the response against the antagonist concentration.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of eosinophils towards a chemoattractant like histamine.
-
Eosinophil Isolation:
-
Eosinophils are isolated from human peripheral blood or differentiated from bone marrow cells.[17] Purity is assessed by microscopy or flow cytometry.
-
-
Chemotaxis Chamber Setup:
-
A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used.[18]
-
The lower wells are filled with a medium containing histamine as the chemoattractant.
-
The upper wells contain the isolated eosinophils pre-incubated with different concentrations of the H4R antagonist.
-
-
Incubation:
-
The chamber is incubated at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).[17]
-
-
Quantification of Migration:
-
After incubation, the number of eosinophils that have migrated through the membrane to the lower wells is quantified. This can be done by manual cell counting with a microscope or by using an automated cell counter or flow cytometer.
-
-
Data Analysis:
-
The percentage of inhibition of chemotaxis at each antagonist concentration is calculated relative to the control (histamine alone).
-
The IC50 value, the concentration of antagonist that inhibits 50% of the chemotactic response, is determined from the dose-response curve.[19]
-
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 10. remedypublications.com [remedypublications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. remedypublications.com [remedypublications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of H4R Antagonist 2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of the histamine (B1213489) H4 receptor (H4R) antagonist, designated here as "H4R antagonist 2," with alternative anti-inflammatory agents. This analysis is supported by experimental data from preclinical models and detailed methodologies for key experiments.
The histamine H4 receptor is a key player in inflammatory processes, primarily expressed on hematopoietic cells such as mast cells, eosinophils, and T cells.[1] Its activation is implicated in the pathogenesis of various inflammatory and immune disorders.[2] Consequently, H4R antagonists are being investigated as a novel therapeutic avenue for conditions like allergic rhinitis, asthma, and atopic dermatitis.[3] This guide focuses on the efficacy of a representative H4R antagonist, drawing data from studies on well-characterized compounds such as JNJ7777120 and JNJ-39758979, to serve as a proxy for "this compound."
Comparative Efficacy of this compound
The anti-inflammatory activity of this compound is demonstrated across various in vitro and in vivo models. The following tables summarize its performance in comparison to standard anti-inflammatory drugs.
In Vitro Activity
| Compound | Assay | Target/Cell Line | IC50 / Ki | Reference |
| This compound (JNJ7777120) | Histamine-induced eosinophil chemotaxis | Human eosinophils | IC50: 86 nM | [4] |
| This compound (JNJ7777120) | [³⁵S]GTPγS binding (histamine-stimulated) | Membranes from U2OS-H4 cells | Kb: 62 nM | [4] |
| This compound (JNJ-39758979) | Histamine H4 Receptor Binding | Human H4R | Ki: 12.5 ± 2.6 nM | [5][6] |
| This compound (JNJ7777120) | Inhibition of cAMP production (forskolin-stimulated) | HEK293 cells expressing hH4R | IC50: 83.5 ± 11.9 nM | [7] |
In Vivo Efficacy in Animal Models of Inflammation
| Model | Species | Compound | Dose & Route | Key Findings | Reference |
| Ovalbumin-Induced Airway Inflammation | Mouse | This compound (JNJ-39758979) | Dose-dependent | Showed activity consistent with other H4R antagonists in asthma models. | [5][6] |
| Ovalbumin-Induced Airway Inflammation | Rat | Budesonide (B1683875) | 0.1, 1.0, or 10 mg/kg (intra-gastric) | Dose-dependently inhibited BAL fluid influx of eosinophils and lymphocytes, and suppressed BHR at 10 mg/kg. | [8] |
| House Dust Mite-Induced Airway Inflammation | Mouse | Dexamethasone | 2.5 mg/kg (i.p.) | Significantly reduced total cells, eosinophils, and neutrophils in BALF. | [9] |
| Carrageenan-Induced Paw Edema | Rat | This compound (as efficacious as diclofenac) | Not specified | Increased paw withdrawal latency, indicating anti-inflammatory and analgesic effects. | [8] |
| Carrageenan-Induced Paw Edema | Rat | Indomethacin | 5 mg/kg (i.p.) | Caused a significant inhibition of post-carrageenan edema. | [10] |
| Imiquimod-Induced Psoriasis-like Inflammation | Mouse | This compound (JNJ-39758979) | Not specified | Ameliorated skin inflammation. | [11] |
Experimental Protocols
Detailed methodologies for two key preclinical models used to assess anti-inflammatory efficacy are provided below.
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model is widely used to study the pathophysiology of asthma and to evaluate the efficacy of anti-inflammatory compounds.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) absorbed with an adjuvant such as aluminum hydroxide (B78521) on days 0 and 14.[12] A typical protocol uses 50 µg of OVA and 1 mg of alum in 200 µl of PBS.[12]
-
Challenge: From days 28 to 30, mice are challenged with an aerosolized solution of 1-2% OVA in saline for 20-30 minutes each day.[12][13]
-
Treatment: The test compound (e.g., this compound) or a positive control (e.g., dexamethasone) is administered prior to each OVA challenge.
-
Assessment: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Airway Hyperresponsiveness (AHR): Measured using whole-body plethysmography in response to increasing concentrations of methacholine.[9]
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes).[9]
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.[14]
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.[15]
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.
-
Induction of Edema: A sub-plantar injection of 0.1 ml of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[10][16][17]
-
Treatment: The test compound (e.g., this compound) or a positive control (e.g., indomethacin) is typically administered intraperitoneally 30 minutes before the carrageenan injection.[10]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[10][17]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.[10]
Mandatory Visualizations
Signaling Pathways of H4R-Mediated Inflammation
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[18] Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can activate downstream signaling cascades, including phospholipase C (PLC) and the MAPK pathway, which contribute to chemotaxis and the production of inflammatory mediators.[19] Interestingly, some H4R antagonists, such as JNJ7777120, have been shown to be biased ligands, capable of recruiting β-arrestin without activating G proteins, which can lead to receptor internalization and desensitization.[3][20]
Caption: H4R Signaling and Point of Intervention for this compound.
Experimental Workflow for Ovalbumin-Induced Airway Inflammation
The following diagram illustrates the key steps in the ovalbumin-induced airway inflammation model, a common in vivo assay for evaluating the efficacy of anti-inflammatory compounds.
Caption: Workflow of the Ovalbumin-Induced Airway Inflammation Model.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dose-dependent inhibition of allergic inflammation and bronchial hyperresponsiveness by budesonide in ovalbumin-sensitised Brown-Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 14. Dexamethasone alleviate allergic airway inflammation in mice by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of Rapamycin and Dexamethasone in Mouse Models of Established Allergic Asthma | PLOS One [journals.plos.org]
- 16. inotiv.com [inotiv.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 20. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
A Comparative Guide to H4R Antagonist Activity in Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of several prominent histamine (B1213489) H4 receptor (H4R) antagonists in human cells. The data presented here is intended to assist researchers in selecting appropriate tool compounds for preclinical studies and to offer insights into the pharmacological profiles of these agents.
Comparative Activity of H4R Antagonists
The following table summarizes the reported in vitro potencies of selected H4R antagonists in various human cell-based functional assays. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Antagonist | Assay Type | Human Cell Type | Measured Potency | Reference(s) |
| Toreforant (JNJ-38518168) | Radioligand Binding (Ki) | Recombinant | 8.4 ± 2.2 nM | [1][2] |
| Eosinophil Shape Change | Polymorphonuclear Leukocytes | pA2 ~ 7.5 | [3] | |
| Eosinophil Shape Change (Whole Blood) | Whole Blood | IC50 = 296 nM (with 100 nM histamine) | [3] | |
| Eosinophil Shape Change (Whole Blood) | Whole Blood | IC50 = 780 nM (with 300 nM histamine) | [3] | |
| JNJ 7777120 | Eosinophil Shape Change | Eosinophils | IC50 = 0.3 µM | |
| Eosinophil Chemotaxis | Eosinophils | IC50 = 86 nM | ||
| ZPL-389 (Adriforant) | Radioligand Binding (Ki) | Recombinant | 2.4 nM | [4] |
| Functional Antagonism (Ki) | Recombinant | 1.56 nM | [4] | |
| Actin Polymerization | Eosinophils | IC50 = 1.16 nM | [4] | |
| A-940894 | Radioligand Binding (Ki) | Recombinant | 71 nM | [5] |
| Calcium Mobilization (Kb) | Recombinant (HEK 293) | 74 nM | [3] |
H4R Signaling and Experimental Workflows
To contextualize the presented data, the following diagrams illustrate the key signaling pathway of the H4 receptor, a typical experimental workflow for assessing antagonist activity, and the logical framework for comparing these compounds.
Detailed Experimental Protocols
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon stimulation, which is an early event in chemotaxis.
-
Cell Preparation: Human eosinophils are isolated from peripheral blood of healthy donors using methods such as negative selection with magnetic beads. The purified eosinophils are resuspended in a suitable buffer, for instance, Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Antagonist Pre-incubation: Eosinophils are pre-incubated with varying concentrations of the H4R antagonist or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stimulation: Histamine is added to the cell suspension to a final concentration known to induce a submaximal shape change response (e.g., 100-300 nM).
-
Measurement: The change in cell shape is quantified using flow cytometry by measuring the increase in forward scatter (FSC) of the eosinophil population. Measurements are typically taken at various time points after histamine addition to capture the peak response.
-
Data Analysis: The percentage inhibition of the histamine-induced shape change is calculated for each antagonist concentration. An IC50 value, the concentration of antagonist that causes 50% inhibition, is then determined by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of immune cells towards a chemoattractant.
-
Apparatus: A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane (e.g., 5 µm pore size for eosinophils) is used.
-
Assay Setup: The lower wells of the chamber are filled with a medium containing histamine as the chemoattractant. The upper wells are loaded with the human immune cell suspension (e.g., eosinophils or mast cells) that has been pre-incubated with different concentrations of the H4R antagonist or vehicle.
-
Incubation: The chamber is incubated at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 1-3 hours).
-
Quantification of Migration: After incubation, non-migrated cells on the top of the membrane are removed. The cells that have migrated to the bottom of the membrane are fixed, stained (e.g., with Giemsa or a fluorescent dye), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in response to histamine alone. The percentage inhibition is calculated, and an IC50 value is determined.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon H4R activation.
-
Cell Preparation and Dye Loading: Human immune cells expressing H4R (e.g., mast cells, or recombinant cell lines like HEK 293) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the dye manufacturer's protocol.
-
Assay Procedure: The dye-loaded cells are placed in a fluorometric plate reader. Baseline fluorescence is measured before the addition of the antagonist. After a short incubation with the antagonist, histamine is added to stimulate the cells.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence intensity after histamine stimulation is determined for each concentration of the antagonist. The percentage inhibition of the histamine-induced calcium response is calculated, and an IC50 or Kb value is derived from the dose-response curve.
Conclusion
The H4R antagonists Toreforant, JNJ 7777120, and ZPL-389 (adriforant) all demonstrate potent activity in human cell-based assays, confirming their engagement with the H4 receptor on key immune cells. While JNJ 7777120 has been extensively used as a tool compound, Toreforant and ZPL-389 have advanced further in clinical development. The choice of an appropriate antagonist for research purposes will depend on the specific cell type, the functional response of interest, and the desired pharmacological profile. The experimental protocols provided herein offer a foundation for the in-house cross-validation and characterization of these and other H4R antagonists.
References
- 1. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 2. remedypublications.com [remedypublications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
H4R Antagonists: A Comparative Analysis of Efficacy Against Standard-of-Care Treatments
The histamine (B1213489) H4 receptor (H4R) has emerged as a significant target in drug development for inflammatory and immune-mediated conditions due to its primary expression on hematopoietic cells like eosinophils, mast cells, and T cells.[1][2] Antagonizing this receptor interferes with downstream signaling cascades that mediate immune cell recruitment and pro-inflammatory cytokine production.[1] This guide provides a comparative overview of the clinical efficacy of H4R antagonists versus established standard-of-care (SoC) treatments for atopic dermatitis, pruritus, asthma, rheumatoid arthritis, and psoriasis, supported by data from clinical trials.
Efficacy Comparison Data
The following tables summarize the quantitative efficacy data from clinical trials comparing H4R antagonists with placebo or standard-of-care treatments across various indications.
Table 1: Atopic Dermatitis & Pruritus
| Treatment | Study | Primary Endpoint | Result | Comparison to Standard of Care |
| ZPL-389 (H4R Antagonist) | Phase 2a (N=98) | Eczema Area and Severity Index (EASI) reduction at 8 weeks | 50% reduction with ZPL-389 vs. 27% with placebo (p=0.01). | Standard treatments include topical corticosteroids and calcineurin inhibitors, which are highly effective for flare-ups.[3][4] While a direct head-to-head trial is lacking, the efficacy of ZPL-389 appears promising for an oral agent. |
| JNJ-39758979 (H4R Antagonist) | Phase 2a (Japanese adults, N=88)[5] | EASI score change at 6 weeks | Did not meet primary endpoint. Numerical improvement observed (-3.0 to -3.7) vs. placebo (-1.3).[5] | Development was terminated due to drug-induced agranulocytosis, a severe safety concern not typically associated with topical SoC.[5][6] |
| JNJ-39758979 (H4R Antagonist) | Healthy Subjects (N=23)[7] | Reduction of histamine-induced pruritus (AUC) | Significant reduction in pruritus score AUC vs. placebo at 2 hours (p=0.0248) and 6 hours (p=0.0060).[7] | Cetirizine (B192768) (an H1R antagonist) also showed a significant reduction at 6 hours (p=0.0417).[7] This suggests H4R antagonists offer a distinct anti-pruritic mechanism. Traditional H1 antihistamines are often ineffective for chronic pruritus in atopic dermatitis.[8][9] |
| Topical Corticosteroids (SoC) | Multiple Guidelines[3][10] | Reduction of inflammation and pruritus | First-line treatment for atopic dermatitis flare-ups.[3] | Highly effective for acute control. Long-term use can have side effects like skin atrophy. |
| Topical Calcineurin Inhibitors (SoC) | Multiple Guidelines[10][11] | Reduction of inflammation and pruritus | Recommended as first-line therapy, often in combination with topical steroids.[4][10] | Effective alternative to corticosteroids, especially on sensitive skin areas.[11] |
Table 2: Asthma
| Treatment | Study | Primary Endpoint | Result | Comparison to Standard of Care |
| Toreforant (B1681344) (H4R Antagonist) | Phase 2a (Eosinophilic Asthma, N=162)[12] | Change in pre-bronchodilator FEV1 at 16 weeks | No significant difference vs. placebo (p=0.90).[12] | Failed to provide therapeutic benefit in this patient population.[12] Standard of care, such as inhaled corticosteroids, remains the cornerstone of asthma management. |
| JNJ-39758979 (H4R Antagonist) | Phase 2a (Uncontrolled Asthma, N=115)[13] | Change in pre-bronchodilator FEV1 at 12 weeks | Did not meet primary endpoint. Nominally significant improvements in subgroups with elevated eosinophils.[13] | Suggests a potential niche in eosinophilic asthma, but further evidence is needed to compare with established biologics targeting this phenotype.[13] |
| Inhaled Corticosteroids (SoC) | Standard Guidelines | Control of airway inflammation and symptoms | Most effective first-line therapy for persistent asthma. | Superior efficacy demonstrated in broad patient populations compared to the tested H4R antagonists. |
Table 3: Rheumatoid Arthritis & Psoriasis
| Treatment | Study | Primary Endpoint | Result | Comparison to Standard of Care |
| Toreforant (H4R Antagonist) | Phase 2b (Rheumatoid Arthritis, N=272)[14] | Change in DAS28-CRP at 12 weeks | No significant improvement vs. placebo.[14] | Standard treatments like methotrexate (B535133) and TNF-α inhibitors (e.g., etanercept) show significant reduction in disease activity and halt radiographic progression.[15][16][17] |
| Toreforant (H4R Antagonist) | Phase 2 (Plaque Psoriasis, N=62)[18] | PASI 75 response at 12 weeks | Efficacy was greater than placebo but did not meet the predefined success criterion .[18] | TNF-α inhibitors are highly effective SoC for moderate-to-severe psoriasis. The clinical benefit of toreforant was not sufficiently compelling to warrant further development.[19] |
| Etanercept (TNF-α inhibitor, SoC) | COMET Trial (Rheumatoid Arthritis)[16] | Patient-Reported Outcomes (HAQ) | Significantly greater improvement with Etanercept + Methotrexate vs. Methotrexate alone (p<0.001).[16] | Demonstrates the high efficacy bar set by established biologics in autoimmune diseases. |
Signaling Pathways and Experimental Workflows
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR). Upon binding histamine, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream effects including calcium mobilization and MAP kinase activation. This cascade promotes the chemotaxis of immune cells and modulates cytokine production, contributing to an inflammatory response. An H4R antagonist competitively binds to the receptor, preventing histamine from activating this pathway.
Caption: H4R signaling pathway and antagonist mechanism of action.
Generalized Clinical Trial Workflow for an H4R Antagonist
The clinical investigation of a novel H4R antagonist typically follows a structured, multi-phase process to evaluate its safety and efficacy against a placebo or an active comparator.
Caption: Generalized workflow for a randomized controlled trial.
Experimental Protocols
Protocol: ZPL-389 in Moderate-to-Severe Atopic Dermatitis[3]
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study.
-
Participants: 98 adult subjects with moderate-to-severe atopic dermatitis.
-
Intervention: Patients were randomized on a 2:1 basis to receive either 30 mg of ZPL-389 orally or a matching placebo, once daily for eight weeks.
-
Primary Efficacy Endpoint: The percentage reduction in the Eczema Area and Severity Index (EASI) score from baseline to week eight.
-
Secondary Endpoints: Included changes in SCORing Atopic Dermatitis (SCORAD), affected Body Surface Area (BSA), and pruritus as measured by a Numerical Rating Scale (NRS).
-
Statistical Analysis: Efficacy endpoints were analyzed by comparing the change from baseline between the ZPL-389 and placebo groups.
Protocol: Toreforant in Eosinophilic Asthma[13]
-
Study Design: A Phase 2a, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
-
Participants: 162 patients with persistent, uncontrolled eosinophilic asthma.
-
Intervention: Patients were randomized (1:1) to receive either 30 mg of toreforant or a placebo once daily for up to 24 weeks, with a 4-week follow-up.
-
Primary Efficacy Endpoint: The change from baseline in pre-bronchodilator percent-predicted forced expiratory volume in 1 second (FEV1) at week 16.
-
Secondary Endpoints: Included changes in post-bronchodilator FEV1, Asthma Control Questionnaire scores, and daily asthma symptom scores.
-
Statistical Analysis: The difference in least-square means for the change from baseline in the primary endpoint was compared between the toreforant and placebo groups.
Protocol: JNJ-39758979 in Histamine-Induced Pruritus[8]
-
Study Design: A randomized, three-period, double-blind, crossover study in healthy subjects.
-
Participants: 24 healthy adult subjects were enrolled.
-
Intervention: Subjects received a single oral dose of 600 mg JNJ-39758979, 10 mg cetirizine (active comparator), or placebo in three separate treatment periods, separated by 22-day washout periods.
-
Procedure: A histamine challenge was administered intradermally before dosing and at 2 and 6 hours post-dose.
-
Primary Efficacy Endpoint: The area under the curve (AUC) of the pruritus score from 0-10 minutes after the histamine challenge.
-
Secondary Endpoints: Wheal and flare areas were assessed 10 minutes after the histamine challenge.
-
Statistical Analysis: The reduction in the AUC of the pruritus score was compared with placebo for both JNJ-39758979 and cetirizine at each time point post-dose.
Conclusion
Clinical data to date suggest that H4R antagonists may offer a beneficial therapeutic option for atopic dermatitis and pruritus, conditions where traditional H1 antihistamines often fall short.[6][8] The efficacy of ZPL-389 in reducing EASI scores and the demonstrated anti-pruritic effect of JNJ-39758979 highlight this potential. However, the development of several H4R antagonists has been hampered by significant safety issues (agranulocytosis with JNJ-39758979) or a lack of compelling efficacy when compared to the high bar set by standard-of-care treatments in other inflammatory diseases like asthma, rheumatoid arthritis, and psoriasis.[6][12][14] For these conditions, established therapies such as corticosteroids and biologics remain demonstrably superior. Future research will need to focus on developing H4R antagonists with improved safety profiles and identifying patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Atopic Dermatitis: Diagnosis and Treatment | AAFP [aafp.org]
- 4. Atopic dermatitis - Wikipedia [en.wikipedia.org]
- 5. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. Pruritus | AAFP [aafp.org]
- 10. Guidelines of care for the management of atopic dermatitis in adults with topical therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atopic eczema [pcds.org.uk]
- 12. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (JNJ-39758979) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etanercept is Effective and Halts Radiographic Progression in Rheumatoid Arthritis and Psoriatic Arthritis: Final Results from a German Non-interventional Study (PRERA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-reported outcomes improve with etanercept plus methotrexate in active early rheumatoid arthritis and the improvement is strongly associated with remission: the COMET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Etanercept therapy in rheumatoid arthritis. A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical development of onercept, a tumor necrosis factor binding protein, in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H4R Antagonist 2 and First-Generation H4R Antagonists
This guide provides a detailed comparison of a representative second-generation histamine (B1213489) H4 receptor (H4R) antagonist, referred to herein as H4R Antagonist 2 , against well-established first-generation H4R antagonists. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to inform preclinical and clinical research decisions.
Note on "this compound": The designation "this compound" is used as a placeholder for a representative second-generation compound. The data presented for this antagonist is a composite derived from publicly available information on second-generation H4R antagonists such as toreforant and izuforant .
Performance Data Summary
The following tables summarize the key pharmacological and pharmacokinetic properties of this compound compared to the first-generation antagonist, JNJ7777120, a widely used tool compound in H4R research.[1][2]
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (Representative Second-Generation) | JNJ7777120 (First-Generation) |
| H4R Binding Affinity (Ki) | High (sub-nanomolar to low nanomolar) | High (nanomolar range) |
| Selectivity over H1R, H2R, H3R | High (>1000-fold) | High (>1000-fold) |
| Functional Activity | Antagonist/Inverse Agonist | Antagonist/Inverse Agonist |
| Off-target Activities | Minimal | Some off-target effects reported at higher concentrations |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile
| Parameter | This compound (Representative Second-Generation) | JNJ7777120 (First-Generation) |
| Oral Bioavailability | Moderate to High | Low to Moderate |
| In Vivo Half-life | Longer | Short[2] |
| In Vivo Efficacy | Demonstrated in models of atopic dermatitis, psoriasis, and other inflammatory conditions.[3][4][5] | Demonstrated anti-inflammatory and anti-pruritic effects in various preclinical models.[1][2] |
| Adverse Effects | Generally well-tolerated in clinical trials, with a lower incidence of adverse effects.[3] | Associated with hypoadrenocorticism in rats and dogs, preventing clinical development.[2] |
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[6] Upon activation by histamine, it initiates a signaling cascade that modulates various cellular functions, particularly in immune cells.[7][8] H4R antagonists block these downstream effects.
Caption: H4R Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of H4R antagonists. Below are protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the human H4 receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human H4R are prepared.
-
Radioligand: [3H]-Histamine or another suitable radiolabeled H4R ligand is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test antagonist.
-
Detection: The amount of bound radioligand is measured using liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
Objective: To assess the functional antagonist activity by measuring the inhibition of agonist-induced changes in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: CHO or HEK293 cells expressing human H4R are cultured.
-
Assay: Cells are pre-treated with the antagonist followed by stimulation with an H4R agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor.
-
Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its potency (IC50).
In Vivo Mouse Model of Atopic Dermatitis
Objective: To evaluate the in vivo efficacy of the H4R antagonist in reducing skin inflammation and pruritus.
Methodology:
-
Animal Model: A murine model of atopic dermatitis is induced, for example, by epicutaneous sensitization with ovalbumin or oxazolone.[4]
-
Drug Administration: The H4R antagonist or vehicle is administered orally or via another relevant route.
-
Assessment of Inflammation: Skin inflammation is assessed by measuring ear thickness, and histological analysis of skin biopsies for immune cell infiltration.[4]
-
Assessment of Pruritus: Scratching behavior is observed and quantified.
-
Data Analysis: Statistical analysis is performed to compare the effects of the antagonist-treated group with the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel H4R antagonist.
Caption: Preclinical Evaluation Workflow for H4R Antagonists.
Conclusion
The development of second-generation H4R antagonists like This compound represents a significant advancement over first-generation compounds. While both generations exhibit high potency and selectivity for the H4R, second-generation antagonists generally possess improved pharmacokinetic properties and a more favorable safety profile, making them more suitable for clinical development. The data and protocols presented in this guide are intended to provide a framework for the continued investigation and comparison of novel H4R antagonists for the treatment of inflammatory and immune disorders.
References
- 1. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine 2 Receptor Agonism and Histamine 4 Receptor Antagonism Ameliorate Inflammation in a Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Validating the Histamine H4 Receptor as a Therapeutic Target: A Comparative Guide to JNJ-39758979
This guide provides a comprehensive analysis of the histamine (B1213489) H4 receptor (H4R) antagonist, JNJ-39758979, as a potential therapeutic agent. Intended for researchers, scientists, and drug development professionals, this document objectively compares the compound's performance with alternative H4R antagonists and standard-of-care treatments for atopic dermatitis and pruritus. The evaluation is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to H4R and JNJ-39758979
The histamine H4 receptor is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is linked to immune system modulation, playing a significant role in inflammatory responses, chemotaxis of immune cells, and pruritus.[1][3] This has positioned the H4R as a promising therapeutic target for inflammatory and allergic conditions.[2]
JNJ-39758979 is a potent, selective, and orally active antagonist of the H4R.[4][5] It demonstrated significant anti-inflammatory and antipruritic activity in preclinical models and early clinical trials.[5][6] Although its development was ultimately halted due to safety concerns, specifically drug-induced agranulocytosis, the data generated from its investigation provide a valuable framework for validating the H4R as a therapeutic target.[6]
Comparative Performance Analysis
The therapeutic potential of an H4R antagonist is determined by its affinity, potency, selectivity, and in vivo efficacy. The following tables summarize the performance of JNJ-39758979 in comparison to other H4R antagonists.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Target | Species | Binding Affinity (Ki, nM) | Functional Activity (pA2) |
| JNJ-39758979 | H4R | Human | 12.5[4][5] | 7.9[4][7] |
| H4R | Mouse | 5.3[4][7] | 8.3[4][7] | |
| H4R | Monkey | 25[4][7] | 7.5[4][7] | |
| H4R | Rat | 188[4][7] | 7.2[4][7] | |
| Toreforant (B1681344) | H4R | Human | 8.4[8][9] | - |
| ZPL-389 (Adriforant) | H4R | - | Potent & Selective[10][11] | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Table 2: Receptor Selectivity Profile of JNJ-39758979
| Receptor Target | Selectivity vs. H4R |
| Histamine H1 Receptor | >80-fold[5][12] |
| Histamine H2 Receptor | >80-fold[5] |
| Histamine H3 Receptor | >80-fold[5] |
JNJ-39758979 demonstrates high selectivity for the H4R over other histamine receptor subtypes, which is a critical attribute for minimizing off-target effects.[5]
Clinical and Preclinical Efficacy
JNJ-39758979 showed promising results in both animal models and human studies, particularly for pruritus (itching), a key symptom of atopic dermatitis.
Table 3: Comparison of Therapeutic Efficacy for Atopic Dermatitis & Pruritus
| Therapeutic Agent | Mechanism of Action | Key Efficacy Findings | Status/Limitations |
| JNJ-39758979 | H4R Antagonist | Showed dose-dependent activity in animal models of dermatitis.[5] Significantly reduced histamine-induced pruritus in healthy human subjects.[13][14] Showed efficacy in patients with atopic dermatitis.[6] | Development terminated due to agranulocytosis.[6][12] |
| Toreforant | H4R Antagonist | Anti-inflammatory in mouse models of asthma and arthritis.[8] Did not show benefit over placebo in a rheumatoid arthritis study.[9] Efficacy in psoriasis did not meet predefined success criteria.[15][16] | Low CNS penetration may limit efficacy in pruritus models.[9] |
| ZPL-389 (Adriforant) | H4R Antagonist | Was shown to be safe and potent in treating atopic dermatitis in Phase 1 and 2a studies.[11] | Further development status is less clear. |
| Topical Corticosteroids | Anti-inflammatory | First-line treatment for atopic dermatitis flare-ups.[17][18] | Side effects with long-term use (e.g., skin thinning).[19] |
| Topical Calcineurin Inhibitors (e.g., Tacrolimus) | Immunomodulator | Effective first-line or second-line treatment, especially for sensitive skin areas.[17][19][20] | Black box warning regarding long-term safety.[11][19] |
| Topical Antihistamines (H1R) | H1R Inverse Agonist | Generally not recommended for atopic dermatitis management due to limited efficacy.[19][21] | Can cause skin sensitization. |
Signaling Pathways and Experimental Workflows
To understand how H4R antagonists exert their effects, it is essential to visualize the underlying molecular pathways and the experimental processes used for their evaluation.
H4R Signaling Pathway
The H4 receptor is coupled to the Gαi/o family of G proteins.[22] Upon activation by histamine, it inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. It also promotes intracellular calcium mobilization and activation of the MAPK pathway, culminating in chemotaxis and pro-inflammatory responses in immune cells.[1][22][23] An antagonist like JNJ-39758979 blocks these downstream effects by preventing histamine from binding to the receptor.
Caption: H4R signaling pathway and point of antagonist inhibition.
Experimental Workflow for H4R Antagonist Validation
The validation of a new H4R antagonist typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy and safety studies.
Caption: Standard workflow for H4R antagonist drug development.
Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific validation of a therapeutic target. Below are protocols for key experiments used in the characterization of H4R antagonists.
Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity (Ki) of the test compound (e.g., JNJ-39758979) for the H4 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human H4 receptor.
-
Radioligand: [3H]-Histamine.
-
Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., JNJ 7777120).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of [3H]-Histamine and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of an excess of a non-labeled H4R ligand.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (for Functional Antagonism)
-
Objective: To measure the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a key downstream signal of H4R activation.[24][25]
-
Materials:
-
A cell line stably expressing the H4 receptor and a G-protein that couples to phospholipase C (e.g., CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[26][27]
-
H4R agonist (e.g., histamine).
-
Test antagonist (e.g., JNJ-39758979) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).[24][26]
-
-
Protocol:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.[26]
-
Load the cells with the calcium-sensitive dye for approximately 60 minutes at 37°C, according to the manufacturer's instructions.[26]
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a fixed concentration of the H4R agonist (typically the EC80 concentration) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
The antagonist's potency (IC50) is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration. This can be used to calculate the pA2 value.
-
In Vivo Mouse Model of Atopic Dermatitis
-
Objective: To evaluate the efficacy of an H4R antagonist in reducing the signs of atopic dermatitis in an animal model.
-
Materials:
-
Suitable mouse strain (e.g., BALB/c or NC/Nga).[28]
-
Sensitizing agent, such as 2,4-Dinitrochlorobenzene (DNCB) or house dust mite (HDM) allergen.[28][29]
-
Test compound (JNJ-39758979) formulated for oral or topical administration.
-
Vehicle control and positive control (e.g., a topical corticosteroid).
-
-
Protocol:
-
Sensitization Phase: Apply a low concentration of the sensitizing agent (e.g., 1% DNCB) to a shaved area on the mouse's back or ear to induce an initial immune response.[28]
-
Challenge Phase: After a rest period (e.g., 5-7 days), repeatedly apply a lower concentration of the same agent (e.g., 0.2-0.5% DNCB) to the same area several times a week for several weeks to induce chronic inflammation resembling atopic dermatitis.[28]
-
Treatment: Once dermatitis-like lesions are established, begin daily treatment with the test compound, vehicle, or positive control.
-
Evaluation: Monitor and score the clinical severity of the skin lesions (e.g., erythema, edema, dryness, excoriation) throughout the treatment period.[30]
-
Measure objective parameters such as ear thickness, transepidermal water loss (TEWL), and scratching behavior.[30]
-
At the end of the study, collect skin and serum samples for histological analysis (e.g., immune cell infiltration) and measurement of biomarkers like IgE and inflammatory cytokines (e.g., IL-4, IL-13).[30]
-
Conclusion
The data surrounding JNJ-39758979 strongly support the validation of the histamine H4 receptor as a therapeutic target for pruritus and inflammatory skin disorders like atopic dermatitis. It demonstrated high affinity, selectivity, and, most importantly, clinical efficacy in reducing histamine-induced itching in humans.[13][14] While the specific development of JNJ-39758979 was halted due to an idiosyncratic safety issue, its journey provides a clear proof-of-concept.[6] Future research focused on developing structurally distinct H4R antagonists that lack the specific liabilities of JNJ-39758979, such as toreforant and ZPL-389, holds significant promise for delivering a novel class of anti-inflammatory and antipruritic therapeutics.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. remedypublications.com [remedypublications.com]
- 9. remedypublications.com [remedypublications.com]
- 10. novctrd.com [novctrd.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atopic Dermatitis: Diagnosis and Treatment | AAFP [aafp.org]
- 18. Atopic Dermatitis Treatment & Management: Medical Care, Diet, Activity [emedicine.medscape.com]
- 19. Atopic dermatitis (eczema) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 20. Atopic eczema [pcds.org.uk]
- 21. Guidelines of care for the management of atopic dermatitis in adults with topical therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 23. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 27. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. A Mouse Model of Atopic Dermatitis | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of the H4R Antagonist JNJ 7777120 Across Different Species
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a significant target in drug discovery, primarily for its role in modulating immune and inflammatory responses.[1][2] This guide provides a comparative analysis of the first potent and selective H4R antagonist, JNJ 7777120, across various species.[3] Understanding the species-specific pharmacological profile of this compound is crucial for the preclinical evaluation and clinical translation of H4R-targeted therapeutics.
In Vitro Comparative Performance of JNJ 7777120
JNJ 7777120 is a non-imidazole antagonist that exhibits high affinity and selectivity for the H4 receptor.[4] However, notable pharmacological variations exist among different species. The following tables summarize the binding affinity (Ki) and functional antagonism (IC50/pA2) of JNJ 7777120 for human, mouse, rat, and guinea pig H4 receptors.
Table 1: Binding Affinity (Ki) of JNJ 7777120 for H4R in Different Species
| Species | Receptor | Ki (nM) | Reference |
| Human | Recombinant hH4R | 4.5 | [4][5] |
| Human | Recombinant hH4R | 8.4 (pKi) | [6] |
| Mouse | Recombinant mH4R | Equipotent to human | [5] |
| Rat | Recombinant rH4R | Equipotent to human | [5] |
| Guinea Pig | Recombinant gpH4R | N/A |
Note: "N/A" indicates that specific data was not available in the searched literature.
Table 2: Functional Antagonism (IC50/pA2) of JNJ 7777120 at H4R in Different Species
| Species | Assay Type | IC50 (nM) / pA2 | Reference |
| Human | Eosinophil Chemotaxis | 86 | [6] |
| Human | SK-N-MC cell reporter gene | 8.1 (pA2) | [6] |
| Mouse | Mast Cell Chemotaxis | 40 | [6] |
Species-Specific In Vivo Efficacy
JNJ 7777120 has demonstrated anti-inflammatory and anti-pruritic properties in various in vivo models. These studies highlight the therapeutic potential of H4R antagonism.
-
Mouse: In murine models, JNJ 7777120 has been shown to reduce neutrophil influx in peritonitis, inhibit mast cell accumulation in dermatitis models, and alleviate histamine-induced scratching.[3] It also shows efficacy in models of asthma by improving lung function and reducing inflammation.[3]
-
Rat: JNJ 7777120 was effective in a rat colitis model.[3] In a model of transient cerebral ischemia in rats, chronic administration of JNJ 7777120 reduced ischemic brain damage and improved neurological deficits.[7][8]
-
Guinea Pig: In a guinea pig model of asthma, JNJ 7777120 improved lung function and reduced inflammation and eosinophilia.[3]
-
Human: While JNJ 7777120 itself did not advance to clinical trials due to unfavorable pharmacokinetics and toxicity in some species, subsequent H4R antagonists have shown promise in human studies for treating atopic dermatitis and pruritus.[9]
It is important to note that JNJ 7777120 has a short in vivo half-life of approximately 3 hours in both rats and dogs, with oral bioavailability of around 30% in rats and 100% in dogs.[4][5][10]
Histamine H4 Receptor Signaling Pathway
The H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[2][12] These signaling events are crucial for mediating the chemotaxis of immune cells such as eosinophils and mast cells.[1][12] Interestingly, some studies have shown that JNJ 7777120 can act as a partial agonist for β-arrestin recruitment, independent of G protein activation, a phenomenon known as biased signaling.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.vu.nl [research.vu.nl]
- 7. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 8. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Histamine H4 Receptor Antagonests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, asthma, and rheumatoid arthritis. Unlike the well-known H1 and H2 receptors, the H4R is primarily expressed on hematopoietic cells, playing a crucial role in modulating immune responses.[1] Consequently, the development of selective H4R antagonists has garnered significant interest. This guide provides a comparative analysis of key H4R antagonists, summarizing their performance based on available preclinical and clinical data to aid in assessing their translational potential.
Comparative Analysis of H4R Antagonists
The landscape of H4R antagonist development has seen several key players, each with a distinct profile of potency, selectivity, and clinical trajectory. The following tables summarize the available quantitative data for prominent H4R antagonists to facilitate a direct comparison.
Table 1: In Vitro Potency and Selectivity of H4R Antagonists
| Compound | Target | Ki (nM) | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R |
| JNJ7777120 | Human H4R | 4.5 | >1000-fold | >1000-fold | >1000-fold |
| JNJ39758979 | Human H4R | 12.5 | >80-fold | >80-fold | >80-fold |
| Toreforant (B1681344) | Human H4R | 8.4 | >1000-fold | >1000-fold | Weak affinity |
| Izuforant (B12394326) | Human H4R | 36 (IC50) | High | High | High |
Table 2: Preclinical Efficacy of H4R Antagonists in Animal Models
| Compound | Animal Model | Key Findings |
| JNJ7777120 | Mouse model of allergic dermatitis | Ameliorated dermatitis, decreased epidermal thickness, and reduced mast cell and eosinophil numbers.[2] |
| Mouse zymosan-induced peritonitis | Significantly blocked neutrophil infiltration. | |
| Mouse model of pruritus | More effective at reducing scratching than H1R antagonists. | |
| JNJ39758979 | Mouse models of asthma and dermatitis | Showed dose-dependent activity. |
| Collagen-induced arthritis model in mice | Mitigated rheumatoid arthritis. | |
| Toreforant | Mouse models of asthma and arthritis | Demonstrated anti-inflammatory effects. |
| Izuforant | Mouse model of atopic dermatitis | Inhibited oxazolone-induced atopic dermatitis. |
| Mouse model of pruritus | Decreased histamine- and substance P-induced itching.[3] |
Table 3: Clinical Trial Outcomes of H4R Antagonists
| Compound | Indication | Phase | Key Outcomes | Status |
| JNJ39758979 | Atopic Dermatitis | Phase 2a | Showed numerical improvements in Eczema Area and Severity Index (EASI) scores and significant improvements in pruritus.[4] | Terminated due to agranulocytosis.[5] |
| Toreforant | Rheumatoid Arthritis | Phase 2 | An initial small study suggested efficacy, but a subsequent larger study did not show benefit over placebo.[6] | Development status unclear. |
| Psoriasis | Phase 2 | Exhibited low levels of efficacy.[6] | Development status unclear. | |
| Izuforant | Atopic Dermatitis | Phase 2a/b | Did not meet the primary endpoint.[7] | Program terminated.[7] |
| Cholinergic Urticaria | Phase 2a | Did not demonstrate significant improvements versus placebo.[8] | Program terminated. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used in the evaluation of H4R antagonists.
In Vitro Assay: Eosinophil Shape Change
This assay assesses the ability of an H4R antagonist to inhibit histamine-induced changes in eosinophil morphology, a key functional response mediated by H4R activation.
Materials:
-
Human peripheral blood
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Histamine
-
H4R antagonist of interest
-
Flow cytometer
Protocol:
-
Isolate polymorphonuclear leukocytes (PMNLs), including eosinophils, from human peripheral blood using standard density gradient centrifugation.
-
Lyse red blood cells using a lysis buffer.
-
Wash the PMNLs with PBS and resuspend in assay buffer.
-
Pre-incubate the cells with the H4R antagonist at various concentrations for 10-15 minutes at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of histamine for 10 minutes at 37°C.
-
Immediately stop the reaction by adding ice-cold PBS.
-
Analyze the cells on a flow cytometer, gating on the eosinophil population based on their characteristic auto-fluorescence and side scatter properties.
-
Quantify the change in forward scatter, which reflects the cell shape change.
-
Calculate the dose-dependent inhibition by the H4R antagonist.
In Vivo Model: Picryl Chloride-Induced Atopic Dermatitis in Mice
This model mimics several features of human atopic dermatitis and is used to evaluate the anti-inflammatory and anti-pruritic effects of H4R antagonists.
Materials:
-
BALB/c or NC/Nga mice
-
Picryl chloride (PiCl)
-
Acetone (B3395972) and olive oil (vehicle)
-
H4R antagonist of interest
-
Topical or oral administration vehicle
Protocol:
-
Sensitization: On day 0, apply a solution of PiCl in acetone and olive oil to the shaved abdomen of the mice.
-
Challenge: On day 7, apply a lower concentration of PiCl to the ear to elicit a contact hypersensitivity reaction. Repeated challenges can be performed to induce a chronic inflammatory state.
-
Treatment: Administer the H4R antagonist via the desired route (e.g., oral gavage, intraperitoneal injection, or topical application) at specified time points before and/or after the PiCl challenge.
-
Assessment:
-
Measure ear thickness using a digital caliper at various time points after the challenge to quantify the inflammatory swelling.
-
Record scratching behavior over a defined period to assess pruritus.
-
At the end of the experiment, collect ear tissue for histological analysis (e.g., H&E staining for inflammatory infiltrate and epidermal thickness) and for measuring cytokine levels (e.g., IL-4, IL-5, IFN-γ) by ELISA or qPCR.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language.
H4R Signaling Pathway
Caption: Simplified H4R signaling pathway.
Experimental Workflow for H4R Antagonist Assessment
Caption: Preclinical to clinical workflow.
Conclusion
The development of H4R antagonists holds considerable promise for the treatment of various inflammatory and allergic diseases. Preclinical studies have consistently demonstrated their efficacy in relevant animal models. However, the translation of these findings to the clinic has been challenging, with several promising candidates facing setbacks due to safety concerns or lack of efficacy. The termination of the JNJ39758979 trial due to agranulocytosis and the disappointing results for toreforant and izuforant in later-stage trials highlight the hurdles in this therapeutic area.[5][6][7]
Future success in this field will likely depend on the development of H4R antagonists with improved safety profiles and a better understanding of the specific patient populations that are most likely to respond to this therapeutic approach. The combination of H4R antagonists with other therapies, such as H1R antagonists, may also offer a synergistic approach to treating complex inflammatory conditions. Continued research into the nuanced role of the H4R in different disease contexts will be critical for realizing the full translational potential of this promising drug target.
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analysis of scratching behavior in a picryl chloride induced atopic dermatitis model in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Independent Verification of H4R Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent histamine (B1213489) H4 receptor (H4R) antagonists, offering a framework for the independent verification and evaluation of novel compounds in this class. As the specific compound "H4R antagonist 2" has not been publicly identified in the scientific literature, this document focuses on three well-characterized H4R antagonists: JNJ7777120, JNJ39758979, and Toreforant. The data and methodologies presented here can serve as a benchmark for comparing the performance of your "this compound" or any other novel H4R antagonist.
The histamine H4 receptor is a key target in the development of therapeutics for a range of inflammatory and immune disorders, including atopic dermatitis, pruritus, asthma, and rheumatoid arthritis.[1] A thorough understanding of the pharmacological profile of new antagonists is crucial for their successful development.
Comparative Performance of H4R Antagonists
The following tables summarize the binding affinity (Ki) and functional activity (pA2) of JNJ7777120, JNJ39758979, and Toreforant at the human H4 receptor and their selectivity against other human histamine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of H4R Antagonists at Human Histamine Receptors
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | Selectivity (H1/H4) | Selectivity (H2/H4) | Selectivity (H3/H4) |
| JNJ7777120 | 4.5[2] | >10,000[2] | >10,000[2] | >10,000[2] | >2222 | >2222 | >2222 |
| JNJ39758979 | 12.5[3] | >1,000[4] | >1,000[4] | >1,000[4] | >80 | >80 | >80 |
| Toreforant | 8.4[5] | >10,000[6] | Not Reported | >1,000[6] | >1190 | Not Reported | >119 |
Table 2: Functional Antagonist Activity (pA2) of H4R Antagonists at the Human H4 Receptor
| Compound | pA2 at human H4R |
| JNJ7777120 | 8.1[2] |
| JNJ39758979 | 7.9[4] |
| Toreforant | ~7.5 (estimated)[6] |
Experimental Protocols
Detailed methodologies are essential for the independent verification of experimental data. Below are generalized protocols for key assays used in the characterization of H4R antagonists, based on standard practices in the field.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human histamine H4 receptor (e.g., HEK293 or SK-N-MC cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the cell membranes.[7]
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.[7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7]
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]histamine), and varying concentrations of the unlabeled antagonist (the "competitor").[7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter (e.g., GF/C).[7]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[7]
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the antagonist (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
cAMP Functional Assay (for determining pA2)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of H4R activation.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human H4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
-
Plate the cells in a 96-well or 384-well plate and culture overnight.[2]
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the H4R antagonist for a defined period (e.g., 15-30 minutes).[2]
-
Stimulate the cells with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).[2]
-
Incubate for a further period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or a luciferase reporter gene assay).
3. Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced response.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated from the Schild plot.
Visualizing Key Processes
Diagrams can clarify complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
H4 Receptor Signaling Pathway
Experimental Workflow for H4R Antagonist Screening
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance | MDPI [mdpi.com]
- 6. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 7. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Personal protective equipment for handling H4R antagonist 2
Disclaimer: This document provides essential safety and logistical information for handling H4R antagonist 2 in a research setting. The recommendations are based on general best practices for potent, non-volatile small molecule antagonists and may use JNJ-7777120 as a representative compound due to the lack of a specific Safety Data Sheet (SDS) for "this compound." Researchers must consult the specific SDS for the compound they are using and adhere to their institution's safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Double gloving is recommended when handling stock solutions or performing procedures with a high risk of splashing.[3][4] |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat or gown should be worn to protect the skin and clothing from contamination.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes and aerosols. A face shield may be necessary for procedures with a higher risk of splashing.[2] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation.[1] Work should be performed in a certified chemical fume hood.[5] |
Operational and Disposal Plans
A clear plan for handling and disposal is essential for laboratory safety and compliance.
Handling Procedures:
-
Preparation: Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[5] All necessary equipment and reagents should be readily available.
-
Weighing: When weighing the solid form of this compound, use a containment system such as a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.[5]
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Administration (in vitro/in vivo): Use appropriate containment and handling procedures based on the specific experimental protocol. For in vivo studies, be aware of potential exposure routes through animal handling and waste.
-
Spill Cleanup: In the event of a spill, evacuate the area and follow your institution's spill cleanup procedures. For small spills of powdered material, gently cover with absorbent material and then decontaminate the area. For liquid spills, absorb with an inert material and place it in a sealed container for disposal.[5]
Disposal Plan:
All waste contaminated with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: All contaminated sharps should be disposed of in a designated sharps container.
-
Decontamination: Decontaminate all work surfaces and equipment after use.
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[6]
Experimental Protocols
Detailed methodologies for experiments involving H4R antagonists can be found in the scientific literature. For example, studies involving JNJ-7777120, a potent and selective H4R antagonist, often detail its use in in vitro and in vivo models to investigate its anti-inflammatory and antipruritic properties.[7] Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions outlined in this guide.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
